2-(3-Nitrophenyl)ethanamine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-5-4-7-2-1-3-8(6-7)10(11)12;/h1-3,6H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWJXFFJQRETII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940548 | |
| Record name | 2-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19008-62-9 | |
| Record name | 2-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-nitrophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3-Nitrophenyl)ethanamine hydrochloride CAS number
An In-Depth Technical Guide to 2-(3-Nitrophenyl)ethanamine Hydrochloride (CAS: 19008-62-9)
Introduction
This compound, identified by the CAS Number 19008-62-9, is a significant chemical intermediate primarily utilized in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a reactive primary amine and a nitro-substituted aromatic ring, makes it a versatile building block in medicinal chemistry and drug development. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, validated synthesis protocols, critical applications, safety and handling procedures, and analytical characterization, with an emphasis on the scientific rationale behind the methodologies discussed. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.
Part 1: Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. The hydrochloride salt form of 2-(3-nitrophenyl)ethanamine enhances its stability and simplifies handling compared to the free base.
The key functional groups—the primary amine (-NH2) and the nitro group (-NO2) at the meta position of the benzene ring—dictate its chemical behavior. The amine group is a nucleophile and a base, readily participating in reactions like amidation and alkylation. The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution but making it susceptible to nucleophilic aromatic substitution under certain conditions. It can also be reduced to an aniline, providing a pathway to further functionalization.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19008-62-9 | [1][2][4] |
| Molecular Formula | C8H11ClN2O2 | [1][3][4] |
| Molecular Weight | 202.64 g/mol | [1][5] |
| Synonyms | 3-Nitrophenethylamine Hydrochloride, M-Nitrophenylethylamine HCl | [1][4] |
| Appearance | Solid Crystalline, Yellow-Green | [5] |
| Melting Point | 200 °C or 211-215 °C (Note: Discrepancy exists between suppliers) | [4][5] |
| Solubility | No specific data available in reviewed sources | [5] |
Part 2: Synthesis Methodology: Reduction of 2-(3-nitrophenyl)acetamide
A reliable synthesis route is critical for ensuring a consistent supply of high-purity intermediate for research and development. One documented method involves the reduction of the corresponding acetamide.[6]
Causality and Experimental Rationale
The choice of a borane-tetrahydrofuran complex (BH3-THF) as the reducing agent is deliberate. Borane is a highly effective reagent for reducing amides to amines without affecting the aromatic nitro group, which would be readily reduced by other common methods like catalytic hydrogenation (e.g., H2/Pd-C). THF serves as the solvent and stabilizes the borane reagent. The reaction is initially run at room temperature to control the exothermic reaction and gas evolution, then heated to drive the reaction to completion. The final quench with hydrochloric acid (HCl) serves two purposes: it neutralizes any excess borane reagent and protonates the resulting amine, allowing for its precipitation and purification as the stable hydrochloride salt.[6]
Detailed Synthesis Protocol
-
Step 1: Reaction Setup: In a reaction vessel under an inert atmosphere, a solution of 2-(3-nitrophenyl)acetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.
-
Step 2: Reduction: To the stirring solution, borane-THF complex (1.0 M solution, 2.5 eq) is added slowly at room temperature. Gas evolution will be observed.
-
Step 3: Reflux: Once the initial gas evolution subsides, the reaction mixture is heated to 70 °C and maintained overnight.
-
Step 4: Quenching: The reaction is cooled to room temperature and carefully quenched by the slow addition of 3M HCl. This step is exothermic and should be performed with caution. The mixture is briefly heated again to 70 °C to ensure the complete destruction of any borane complexes.
-
Step 5: Isolation: The reaction mixture is cooled and the solvent is removed under reduced pressure. The resulting solid is dissolved in 3M NaOH to deprotonate the amine and then extracted with dichloromethane (CH2Cl2).
-
Step 6: Salt Formation: The combined organic extracts are dried, filtered, and concentrated. The resulting free base is dissolved in a minimal amount of CH2Cl2, and a solution of HCl in EtOAc is added to precipitate this compound as a solid.[6]
-
Step 7: Purification: The solid product is collected by filtration and can be further purified by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(3-Nitrophenyl)ethanamine HCl.
Part 3: Applications in Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Its presence is noted as an impurity in the manufacturing of drugs such as Mirabegron and Adagrasib.[4]
Mirabegron is a potent β3-adrenergic receptor agonist used to treat overactive bladder.[7] While the primary synthesis pathway for Mirabegron typically involves the para-substituted isomer (4-nitrophenethylamine), the presence of the meta-isomer, 2-(3-nitrophenyl)ethanamine, as an impurity is of high significance for quality control.[4][8] The formation of this impurity can arise from meta-isomers present in the initial starting materials used for nitration. Its detection and control are paramount to ensure the purity and safety of the final active pharmaceutical ingredient (API).
Impurity Relationship Diagram
Caption: Formation pathway of a meta-impurity in API synthesis.
Part 4: Safety, Handling, and Storage
A conflict in safety data exists across various supplier safety data sheets (SDS). While some sources classify the compound as not hazardous under OSHA regulations, others assign GHS hazard statements indicating significant risks.[4][5][9]
Scientist's Recommendation: In the face of conflicting data, a scientist must adhere to the principle of precaution. All work should be conducted assuming the higher hazard classification is accurate. The compound should be treated as harmful if swallowed and as an irritant to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classifications
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [4][9] |
| H315 | Causes skin irritation | [4][9] |
| H319 | Causes serious eye irritation | [4][9] |
| H335 | May cause respiratory irritation | [4][9] |
Standard Operating Protocol for Safe Handling
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield, compliant with EN166 or OSHA 29 CFR 1910.133 standards.[5][10]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use.[5][9]
-
Respiratory Protection: Not typically required if work is performed in a fume hood. If weighing large quantities in an open area, a NIOSH-approved respirator may be necessary.[10]
-
-
Handling: Avoid dust formation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, sweep up the solid material, taking care not to create dust, and place it in a suitable, sealed container for disposal.[9]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[10]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[9][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.[10]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as acids, acid chlorides, and acid anhydrides.[5][12]
Part 5: Analytical Characterization
Confirming the identity and purity of this compound is essential before its use in subsequent synthetic steps. A multi-technique approach is recommended for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/buffered water) can effectively separate the main compound from starting materials, byproducts, and isomeric impurities.[13] Purity is typically reported as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons (with splitting patterns indicative of the 1,3-disubstitution) and the two aliphatic methylene groups of the ethylamine chain.
-
Mass Spectrometry (MS): MS provides the molecular weight of the free base, confirming the compound's identity.
-
Elemental Analysis: This technique determines the percentage composition of C, H, N, and Cl, providing experimental verification of the molecular formula.[13]
Conclusion
This compound (CAS: 19008-62-9) is a valuable, yet specialized, chemical intermediate. Its utility in organic synthesis is defined by the dual reactivity of its amine and nitro-functionalized phenyl groups. A comprehensive understanding of its properties, synthesis, and handling is crucial for its effective and safe application. As demonstrated, this compound's significance extends beyond its role as a building block to its importance as a process impurity in pharmaceutical manufacturing, highlighting the need for robust analytical methods for its detection and control. This guide provides the foundational knowledge for researchers to confidently incorporate this reagent into their development programs.
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An In-depth Technical Guide to 2-(3-Nitrophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Nitrophenyl)ethanamine, also known as 3-nitrophenethylamine, is an organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a phenethylamine core substituted with a nitro group at the meta position, provides a unique combination of chemical reactivity and physicochemical properties. The hydrochloride salt form enhances its stability and solubility, making it a versatile reagent in various chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(3-Nitrophenyl)ethanamine hydrochloride, offering insights for its effective utilization in research and development. The 2-phenethylamine motif is a cornerstone in medicinal chemistry, found in numerous bioactive compounds and therapeutic agents.[1]
Physicochemical Properties
The hydrochloride salt of 2-(3-Nitrophenyl)ethanamine is typically a solid at room temperature.[2][3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 19008-62-9 | [2][3] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][3][4] |
| Molecular Weight | 202.64 g/mol | [2][4] |
| Appearance | Solid | [2][3] |
| Melting Point | 211-215 °C | [3][4] |
| Solubility | Soluble in water and organic solvents.[5] | - |
| Storage | 2-8°C, Refrigerator | [2] |
Molecular Structure and Reactivity
The chemical behavior of this compound is dictated by its key functional groups: the primary amine, the aromatic nitro group, and the ethyl bridge.
Caption: Workflow for the synthesis of 2-(3-Nitrophenyl)ethanamine HCl.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:
-
N-H stretching: Broad absorptions in the region of 3000-3300 cm⁻¹ corresponding to the primary amine salt.
-
C-H stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
N-O stretching (nitro group): Strong, characteristic absorptions at approximately 1524 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric). [6]* C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For phenethylamines, characteristic fragmentation patterns are observed. [7]The molecular ion peak (M⁺) for the free base (C₈H₁₀N₂O₂) would be observed at m/z 166.18. [8]Common fragmentation pathways for phenethylamines involve cleavage of the Cα-Cβ bond. [7]
Applications in Research and Development
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. [5]Its utility stems from the ability to further functionalize both the amine and the nitro groups. It is particularly useful in the development of compounds targeting neurological disorders and in biochemical research investigating neurotransmitter systems. [5]It also finds applications in material science for the development of novel materials like polymers and coatings. [5]
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation. [3][9]It may also cause respiratory irritation. [3][9] Precautionary Measures:
-
Handling: Use in a well-ventilated area. [4]Wear suitable protective clothing, gloves, and eye/face protection. [9]Avoid formation of dust and aerosols. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]* First Aid:
-
If swallowed: Rinse mouth and get medical help. [4] * If on skin: Wash with plenty of soap and water. [9] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9] Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
-
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Technical Guide: Precise Molecular Weight Determination of m-Nitrophenylethylamine Hydrochloride for Research and Pharmaceutical Applications
Abstract
The precise determination of a compound's molecular weight is a foundational requirement for all quantitative work in chemical research and pharmaceutical development. It is the bedrock upon which stoichiometry, solution preparation, and dosage calculations are built. This guide provides a definitive, step-by-step methodology for calculating the molecular weight of m-Nitrophenylethylamine hydrochloride (C₈H₁₁ClN₂O₂). Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each stage of the process, ensuring a self-validating and reproducible outcome. It is intended for researchers, analytical chemists, and drug development professionals who require the highest degree of accuracy in their work.
Introduction: The Foundational Importance of Molecular Weight
In the realm of scientific inquiry, precision is paramount. The molecular weight, or more accurately, the molar mass ( g/mol ), of a substance is one of its most fundamental physical constants. An accurate value is indispensable for:
-
Stoichiometric Calculations: Ensuring correct molar ratios in chemical syntheses and reactions.
-
Quantitative Analysis: Preparing standards and solutions of known concentrations for analytical techniques such as HPLC, GC-MS, and NMR.
-
Pharmacology and Drug Development: Determining dosage, assessing bioavailability, and fulfilling regulatory requirements.
This guide focuses on m-Nitrophenylethylamine hydrochloride. The parent compound, a primary amine, is rendered as a hydrochloride salt. This is a ubiquitous practice in pharmaceutical chemistry.
Expert Insight: The conversion of a free base amine to a hydrochloride salt is a deliberate and critical step. It is not merely an impurity but a modification designed to enhance the compound's crystalline nature, improve its stability, and, most importantly, increase its aqueous solubility—a key factor for many biological applications. This conversion directly impacts the molecular weight by incorporating the mass of hydrochloric acid (HCl), a fact that must be accounted for in the calculation.
Methodology: A Rigorous Protocol for Calculation
The following protocol is designed to be a self-validating system, where the accuracy of the outcome is guaranteed by the fidelity of its inputs: the established chemical formula and the internationally recognized standard atomic weights of the constituent elements.
Step 1: Ascertain the Definitive Chemical Formula
The first and most critical step is to establish the correct molecular formula for the compound in its specified form.
-
Parent Compound (m-Nitrophenylethylamine): C₈H₁₀N₂O₂
-
Acid Component (Hydrochloric Acid): HCl
-
Resulting Salt (m-Nitrophenylethylamine hydrochloride): The addition of HCl to the parent amine results in the final formula: C₈H₁₁ClN₂O₂ .
Step 2: Enumerate Constituent Elements
Deconstruct the molecular formula into its constituent elements and the count of atoms for each.
-
Carbon (C): 8 atoms
-
Hydrogen (H): 11 atoms
-
Chlorine (Cl): 1 atom
-
Nitrogen (N): 2 atoms
-
Oxygen (O): 2 atoms
Step 3: Collate Authoritative Atomic Weights
To ensure the highest accuracy, it is imperative to use the standard atomic weights as provided by authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC). These values are weighted averages of the masses of an element's naturally occurring isotopes.[1][2]
-
Chlorine (Cl): 35.453 u[9]
Causality Note: Using integer mass numbers (e.g., 12 for Carbon, 35 for Chlorine) is a common source of significant error in high-precision applications. The use of standard atomic weights, which account for isotopic abundance, is non-negotiable for research-grade calculations.[1]
Step 4: Compute Elemental Mass Contributions
Calculate the total mass contribution of each element by multiplying its atom count by its standard atomic weight.
-
Carbon: 8 atoms × 12.011 u/atom = 96.088 u
-
Hydrogen: 11 atoms × 1.008 u/atom = 11.088 u
-
Chlorine: 1 atom × 35.453 u/atom = 35.453 u
-
Nitrogen: 2 atoms × 14.007 u/atom = 28.014 u
-
Oxygen: 2 atoms × 15.999 u/atom = 31.998 u
Step 5: Summation for Final Molecular Weight
The final molecular weight is the sum of the individual elemental mass contributions.
96.088 u + 11.088 u + 35.453 u + 28.014 u + 31.998 u = 202.641 u
The molecular weight is 202.641 u, which corresponds to a molar mass of 202.64 g/mol . This value aligns with data found in chemical supplier catalogs for the isomeric compound 4-Nitrophenethylamine hydrochloride.[17][18]
Data Presentation and Visualization
For clarity and rapid reference, the quantitative data is summarized below.
Table 1: Summary of Molecular Weight Calculation
| Element | Symbol | Atom Count | Standard Atomic Weight (u) | Total Mass Contribution (u) |
| Carbon | C | 8 | 12.011[2][4] | 96.088 |
| Hydrogen | H | 11 | 1.008[6][7] | 11.088 |
| Chlorine | Cl | 1 | 35.453[9] | 35.453 |
| Nitrogen | N | 2 | 14.007[10][11] | 28.014 |
| Oxygen | O | 2 | 15.999[13][15] | 31.998 |
| Total | 202.641 |
Diagram 1: Logical Workflow for Molecular Weight Calculation
Caption: Logical workflow for the accurate calculation of molecular weight.
Conclusion
The molecular weight of m-Nitrophenylethylamine hydrochloride is rigorously calculated to be 202.641 g/mol . This value is derived from a systematic and transparent methodology that relies on the compound's precise chemical formula and the standard atomic weights of its constituent elements. Adherence to this detailed protocol ensures a high degree of accuracy, which is fundamental for the integrity and reproducibility of any subsequent experimental work in research, analytics, and pharmaceutical development.
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Navigating the Uncharted: A Technical Guide to the Melting Point Determination of 2-(3-nitrophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of a compound's melting point is a fundamental yet critical step in its physicochemical characterization, offering insights into purity, identity, and stability. This guide addresses the specific challenge of an unlisted melting point for 2-(3-nitrophenyl)ethanamine hydrochloride. In the absence of established literature values, this document serves as a comprehensive protocol and technical resource for researchers to accurately determine this physical constant. We will delve into the foundational principles of melting point analysis, present detailed experimental methodologies, and discuss the critical aspects of data interpretation and instrument calibration. Furthermore, this guide will emphasize the importance of isomeric distinction by providing comparative data for the well-documented 2-(4-nitrophenyl)ethanamine hydrochloride.
Introduction: The Significance of a Melting Point and the Isomeric Challenge
In the landscape of drug discovery and development, the melting point is more than a mere physical constant; it is a gatekeeper for quality control and a predictor of a substance's behavior. A sharp and defined melting range is often the first indication of a pure crystalline solid.[1][2][3] Conversely, a broad and depressed melting range can signify the presence of impurities, a critical consideration in the synthesis of active pharmaceutical ingredients (APIs).[4][5][6]
A thorough search of chemical databases and supplier specifications reveals a notable gap in the literature for the melting point of this compound. This is in stark contrast to its isomer, 2-(4-nitrophenyl)ethanamine hydrochloride, for which extensive data is available. This discrepancy underscores the critical importance of precise isomeric identification in chemical research. The seemingly minor shift of a nitro group from the 4-position to the 3-position on the phenyl ring can significantly alter the compound's crystal lattice structure and intermolecular forces, thereby affecting its melting point.
Comparative Data for 2-(4-nitrophenyl)ethanamine Hydrochloride
To provide context and highlight the importance of isomeric purity, the following table summarizes the reported melting points for the 4-nitro isomer.
| Supplier/Source | Reported Melting Point (°C) | Purity (%) |
| TCI Chemicals | 211.0 - 217.0 | >98.0 |
| Sigma-Aldrich | 200 (decomposes) | 95 |
| Fisher Scientific | 200 | 98+ |
| Echemi | 209 - 210 | - |
| Joshi et al. (Synthesis) | 200 (decomposes) | >99 (HPLC) |
This data is provided for comparative purposes only.
Core Directive: Methodologies for Melting Point Determination
Given the absence of a literature value for this compound, a researcher's primary objective is to perform an empirical determination. The choice of methodology will depend on the available equipment, the desired level of precision, and the amount of sample available. This section provides a detailed overview of the most common and reliable techniques.
The Capillary Melting Point Method: A Foundational Technique
The capillary method is a widely used, accessible, and reliable technique for determining the melting point of a solid.[3][7] It involves heating a small sample packed into a capillary tube at a controlled rate and observing the temperature at which the solid transitions to a liquid.
A finely powdered sample is packed into a thin-walled glass capillary tube. This tube is then placed in a heating block (as in a Mel-Temp apparatus) or an oil bath (as in a Thiele tube) adjacent to a calibrated thermometer.[8][9][10][11] The apparatus is heated slowly, and the temperatures at which melting begins (the first appearance of liquid) and is complete (the disappearance of all solid) are recorded as the melting range.[8][12]
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity and depress the melting point.[2][8][13]
-
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula or mortar and pestle. This ensures uniform heat transfer.[2]
-
Jab the open end of a capillary tube into the powdered sample to collect a small amount of material.[8][13]
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[12][13]
-
-
Apparatus Setup (Mel-Temp):
-
Before starting, ensure the melting point apparatus is calibrated. This can be done by measuring the melting points of known standards (e.g., benzoic acid, caffeine) and creating a calibration curve if necessary.[14][15][16][17]
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Set the initial heating rate to be rapid (5-10 °C/min) to determine an approximate melting point.[12][16]
-
Once the approximate melting point is known, allow the apparatus to cool to at least 20 °C below this temperature.
-
Prepare a new sample and set the heating rate to a slow and controlled 1-2 °C per minute. This slow rate is crucial for an accurate determination.[12][16]
-
-
Observation and Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature (T1) at which the first droplet of liquid is observed.
-
Record the temperature (T2) at which the last solid crystal melts into a clear liquid.
-
The melting point is reported as the range T1 - T2.
-
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC): A High-Precision Alternative
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that provides highly accurate and quantitative data on the thermal properties of a material.[18][19][20] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
In DSC, the sample and an inert reference (usually an empty pan) are heated in separate, controlled chambers. The instrument maintains both at the same temperature and measures the amount of heat required to do so. When the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process).[21][22] The instrument detects this by the increased heat flow to the sample to maintain the zero temperature difference between the sample and the reference. The result is a plot of heat flow versus temperature, with the melting point typically taken as the onset temperature or the peak of the endothermic transition.[21][22]
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.
-
Seal the pan using a crimper. An unsealed or vented pan may be used if volatilization is a concern.
-
-
Instrument Setup and Measurement:
-
Place the sample pan and a reference pan (an empty, sealed pan) into the DSC cell.
-
Define the temperature program. A typical program involves an initial equilibration period, followed by a heating ramp (e.g., 10 °C/min) through the expected melting range, and a final cooling step.
-
The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.
-
-
Data Analysis:
-
The resulting DSC thermogram will show a peak corresponding to the melting of the sample.
-
The melting point can be reported as the extrapolated onset temperature (the intersection of the baseline with the tangent of the peak's leading edge) or the peak maximum temperature. The onset temperature is often closer to the true thermodynamic melting point.
-
Caption: Logical Flow of DSC Melting Point Measurement.
Scientific Integrity: Interpreting the Results and Ensuring Trustworthiness
The trustworthiness of a melting point determination hinges on meticulous technique and correct interpretation of the results.
Sharp vs. Broad Melting Range
-
Pure Compounds: A pure crystalline organic compound will typically exhibit a sharp melting range of 0.5-2 °C.[1][3] This indicates a uniform crystal lattice that requires a specific amount of energy to disrupt.
-
Impure Compounds: The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces.[4][6] This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[1][4][5] Therefore, a broad melting range for your synthesized this compound would suggest the need for further purification (e.g., recrystallization).
Potential Sources of Error and Self-Validation
-
Heating Rate: A heating rate that is too fast is a common source of error, leading to an artificially elevated and broad melting range because the thermometer and sample are not in thermal equilibrium.[23] Adhering to a slow heating rate (1-2 °C/min) is a self-validating step.[12][16]
-
Sample Packing: Improperly packed capillary tubes (too much sample or loosely packed) can cause inefficient heat transfer and result in a broad melting range.[8][13]
-
Thermometer Calibration: An uncalibrated thermometer will provide inaccurate readings. Regular calibration against certified standards is essential for trustworthy results.[14][15][16]
-
Subjectivity in Visual Detection: The visual detection of the initial and final melting points can be subjective. Performing multiple determinations and taking an average can mitigate this.
Conclusion
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A Technical Guide to the Spectral Analysis of 2-(3-Nitrophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of the spectral data for 2-(3-Nitrophenyl)ethanamine hydrochloride (CAS No: 19008-62-9).[1] As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and quality control. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and a self-validating framework for spectral interpretation, grounded in established scientific principles.
Molecular Structure and its Spectroscopic Implications
This compound is a salt composed of a protonated 2-(3-nitrophenyl)ethanamine cation and a chloride anion. The organic cation possesses key structural features that give rise to a unique spectroscopic fingerprint: a meta-substituted aromatic ring, a nitro group (-NO₂), and an ethylamine side chain (-CH₂CH₂NH₃⁺). Each of these components will manifest distinct and predictable signals in various spectroscopic analyses.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational modes of the bonds within this compound will absorb infrared radiation at characteristic frequencies.
Predicted Infrared Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~3000-2800 | Medium-Strong | Aliphatic C-H stretch (CH₂) |
| ~2800-2500 | Broad, Strong | N-H stretch of the primary ammonium salt (R-NH₃⁺) |
| ~1600-1585 | Medium | Aromatic C=C skeletal vibrations |
| ~1550-1475 | Strong | Asymmetric NO₂ stretch |
| ~1485-1450 | Medium | Aromatic C=C skeletal vibrations |
| ~1360-1290 | Strong | Symmetric NO₂ stretch |
| ~850-750 | Strong | C-H out-of-plane bending for meta-disubstituted benzene |
| ~750-700 | Medium | C-H out-of-plane bending for meta-disubstituted benzene |
Note: The predicted values are based on the typical absorption ranges for the respective functional groups.
Experimental Protocol: KBr Pellet Method for Solid Samples
The potassium bromide (KBr) pellet method is a common and effective technique for analyzing solid samples via transmission FTIR.[2][3] The principle lies in dispersing the solid analyte in a matrix of KBr, which is transparent to infrared radiation, and pressing the mixture into a thin, transparent pellet.[2][4]
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Mixing:
-
Add approximately 100-200 mg of the dried KBr to the mortar containing the sample.
-
Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[4]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or semi-transparent pellet.[4]
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the nitro group and the ammonium salt. The asymmetric and symmetric NO₂ stretching vibrations are typically observed as two distinct, strong bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5][6][7] The presence of the primary ammonium salt will be evidenced by a broad, strong absorption in the 2800-2500 cm⁻¹ range, resulting from the N-H stretching vibrations. Aromatic C-H stretches will appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹. The meta-substitution pattern on the benzene ring can be confirmed by the presence of characteristic C-H out-of-plane bending bands in the 850-700 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural elucidation.
Experimental Protocol: NMR Sample Preparation
The quality of NMR spectra is highly dependent on proper sample preparation.[8] The choice of a suitable deuterated solvent is critical to avoid interference from solvent protons.[9][10]
Step-by-Step Methodology:
-
Solvent Selection:
-
Choose a deuterated solvent in which this compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for amine salts.
-
-
Sample Dissolution:
-
Accurately weigh approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[11]
-
Gently agitate the vial to ensure complete dissolution.
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[8]
-
-
Instrumental Analysis:
-
Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 (broad s) | 1 | 3H | -NH₃⁺ |
| ~8.2 (s) | 1 | 1H | Ar-H (proton between the two substituents) |
| ~8.1 (d) | 1 | 1H | Ar-H (proton ortho to the nitro group) |
| ~7.7 (t) | 1 | 1H | Ar-H (proton para to the nitro group) |
| ~7.6 (d) | 1 | 1H | Ar-H (proton ortho to the ethylamine group) |
| ~3.2 (t) | 1 | 2H | -CH₂-NH₃⁺ |
| ~3.0 (t) | 1 | 2H | Ar-CH₂- |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Interpretation: The downfield region of the spectrum (δ > 7.0 ppm) will show the signals for the four aromatic protons. Due to the meta-substitution, they will appear as a complex pattern of singlets, doublets, and triplets. The protons on the ethyl side chain will appear as two triplets in the upfield region, with the protons adjacent to the ammonium group being more deshielded. The protons of the ammonium group itself will likely appear as a broad singlet due to rapid exchange with any trace amounts of water and quadrupolar broadening from the nitrogen atom.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C attached to NO₂ |
| ~140 | Ar-C attached to the ethylamine group |
| ~136 | Ar-C ortho to the nitro group |
| ~130 | Ar-C para to the nitro group |
| ~123 | Ar-C between the two substituents |
| ~121 | Ar-C ortho to the ethylamine group |
| ~40 | -CH₂-NH₃⁺ |
| ~35 | Ar-CH₂- |
Note: Chemical shifts are approximate and can be influenced by the solvent.[12][13]
Interpretation: The aromatic carbons will resonate in the downfield region of the spectrum (δ 120-150 ppm).[14][15] The carbon directly attached to the electron-withdrawing nitro group will be the most deshielded. The two aliphatic carbons of the ethyl chain will appear in the upfield region (δ < 50 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the molecular ion of the organic cation.[16][17]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.
-
-
Infusion:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
-
Ionization:
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
As the solvent evaporates, the analyte molecules become charged, forming gas-phase ions.[18]
-
-
Mass Analysis:
-
The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.
-
Predicted Mass Spectrum and Interpretation
In positive ion mode ESI-MS, the spectrum will be dominated by the protonated molecular ion of the free base, [M+H]⁺, where M is 2-(3-nitrophenyl)ethanamine. The molecular weight of the free base (C₈H₁₀N₂O₂) is approximately 166.18 g/mol .[19] Therefore, the expected base peak will be at an m/z of approximately 167.19.
Expected Fragmentation Pattern: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO and NO₂.[20] For phenylethylamine derivatives, cleavage of the benzylic C-C bond is also common.
Integrated Spectral Analysis Workflow
A comprehensive and reliable identification of this compound requires an integrated approach where data from all spectroscopic techniques are correlated.
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An In-depth Technical Guide to the Solubility Characteristics of 2-(3-Nitrophenyl)ethanamine Hydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-Nitrophenyl)ethanamine hydrochloride (CAS No: 19008-62-9).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of solubility in various solvents, the influence of temperature and pH, and robust analytical methodologies for quantification.
Introduction: Compound Overview
This compound is a primary amine salt with a molecular formula of C8H11ClN2O2 and a molecular weight of 202.64 g/mol .[1] It typically presents as a solid.[1][3] The structure, featuring a nitrophenyl group and an ethylamine side chain, makes it a valuable intermediate in organic synthesis. Understanding its solubility is paramount for its effective use in reaction chemistry, formulation, and analytical characterization.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 19008-62-9 | [1][2][3] |
| Molecular Formula | C8H11ClN2O2 | [1][2][3] |
| Molecular Weight | 202.64 g/mol | [1] |
| Appearance | Solid | [1][3] |
| Melting Point | 211-215 °C | [3] |
Solubility Profile in Common Laboratory Solvents
The hydrochloride salt form of phenylethylamine derivatives generally enhances their solubility in polar solvents.[4] While specific quantitative data for this compound is not extensively available in public literature, a qualitative assessment and data from analogous compounds, such as its para-isomer (4-nitrophenylethylamine hydrochloride), indicate moderate solubility in polar solvents like water and ethanol.[4]
Table of Expected Solubilities:
| Solvent | Type | Expected Solubility | Rationale & Insights |
| Water | Polar Protic | Moderately Soluble | The hydrochloride salt readily dissociates, and the amine and nitro groups can form hydrogen bonds with water. |
| Methanol | Polar Protic | Soluble | Similar to water, its polarity and ability to hydrogen bond facilitate dissolution. The para-isomer is noted to be soluble in methanol.[5] |
| Ethanol | Polar Protic | Moderately Soluble | Its polarity is lower than methanol, which may slightly reduce solubility, but it is still expected to be a good solvent. The para-isomer is described as moderately soluble in ethanol.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Its high polarity makes it an excellent solvent for a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, its hydrogen bonding capacity is limited compared to protic solvents. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt limits its solubility in nonpolar organic solvents. |
| Hexanes | Nonpolar | Insoluble | The significant difference in polarity between the solute and solvent prevents dissolution. |
Experimental Rationale:
The choice of solvent is critical for any application. For synthetic chemistry, a solvent that fully dissolves the reactants is often preferred. For purification by recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For analytical purposes, the solvent must dissolve the analyte to a suitable concentration without interfering with the detection method.
Experimental Workflow for Solubility Determination
A robust and reproducible method for determining solubility is essential. The isothermal shake-flask method is a widely accepted standard.
Caption: Isothermal shake-flask method workflow.
Step-by-Step Protocol for Solubility Determination:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC (see Section 5).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Influence of pH and Temperature on Solubility
Effect of pH
The solubility of this compound is expected to be significantly influenced by pH. As the hydrochloride salt of a primary amine, the compound will exist in equilibrium between its protonated (ionized) and free base (neutral) forms.
-
Low pH (Acidic Conditions): In acidic solutions, the equilibrium will favor the protonated, cationic form. This ionized form is generally more water-soluble due to ion-dipole interactions with water molecules.
-
High pH (Basic Conditions): As the pH increases, the amine will be deprotonated to its neutral free base form. The free base is expected to be significantly less water-soluble than the hydrochloride salt.
Caption: pH effect on the solubility of an amine salt.
Effect of Temperature
The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature. This can be explained by Le Châtelier's principle: as heat is added to the system, the equilibrium shifts to favor the process that absorbs heat, which is dissolution. For recrystallization purposes, identifying a solvent where the compound has a steep solubility-temperature gradient is highly advantageous.
Analytical Methods for Quantification
Accurate quantification of dissolved this compound is essential for solubility studies. UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are two commonly employed techniques.
UV-Vis Spectrophotometry
The presence of the nitrophenyl chromophore in the molecule allows for direct quantification using UV-Vis spectrophotometry.
Workflow for UV-Vis Quantification:
Caption: UV-Vis spectrophotometry quantification workflow.
Protocol Outline:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Nitrophenol derivatives often exhibit characteristic absorption peaks.[6][7]
-
Prepare Standards: Create a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax and plot absorbance versus concentration. The resulting graph should be linear in the desired concentration range (Beer's Law).
-
Measure Sample: Measure the absorbance of the appropriately diluted, filtered sample from the solubility experiment.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and is particularly useful for analyzing the compound in complex matrices. A reversed-phase HPLC method with UV detection is generally suitable.
Typical HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and Water with a buffer (e.g., 0.1% TFA or formic acid) | The organic modifier and buffer are adjusted to achieve optimal retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV at the determined λmax | Provides sensitive and specific detection of the analyte. |
| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |
| Column Temperature | 25-30 °C | Maintained at a constant temperature to ensure reproducible retention times. |
Conclusion
The solubility of this compound is a critical parameter governed by the interplay of solvent polarity, pH, and temperature. As a hydrochloride salt, it exhibits enhanced solubility in polar protic solvents, which can be further manipulated by adjusting the pH of aqueous solutions. While specific quantitative data is sparse, the principles outlined in this guide, along with the provided experimental and analytical protocols, offer a robust framework for its characterization and effective utilization in a research and development setting.
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A Senior Application Scientist's Guide to 2-(3-Nitrophenyl)ethanamine Hydrochloride in Modern Organic Synthesis
This guide provides an in-depth technical exploration of 2-(3-Nitrophenyl)ethanamine hydrochloride, a versatile bifunctional building block in organic synthesis. We will move beyond simple catalog data to dissect its strategic applications, the chemical logic behind its use, and field-proven protocols for its transformation into high-value molecules. This document is intended for researchers, process chemists, and drug development professionals who require a practical understanding of how to leverage this intermediate for the synthesis of complex chemical entities.
Core Characteristics and Strategic Value
This compound (CAS No: 19008-62-9) is a crystalline solid that serves as a cornerstone intermediate in synthetic chemistry.[1][2][3] Its value lies in the orthogonal reactivity of its two primary functional groups: a primary aliphatic amine and an aromatic nitro group.
-
The Amino Group: A potent nucleophile and a handle for introducing the phenethylamine scaffold, a common motif in pharmacologically active compounds.[4][5] It readily undergoes acylation, alkylation, and reductive amination.
-
The Nitro Group: A powerful electron-withdrawing group that can be chemoselectively reduced to an aniline. This transformation dramatically alters the electronic properties of the aromatic ring and introduces a new reactive site, enabling a diverse array of subsequent chemical modifications.
This bifunctionality allows for a stepwise, controlled elaboration of molecular complexity. A synthetic chemist can choose to react the amine first, leaving the nitro group as a masked aniline, or vice-versa, depending on the desired synthetic outcome and the compatibility of other functional groups.
| Property | Value |
| CAS Number | 19008-62-9[1][2][3] |
| Molecular Formula | C₈H₁₁ClN₂O₂[1][3] |
| Molecular Weight | 202.64 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 211-215 °C[6] |
| Storage | 2-8°C, Refrigerator[1] |
Synthesis of the Starting Material
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and scale-up considerations. A common and reliable laboratory-scale synthesis involves the reduction of a corresponding amide.
Protocol 2.1: Synthesis via Reduction of 2-(3-Nitrophenyl)acetamide
This protocol utilizes a borane-tetrahydrofuran complex to selectively reduce the amide carbonyl without affecting the aromatic nitro group.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-(3-nitrophenyl)acetamide (1.4 mmol) in anhydrous tetrahydrofuran (THF, 7.0 mL).
-
Reagent Addition: To this solution, add a 1.0 M solution of borane-THF complex (BH₃-THF, 3.5 mL, 3.5 mmol) dropwise at room temperature. A critical experimental choice, the use of BH₃-THF is predicated on its high selectivity for amide reduction over nitro group reduction, which would occur with more powerful reducing agents like LiAlH₄.
-
Reaction: Stir the resulting solution at room temperature until gas evolution ceases, then heat to 70 °C and maintain overnight.
-
Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of 3M HCl (2 mL). This step neutralizes excess borane and hydrolyzes the borane-amine complex. Heat the mixture again to 70 °C to ensure the quench is complete.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to yield a solid. Dissolve the solid in 3M NaOH to deprotonate the amine (pH ~14) and extract the free amine into dichloromethane (4 x 15 mL).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude free amine as an oil.
-
Salt Formation: Dissolve the crude amine in a minimal amount of dichloromethane and add 3M HCl in ethyl acetate (0.78 mmol) to precipitate the hydrochloride salt. Filter the resulting off-white solid to yield pure this compound.[7]
Caption: Workflow for the synthesis of 2-(3-Nitrophenyl)ethanamine HCl.
Core Synthetic Applications: A Bifunctional Linchpin
The true utility of this molecule is realized in its subsequent transformations. The strategic decision of which functional group to modify first is dictated by the overall synthetic plan.
Transformation 1: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine (aniline) is arguably the most critical transformation of this substrate. It opens the door to a vast array of aniline-based chemistries, including diazotization, Sandmeyer reactions, and further amide/sulfonamide formations.
The choice of reducing agent is paramount and depends on the presence of other sensitive functional groups in the molecule.
| Reducing Agent | Conditions | Advantages | Disadvantages |
| H₂ / Pd/C | H₂ (balloon or high pressure), Pd/C catalyst, MeOH or EtOH | High yield, clean reaction, catalyst is recoverable.[8] | Can reduce other functional groups (alkenes, alkynes, some carbonyls); risk of dehalogenation.[8][9] |
| Fe / HCl or NH₄Cl | Iron powder, acid, aqueous solvent, heat | Cost-effective, excellent for large-scale synthesis, tolerates many functional groups.[8][9] | Requires acidic conditions, workup can be cumbersome due to iron salts. |
| SnCl₂·2H₂O | Tin(II) chloride dihydrate, EtOH or EtOAc, heat | Mild, highly chemoselective, tolerates esters and other reducible groups.[8][10] | Stoichiometric amounts of tin are required, leading to metal waste. |
| Raney Nickel | H₂ (balloon or high pressure), Raney Ni catalyst, MeOH or EtOH | Effective, less prone to causing dehalogenation of aryl chlorides/bromides compared to Pd/C.[8][10] | Pyrophoric catalyst requires careful handling. |
Protocol 3.1.1: Chemoselective Nitro Reduction with Tin(II) Chloride
This protocol is ideal when other reducible functional groups (e.g., esters, nitriles) must be preserved.
Step-by-Step Methodology:
-
Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL), add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acid and precipitates tin hydroxides.
-
Filtration: Filter the resulting slurry through a pad of celite to remove inorganic salts. Wash the celite pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(3-Aminophenyl)ethanamine.
Caption: Chemoselective reduction of the nitro group.
Transformation 2: Reactions of the Amino Group
The primary amine is a robust nucleophile, readily participating in amide coupling reactions, a cornerstone of medicinal chemistry.[4]
Protocol 3.2.1: Standard Amide Coupling with a Carboxylic Acid
This protocol uses EDC (a water-soluble carbodiimide) and HOBt to form an activated ester in situ, which then reacts cleanly with the amine.
Step-by-Step Methodology:
-
Activation: In a dry flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.1 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol), and Hydroxybenzotriazole (HOBt, 1.2 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Stir at room temperature for 30 minutes. The formation of the HOBt-ester is a key mechanistic step to suppress side reactions and minimize racemization if the carboxylic acid is chiral.
-
Amine Addition: In a separate flask, suspend this compound (1.0 mmol) in DCM (5 mL) and add a tertiary amine base such as Triethylamine (TEA, 1.5 mmol) or Diisopropylethylamine (DIPEA) to liberate the free amine.
-
Coupling: Add the free amine solution to the activated carboxylic acid solution. Stir the reaction mixture at room temperature overnight.
-
Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for amide bond formation.
Application Showcase: Building Block for Heterocycle Synthesis
The true power of this compound is demonstrated in multi-step syntheses where both functional groups are strategically employed. It serves as an excellent building block for various heterocyclic systems, which are prevalent in pharmaceuticals.[11][12][13][14][15]
The following workflow illustrates a hypothetical synthesis of a substituted benzimidazole, a privileged scaffold in medicinal chemistry.
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An In-depth Technical Guide to the Safe Handling of 2-(3-Nitrophenyl)ethanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 2-(3-Nitrophenyl)ethanamine hydrochloride, a key intermediate in various synthetic pathways, represents a class of compounds—aromatic nitroamines—that demand a rigorous and informed approach to safety.[1][2][3] This guide moves beyond mere procedural checklists to instill a deeper understanding of the inherent chemical risks and the scientific rationale behind each safety protocol. By fostering a culture of proactive risk assessment and meticulous handling, we can ensure both the integrity of our research and the well-being of laboratory personnel.
Chemical and Physical Profile
A foundational understanding of a substance's properties is the first step in safe handling. While comprehensive, peer-reviewed data for this compound is not extensively published, we can extrapolate from available Safety Data Sheets (SDS) for this compound and its structural isomers, such as the 4-nitro variant.[4][5][6]
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | 3-Nitrophenethylamine Hydrochloride, m-Nitrophenylethylamine Hydrochloride | [1][2] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][7] |
| Molecular Weight | 202.64 g/mol | [1][7] |
| Appearance | Solid. Isomeric compounds are described as white to yellow or green crystalline solids. | [4] |
| Melting Point | Data for the 4-nitro isomer is ~200-217°C (392-423°F). Specific data for the 3-nitro isomer is not readily available. | [4] |
| Solubility | No specific data available. Assumed to have some solubility in water due to the hydrochloride salt form. | [4] |
The presence of the nitro group (-NO₂) and the amine hydrochloride moiety dictates the compound's reactivity and toxicological profile. The nitro group is electron-withdrawing and can contribute to metabolic activation, while the amine group, in its salt form, enhances water solubility but can revert to the free amine, which may be more readily absorbed.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
While some safety data sheets for isomeric forms state the compound is not considered hazardous under OSHA 2024 standards, others classify it as causing skin and eye irritation and potential respiratory irritation.[4][8][9][10] Given the lack of comprehensive toxicological data, a conservative approach is mandated.[5][6] The primary hazards stem from the potential for irritation upon direct contact and the unknown systemic effects upon absorption, inhalation, or ingestion.
Causality of Hazards:
-
Skin and Eye Irritation: Amine hydrochlorides can be acidic and act as irritants to skin and mucous membranes. Prolonged contact can lead to inflammation and discomfort.[8][9][10]
-
Respiratory Tract Irritation: As a fine crystalline solid, airborne dust can be generated during handling.[4] Inhalation of this dust may irritate the respiratory tract.[8][9]
-
Systemic Toxicity: The toxicological properties of this specific compound have not been fully investigated.[5][6] However, aromatic nitro compounds as a class are known for potential systemic effects, including methemoglobinemia, through metabolic reduction of the nitro group. Therefore, absorption through skin, ingestion, or inhalation must be rigorously avoided.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is a hierarchy of controls, starting with engineering solutions to minimize exposure, followed by appropriate PPE as the final barrier.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[6][11] For procedures that may generate dust, such as weighing or transferring, a certified chemical fume hood is mandatory.[5] Local exhaust ventilation should be used to capture dust at its source.[5][12]
-
Containment: For more sensitive or larger-scale operations, use of a glove box or other closed-system transfer methods should be considered.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[12][13]
Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be based on a thorough risk assessment of the specific procedure being performed.
Caption: PPE selection workflow based on procedural risk.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] For tasks with a higher risk of splash or dust generation, a face shield should be worn in addition to goggles.[9][12] All eyewear must meet appropriate standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[4][6][8]
-
Skin Protection: Wear appropriate protective gloves (nitrile is a common choice for general chemical handling) and a lab coat.[4][6][8] Ensure gloves are inspected before use and removed correctly to avoid skin contamination.[11] For significant splash potential, a chemically resistant apron is recommended.[14]
-
Respiratory Protection: For weighing and handling of the solid that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) or a higher level of respiratory protection should be used if engineering controls are insufficient to keep airborne levels to a minimum.[5][6]
Handling and Storage Protocols
Meticulous handling and storage practices are critical to preventing accidental exposure and maintaining chemical integrity.
Safe Handling
-
Hygiene: Wash hands and face thoroughly after handling the material and before breaks or leaving the laboratory.[10][11][12] Do not eat, drink, or smoke in areas where the chemical is handled.[15]
-
Dust Minimization: Avoid the formation and accumulation of dust.[4][6] Use techniques like gentle scooping rather than pouring, and clean up any spills promptly.
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these may cause vigorous or hazardous reactions.[4][5]
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][12][15]
-
Environment: Store away from heat and sources of ignition.[5] Some sources recommend refrigeration (approx. 4°C).[6]
-
Segregation: Store separately from the incompatible materials listed above.[5]
Emergency Procedures: Preparedness and Response
A well-rehearsed emergency plan is crucial. All personnel must be familiar with the location and operation of safety equipment.
Accidental Release Measures
For any spill, the primary objective is to ensure personnel safety before addressing cleanup.
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Foreword: Beyond the Data Sheet – A Thermodynamic Perspective on a Key Pharmaceutical Intermediate
An In-depth Technical Guide to the Thermodynamic Properties of 2-(3-Nitrophenyl)ethanamine Hydrochloride
In the landscape of pharmaceutical development, the journey from a promising molecule to a stable, effective, and safe drug product is paved with meticulous scientific investigation. While spectroscopic and chromatographic data provide the blueprint of a molecule's identity and purity, it is the thermodynamic properties that dictate its behavior in the physical world. Stability, solubility, dissolution rate, and ultimately, bioavailability, are all governed by the fundamental principles of thermodynamics.
This guide focuses on this compound (CAS: 19008-62-9), a compound often encountered as a key intermediate or impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] A comprehensive understanding of its thermodynamic profile is not merely an academic exercise; it is a critical necessity for process optimization, formulation development, and ensuring the long-term stability and quality of the final drug product. As a Senior Application Scientist, my objective is to move beyond a simple listing of properties. This document is designed to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for evaluating the thermodynamic characteristics of this molecule, explaining not just what to measure, but why and how these measurements are critical for success.
We will explore the core experimental techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Solution Calorimetry—that form the bedrock of thermal analysis. Furthermore, we will touch upon the predictive power of computational chemistry in estimating key thermodynamic parameters. Each section is built on a foundation of scientific integrity, providing detailed, self-validating protocols and explaining the causal links between experimental choices and the quality of the data obtained.
Physicochemical Identity and Core Properties
Before delving into its thermodynamic behavior, it is essential to establish the fundamental physicochemical identity of this compound. This information serves as the foundation for all subsequent analyses.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 3-Nitrophenethylamine Hydrochloride; m-Nitrophenylethylamine Hydrochloride | [2] |
| CAS Number | 19008-62-9 | [1][2] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 202.64 g/mol | [2] |
| Appearance | Solid | [1][2] |
| Melting Point | 211-215 °C | [1] |
Experimental Determination of Thermal Properties
The cornerstone of thermodynamic characterization lies in empirical measurement. The following sections detail the primary thermal analysis techniques, providing both the theoretical justification for their use and robust, step-by-step protocols for their execution.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
Expertise & Rationale: DSC is an indispensable technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is the gold standard for accurately determining the melting point (Tₘ) and the enthalpy of fusion (ΔHfus) of a crystalline solid. The melting point is a critical indicator of purity, while the enthalpy of fusion—the energy required to break the crystal lattice—provides insight into the strength of intermolecular forces.[4] For a compound like this compound, a sharp, well-defined melting endotherm is indicative of high purity.
Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g). This ensures the accuracy and trustworthiness of the subsequent measurements.
-
Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample. Prepare an identical empty, sealed pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min to create an inert atmosphere, preventing oxidative degradation.[5]
-
Heating Ramp: Equilibrate the cell at 25 °C. Ramp the temperature from 25 °C to 250 °C at a controlled rate of 10 °C/min. This rate provides a good balance between resolution and sensitivity for small organic molecules.[6]
-
Data Analysis: Record the heat flow as a function of temperature. The melting transition will appear as an endothermic peak. The onset temperature of this peak is taken as the melting point (Tₘ). Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus) in J/g.
Visualization of DSC Experimental Workflow
Caption: Workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
Expertise & Rationale: TGA measures the mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is fundamental for determining the thermal stability and decomposition profile of a substance. For an amine hydrochloride salt, TGA can reveal the temperature at which decomposition begins, which may involve the loss of hydrogen chloride followed by the degradation of the organic moiety.[8] This information is paramount for establishing safe handling temperatures, drying conditions, and predicting long-term storage stability.
Experimental Protocol: Determination of Decomposition Temperature
-
Instrument Verification: Verify the TGA's mass balance using certified calibration weights and its temperature accuracy using the Curie point of certified magnetic standards (e.g., nickel).
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan. A slightly larger sample size than DSC is used to ensure accurate mass loss detection.
-
Atmosphere Control: Place the pan in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 40-60 mL/min to study the thermal decomposition in an inert environment, separate from any oxidative effects.[7]
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This range is typically sufficient to observe the complete decomposition of small organic amine salts.[7]
-
Data Analysis: Record the sample mass (%) as a function of temperature. The resulting curve (thermogram) will show a stable baseline followed by one or more mass loss steps. The onset temperature of the first significant mass loss event is defined as the decomposition temperature (Td). The derivative of the mass loss curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
Visualization of TGA Experimental Workflow
Caption: Workflow for TGA analysis to determine thermal stability.
Solution Calorimetry: Quantifying Enthalpy of Solution
Expertise & Rationale: Solution calorimetry measures the heat absorbed or released (enthalpy of solution, ΔHsoln) when a solute dissolves in a solvent.[9] This parameter is a critical component of the overall thermodynamics of solubility. The process of dissolution can be conceptually broken down into three steps: overcoming solute-solute interactions (lattice energy), overcoming solvent-solvent interactions (creating a cavity), and forming new solute-solvent interactions (solvation). ΔHsoln is the net result of these energy changes.[10] A large positive (endothermic) value suggests that energy is required to dissolve the compound, which often correlates with lower solubility, while a negative (exothermic) value indicates a favorable energetic process.
Experimental Protocol: Determination of Enthalpy of Solution in Water
-
Calorimeter Setup: Assemble a constant-pressure calorimeter (e.g., a coffee-cup calorimeter) with a magnetic stirrer and a calibrated digital thermometer capable of 0.1 °C resolution.[9][11]
-
Solvent Measurement: Accurately measure 100.0 mL of deionized water and transfer it to the calorimeter. Allow the water to reach thermal equilibrium while stirring gently and record the stable initial temperature (T_initial) for several minutes.
-
Sample Measurement: Accurately weigh approximately 1.0 g of this compound. The exact mass must be recorded.
-
Dissolution: Quickly and completely add the weighed salt to the water in the calorimeter. Immediately replace the lid and continue stirring.
-
Temperature Monitoring: Record the temperature at regular intervals (e.g., every 15 seconds) until a stable final temperature (T_final) is reached after the salt has fully dissolved. The final temperature will be the maximum or minimum temperature achieved.
-
Calculation:
-
Calculate the heat absorbed by the solution: q_soln = m_soln * c_soln * ΔT, where m_soln is the total mass of the water and salt, c_soln is the specific heat capacity of the solution (assumed to be that of water, 4.184 J/g°C, for dilute solutions), and ΔT = T_final - T_initial.[9]
-
The heat of the reaction is the negative of the heat absorbed by the solution: q_rxn = -q_soln.
-
Calculate the enthalpy of solution per mole: ΔHsoln = q_rxn / moles of salt.
-
Visualization of Solution Calorimetry Workflow
Caption: Workflow for determining the enthalpy of solution.
Theoretical Estimation of Thermodynamic Properties
Expertise & Rationale: While experimental methods are essential, modern computational chemistry provides powerful tools to predict fundamental thermodynamic properties from first principles.[12] Techniques like Density Functional Theory (DFT) can calculate the electronic structure of a molecule and derive properties such as the standard enthalpy of formation (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), and standard entropy (S°).[13][14] These values are invaluable for building a complete thermodynamic picture, especially when experimental data is difficult to obtain. The standard Gibbs free energy of formation, in particular, is the ultimate measure of a compound's thermodynamic stability relative to its constituent elements in their standard states.[15]
Computational Workflow: Ab Initio Calculation
-
Structure Optimization: The 3D structure of this compound is built in silico. A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Energy Calculation: A higher-level single-point energy calculation is often performed on the optimized geometry (e.g., using a larger basis set like 6-311++G(d,p)) for greater accuracy.
-
Thermodynamic Property Calculation: The standard enthalpy of formation and Gibbs free energy of formation are calculated using the computed electronic energy and thermal corrections, often employing an atomization or isodesmic reaction scheme for error cancellation.[14]
Visualization of Computational Workflow
Caption: General workflow for computational thermodynamic property prediction.
Synthesis of Findings and Practical Implications
The true value of this multi-faceted analysis lies in the synthesis of the experimental and theoretical data to build a holistic understanding of the compound's behavior. The table below summarizes the key parameters and their direct relevance to drug development.
| Parameter | Technique | Implication in Drug Development |
| Melting Point (Tₘ) | DSC | Indicator of purity and identity. Affects manufacturing processes like milling and compression. |
| Enthalpy of Fusion (ΔHfus) | DSC | Relates to crystal lattice energy and intermolecular forces; influences solubility and dissolution rate. |
| Decomposition Temp. (Td) | TGA | Defines the upper limit for safe handling, drying, and storage temperatures to prevent degradation. |
| Enthalpy of Solution (ΔHsoln) | Solution Calorimetry | Provides insight into the energetics of the dissolution process, a key factor governing solubility. |
| Gibbs Free Energy (ΔG_f°) | Computational | Fundamental measure of thermodynamic stability; informs potential degradation pathways and long-term stability. |
For this compound, a relatively high melting point of 211-215 °C suggests a stable crystal lattice.[1] The TGA data would precisely define the processing temperature limits, crucial for preventing the liberation of corrosive HCl gas. The enthalpy of solution, when measured, would allow formulators to predict how solubility might change with temperature and select appropriate solvent systems. Finally, the calculated Gibbs free energy would provide a benchmark for its intrinsic stability, aiding in risk assessments for its use as a long-term intermediate.
Conclusion
The thermodynamic characterization of this compound is a critical, multi-step process that extends far beyond routine quality control. Through the integrated application of DSC, TGA, solution calorimetry, and computational modeling, we can construct a comprehensive profile of the molecule's physical behavior. This knowledge empowers researchers and developers to make informed decisions regarding process control, formulation design, and stability testing, ultimately mitigating risks and accelerating the path to a safe and effective pharmaceutical product.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Thermogravimetric Analysis of (2R)-2-Aminopropanamide Hydrochloride.
- ChemicalBook. (2025). 3-NITROPHENETHYLAMINE HYDROCHLORIDE | 19008-62-9.
- Pharmaffiliates. (n.d.). CAS No : 19008-62-9 | Product Name : this compound.
- Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Differential scanning calorimetry (DSC) is one of the thermo-analytical techniques.
- Fountainhead Press. (n.d.). Calorimetry: Heats of Solution.
- LaGuardia Community College. (n.d.). Heat of Solution of a Salt.
- YouTube. (2021, February 21). Determination of the heat of solution of ammonium nitrate.
- Bevers, E. R. T., Oonk, H. A. J., Haije, W. G., & van Ekeren, P. J. (2007). Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG. Journal of Thermal Analysis and Calorimetry, 90(3), 923–929.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) analysis of curing of Phenylethynyl phthalimide.
- Wikipedia. (n.d.). Standard Gibbs free energy of formation.
- Joglekar, M. V., & D'Souza, R. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH.
- ResearchGate. (n.d.). COMPUTATIONAL CHEMISTRY STUDY IN THE THERMODYNAMICS FOR THE REACTION OF CO 2 AND A SERIES OF AMINES USING H 2 O AS A CATALYST.
- Byrd, E. F. C., & Rice, B. M. (2006). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. DTIC.
- ResearchGate. (2022). COMPUTATIONAL INVESTIGATION INTO THE KINETICS, MECHANISM AND THERMODYNAMICS PROPERTIES OF THE GAS-PHASE THERMAL DECOMPOSITION OF 1-PHENYL ETHYL ACETATE.
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predicted mechanism of action for 2-(3-Nitrophenyl)ethanamine hydrochloride
An In-depth Technical Guide to the Predicted Mechanism of Action for 2-(3-Nitrophenyl)ethanamine Hydrochloride
Abstract
This compound is a substituted phenethylamine derivative. While its synthesis and basic chemical properties are documented, its precise biological mechanism of action remains largely uncharacterized in publicly available literature.[1][2][3][4][5][6][7] This technical guide provides a predictive framework for its potential pharmacological activities, drawing upon the well-established structure-activity relationships of the broader phenethylamine class of compounds.[8] We hypothesize two primary mechanisms of action: inhibition of monoamine oxidase (MAO) enzymes and agonist activity at the trace amine-associated receptor 1 (TAAR1). This document will detail the scientific basis for these predictions and provide comprehensive, step-by-step experimental protocols for their validation.
Introduction and Structural Analysis
This compound belongs to the extensive family of substituted phenethylamines, a class of compounds renowned for its diverse psychoactive and physiological effects.[8] The core phenethylamine structure, consisting of a phenyl ring connected to an amino group by a two-carbon chain, is a privileged scaffold in neuropharmacology, serving as the backbone for endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic drugs.[8]
The subject compound is characterized by a nitro group (-NO2) at the meta-position (position 3) of the phenyl ring. This substitution significantly alters the electronic properties of the aromatic ring compared to unsubstituted phenethylamine, which can, in turn, influence its binding affinity and efficacy at various biological targets. This guide will explore the most probable molecular targets based on this chemical structure.
Predicted Mechanisms of Action
Given the structural similarity to other neuroactive phenethylamines, we propose two high-probability mechanisms of action for this compound. These are not mutually exclusive and may act in concert to produce a unique pharmacological profile.
Hypothesis 1: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to increased synaptic concentrations of these neurotransmitters, an effect leveraged in the treatment of depression and Parkinson's disease. Many substituted phenethylamines are known to be potent MAO inhibitors.[9][10][11]
-
Rationale: The phenethylamine backbone is a common structural motif in known MAO inhibitors.[9][10][11] The specific substitutions on the phenyl ring determine the potency and selectivity for the two main isoforms, MAO-A and MAO-B. For instance, studies on various phenethylamine derivatives have demonstrated that substitutions on the phenyl ring can confer high selectivity and potency for MAO-A inhibition.[9] Therefore, it is plausible that this compound could exhibit inhibitory activity against one or both MAO isoforms.
The proposed interaction is depicted in the following signaling pathway diagram:
Caption: Predicted MAO inhibition pathway.
Hypothesis 2: Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, including phenethylamine itself.[12][13][14] Activation of TAAR1 has a modulatory role on the entire monoaminergic system, affecting dopamine, norepinephrine, and serotonin neurotransmission.[13][15] Many psychoactive phenethylamines, such as amphetamine and MDMA, are potent TAAR1 agonists, and this interaction is believed to contribute significantly to their overall pharmacological effects.[12][15][16]
-
Rationale: As a phenethylamine derivative, this compound is a strong candidate for a TAAR1 agonist.[12][16] Upon binding, TAAR1 typically couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[14] This signaling cascade can influence the function of neurotransmitter transporters and regulate neuronal firing.[14]
The proposed signaling cascade for TAAR1 activation is illustrated below:
Caption: Predicted TAAR1 agonism signaling pathway.
Experimental Validation Protocols
To empirically test these hypotheses, a series of in-vitro assays are proposed. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: In-Vitro Monoamine Oxidase (MAO) Inhibition Assay
This experiment will determine the inhibitory potential and selectivity of the compound on human MAO-A and MAO-B.
-
Objective: To quantify the IC50 values of this compound for both MAO-A and MAO-B.
-
Methodology:
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (a non-selective MAO substrate).
-
Clorgyline (a selective MAO-A inhibitor, positive control).
-
Selegiline (a selective MAO-B inhibitor, positive control).
-
This compound (test compound).
-
Phosphate buffer (pH 7.4).
-
96-well microplate, fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in phosphate buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the various concentrations of the test compound or controls to the wells. Include a vehicle control (buffer only).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate to all wells.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (excitation ~310 nm, emission ~400 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.
-
-
The workflow for this protocol is as follows:
Caption: Experimental workflow for MAO inhibition assay.
Protocol 2: In-Vitro TAAR1 Activation Assay (cAMP Measurement)
This experiment will determine if the compound acts as an agonist at the human TAAR1 receptor.
-
Objective: To measure the EC50 value and maximal efficacy (Emax) of this compound at the TAAR1 receptor.
-
Methodology:
-
Reagents and Materials:
-
HEK-293 cells stably expressing the human TAAR1 receptor.
-
Phenethylamine (a known TAAR1 agonist, positive control).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, LANCE, or similar).
-
This compound (test compound).
-
384-well microplate.
-
-
Procedure:
-
Culture the TAAR1-expressing cells to an appropriate density and seed them into a 384-well plate.
-
Prepare serial dilutions of the test compound and the positive control in a suitable assay buffer.
-
Add the compound dilutions to the cells. Include a vehicle control.
-
Incubate the plate at room temperature for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
Lyse the cells and perform the cAMP measurement according to the kit's instructions.
-
Read the signal on a plate reader compatible with the assay technology.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Determine the EC50 (concentration for 50% of maximal response) and Emax values using non-linear regression.
-
-
Data Interpretation and Further Research
The outcomes of these experiments will provide the first empirical evidence for the mechanism of action of this compound.
| Experimental Outcome | Interpretation | Next Steps |
| Low IC50 for MAO-A and/or MAO-B | The compound is a potent MAO inhibitor. | Determine the mode of inhibition (reversible vs. irreversible). Conduct ex-vivo and in-vivo studies to confirm neurotransmitter level changes. |
| Low EC50 for TAAR1 activation | The compound is a potent TAAR1 agonist. | Assess functional selectivity (G-protein vs. beta-arrestin signaling). Screen against other TAAR subtypes for selectivity. |
| Activity at both targets | The compound has a dual mechanism of action. | Investigate the relative contribution of each mechanism to the overall pharmacological effect in more complex biological systems. |
| No significant activity | The primary mechanism of action lies elsewhere. | Conduct a broad receptor binding screen against a panel of CNS targets (e.g., serotonin, dopamine, adrenergic receptors and transporters). |
Conclusion
This guide presents a scientifically-grounded predictive framework for elucidating the mechanism of action of this compound. Based on its core phenethylamine structure, we have identified MAO inhibition and TAAR1 agonism as the most probable biological activities. The detailed experimental protocols provided herein offer a clear path for researchers to validate these hypotheses and to characterize the pharmacological profile of this compound. This structured approach, combining predictive analysis with robust experimental design, is fundamental to advancing our understanding of novel chemical entities in drug discovery and development.
References
- Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry.
- Monoamine oxidase inhibitory effects of some 4-aminophenethylamine deriv
- Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis.
- Substituted phenethylamine. Wikipedia.
- Inhibition of monoamine oxidase (MAO)
- Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities.
- The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associ
- TAAR1. Wikipedia.
- 3-Nitrophenethylamine hydrochloride. Chem-Impex.
- Trace Amine-Associated Receptors as Emerging Therapeutic Targets. PMC.
- What are Trace amine receptor agonists and how do they work?.
- 2-(3-Nitrophenyl)ethan-1-amine | C8H10N2O2 | CID 12950066. PubChem.
- CAS No : 19008-62-9 | Product Name : this compound.
- 19008-62-9 2-(3-nitrophenyl)ethanamine;hydrochloride. Echemi.
- 3-Nitrophenethylamine hydrochloride | CAS 19008-62-9. Santa Cruz Biotechnology.
- Cas number 19008-62-9|this compound. molecularinfo.com.
- 3-Nitrophenethylamine 97 19008-62-9. Sigma-Aldrich.
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Methodological & Application
Application Notes & Protocols: Leveraging 2-(3-Nitrophenyl)ethanamine Hydrochloride in Synthetic Chemistry
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and molecular novelty. 2-(3-Nitrophenyl)ethanamine hydrochloride stands out as a particularly valuable synthetic building block due to its strategic bifunctionality. It possesses a primary aliphatic amine, a potent nucleophile ideal for chain extension and elaboration, and an aromatic nitro group, a versatile precursor to a host of other functionalities. The hydrochloride salt form enhances its stability and simplifies handling, making it a reliable component in multi-step synthetic campaigns.[1]
This guide provides an in-depth exploration of the key transformations achievable with this reagent. We will move beyond simple procedural descriptions to elucidate the chemical reasoning behind protocol choices, offering field-proven insights to empower researchers in drug development and synthetic science. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for innovation.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is the bedrock of safe and successful experimentation.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂·HCl | [1][2] |
| Molecular Weight | 202.64 g/mol | [1] |
| Appearance | Solid, often a white to yellow or green crystalline powder | [3] |
| Melting Point | ~200 °C (decomposes) | [3] |
| CAS Number | 19008-62-9 | [1] |
Safety & Handling: this compound should be handled in a well-ventilated area, preferably a fume hood.[2][4] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid creating dust and prevent contact with skin, eyes, and clothing.[2][5] Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[3][5]
Core Synthetic Transformations: A Modular Approach
The utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for a modular approach to synthesis, where either the amine or the nitro group can be addressed selectively.
Sources
Application Note: A Practical Guide to the Synthesis and Characterization of Novel Derivatives from 2-(3-Nitrophenyl)ethanamine Hydrochloride
Abstract
2-(3-Nitrophenyl)ethanamine serves as a versatile and strategic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive primary amine and a reducible nitro group, allows for the synthesis of a diverse array of molecular architectures. The phenethylamine scaffold is a core component in numerous bioactive molecules, making its derivatives prime candidates for drug discovery programs targeting various receptors and enzymes.[1][2][3] This guide provides detailed, field-proven protocols for the derivatization of 2-(3-nitrophenyl)ethanamine hydrochloride, focusing on two primary pathways: N-acylation of the primary amine and reduction of the nitro group followed by subsequent functionalization. We offer in-depth, step-by-step methodologies, causality-driven experimental choices, and robust analytical validation techniques to ensure reproducibility and scientific integrity.
Part 1: Foundational Knowledge & Safety
Physicochemical Properties & Handling
This compound is a solid at room temperature.[4] Understanding its properties is critical for safe handling and successful reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂·HCl | [4] |
| Molecular Weight | 202.64 g/mol | [4] |
| Appearance | Solid | [4] |
| CAS Number | 19008-62-9 | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5][6] | Fisher Scientific |
Critical Safety Precautions
As a Senior Application Scientist, I cannot overstate the importance of safety. Adherence to these protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation.[5] Avoid dust formation.[7] Wash hands thoroughly after handling.[6]
-
First Aid:
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]
-
Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of water. Do not induce vomiting.[5]
-
Inhalation: Remove to fresh air immediately.[5]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactivity: The "Why" Behind the Protocols
The synthetic utility of 2-(3-nitrophenyl)ethanamine stems from its two distinct reactive sites:
-
The Primary Aliphatic Amine (-NH₂): This nucleophilic group is readily susceptible to reactions with electrophiles. N-acylation, for instance, transforms the amine into an amide, a common functional group in pharmaceuticals that can alter properties like stability, solubility, and biological activity.[8][9]
-
The Aromatic Nitro Group (-NO₂): This group is a powerful electron-withdrawing group that can be chemically reduced to a primary aromatic amine (-NH₂).[10][11] This transformation opens up a new avenue for derivatization, such as diazotization or further acylation, creating a different vector for molecular diversification.
Our protocols are designed to selectively target one of these sites while preserving the other, allowing for controlled, stepwise synthesis.
Part 2: Synthetic Protocols & Methodologies
Protocol 1: N-Acylation of the Primary Amine to Form Amide Derivatives
2.1.1 Principle & Rationale: N-acylation is a fundamental reaction that converts an amine into an amide.[8][9] This protocol uses an acyl chloride as the acylating agent. The reaction is performed in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), which neutralizes the HCl generated during the reaction without competing with the primary amine.[12] The hydrochloride salt of the starting material requires an additional equivalent of base to liberate the free amine.
2.1.2 General Reaction Scheme: (Starting Material + Acyl Chloride → N-Acylated Product)
2.1.3 Detailed Step-by-Step Protocol:
-
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetyl Chloride (or other desired acyl chloride)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DCM (to a concentration of approx. 0.1 M). Add DIPEA (2.2 equiv) to the solution and stir for 10 minutes at room temperature. The extra equivalent is to neutralize the HCl salt.[12]
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 equiv) dropwise. A precipitate of DIPEA·HCl may form.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.[8][13]
-
2.1.4 Characterization & Quality Control (Self-Validation):
-
¹H NMR: Expect to see the disappearance of the broad amine singlet and the appearance of a new amide N-H signal (typically a triplet). A new singlet corresponding to the acetyl methyl group should appear around 2.0 ppm.
-
FTIR: Look for the appearance of a strong amide C=O stretch around 1650 cm⁻¹ and the N-H stretch around 3300 cm⁻¹.
-
LC-MS: Confirm the molecular weight of the product. The mass spectrum should show the expected molecular ion peak [M+H]⁺.[14]
Protocol 2: Reduction of the Nitro Group
2.2.1 Principle & Rationale: The reduction of an aromatic nitro group to an aniline is a cornerstone transformation.[10] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[11] This reaction creates 2-(3-aminophenyl)ethanamine, a new building block with two distinct amine groups of differing reactivity (aliphatic vs. aromatic), ready for further selective derivatization.
2.2.2 General Reaction Scheme: (Nitrophenyl Starting Material → Aminophenyl Product)
2.2.3 Detailed Step-by-Step Protocol:
-
Materials and Reagents:
-
N-acetyl-2-(3-nitrophenyl)ethanamine (product from Protocol 1)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
-
-
Procedure:
-
Preparation: In a round-bottom flask, dissolve the nitro-compound (1.0 equiv) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-12 hours.
-
Monitoring: Monitor the reaction by TLC. The product will be more polar and should have a different Rf value. Staining with ninhydrin can help visualize the new aromatic amine.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the desired aniline derivative. This product is often pure enough for the next step, but can be purified by chromatography if necessary.
-
2.2.4 Characterization & Quality Control (Self-Validation):
-
¹H NMR: The aromatic protons will shift upfield due to the conversion of the electron-withdrawing -NO₂ group to the electron-donating -NH₂ group. A new broad singlet for the -NH₂ protons will appear.
-
LC-MS: The molecular weight will decrease by 30 Da (loss of O₂ and gain of H₂). The mass spectrum should show the correct molecular ion peak.
Part 3: Workflow Visualization & Data Summary
Synthetic Workflow Diagram
The following diagram illustrates the overall synthetic strategy, starting from the hydrochloride salt and branching into two key derivative classes.
Caption: Synthetic workflow for derivatization of 2-(3-Nitrophenyl)ethanamine HCl.
Data Summary Table
This table provides expected results for representative derivatives based on the described protocols.
| Derivative Name | Protocol Used | Key Reagent | Expected Yield (%) | Key ¹H NMR Signal (δ, ppm) | Expected [M+H]⁺ |
| N-Acetyl-2-(3-nitrophenyl)ethanamine | Protocol 1 | Acetyl Chloride | 85-95% | ~1.95 (s, 3H, -COCH₃) | 209.09 |
| N-Benzoyl-2-(3-nitrophenyl)ethanamine | Protocol 1 | Benzoyl Chloride | 80-90% | 7.4-7.8 (m, 5H, Ar-H) | 271.11 |
| N-Acetyl-2-(3-aminophenyl)ethanamine | Protocol 1 & 2 | H₂/Pd-C | >90% (reduction step) | ~3.6 (s, 2H, -NH₂) | 179.12 |
Part 4: Troubleshooting & Advanced Insights
-
Problem: Low yield in N-acylation (Protocol 1).
-
Cause & Solution: Insufficient base. Ensure 2.2 equivalents of DIPEA are used to both neutralize the HCl salt and scavenge the HCl produced. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the acyl chloride.
-
-
Problem: Incomplete nitro reduction (Protocol 2).
-
Cause & Solution: Catalyst poisoning or deactivation. Ensure the starting material is pure. If the reaction stalls, carefully filter the mixture through Celite® (under inert atmosphere) and add fresh catalyst. Ensure vigorous stirring to maintain suspension of the catalyst.
-
-
Advanced Insight - Orthogonality: The protocols are designed to be orthogonal. The amide formation (Protocol 1) effectively protects the aliphatic amine, allowing for selective chemistry on the nitro group (Protocol 2). Subsequently, the newly formed aromatic amine can be derivatized under conditions that would not affect the stable amide bond, allowing for the synthesis of highly complex, tri-functionalized molecules.
References
- Nieto, J., Jagerovic, N., & Goya, P. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link][1]
- PubMed. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link][2]
- ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. [Link][3]
- MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride. [Link]
- Kushwaha, N. et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207. [Link][14]
- Journal of the American Chemical Society. (2020).
- Derdour, A. et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Green and Sustainable Chemistry, 3, 39-43. [Link][9]
- Yao, R-S. et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(11), 4858-4860. [Link]
- Frontiers. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link][11]
- Chemistry Steps. (n.d.).
- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link][12]
- YouTube. (2023).
- ResearchGate. (2025). Facile synthesis of amide and amine derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. [Link]
- Master Organic Chemistry. (2017).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]
- Master Organic Chemistry. (2018).
- Google Patents. (2015).
- Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
- MDPI. (2019).
- PubMed. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link][15]
- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- PubChem. (n.d.). 2-(3-Nitrophenyl)ethan-1-amine. [Link]
- ResearchGate. (2017). NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions. [Link]
- Pharmaffiliates. (n.d.). This compound. [Link][4]
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Application Notes & Protocols: The Strategic Utility of 2-(3-Nitrophenyl)ethanamine Hydrochloride in Pharmaceutical Intermediate Synthesis
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-(3-nitrophenyl)ethanamine hydrochloride as a pivotal intermediate in pharmaceutical synthesis. We move beyond simple procedural outlines to deliver an in-depth analysis of the compound's strategic value, focusing on the causality behind experimental choices. Detailed, validated protocols for its safe handling and conversion into advanced, pharmacologically relevant scaffolds are presented, including the critical reduction of the nitro moiety and subsequent functionalization. This guide is designed to empower scientists to leverage this versatile building block in their drug discovery programs.
Introduction: A Versatile Building Block
The phenylethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous neurologically active agents. This compound emerges as a particularly valuable starting material due to the strategic placement of the nitro group. This functional group serves as a stable, masked amine, allowing for extensive molecular modifications before its selective reduction to the corresponding aniline derivative. This ortho-, para-directing deactivator can influence the regioselectivity of further electrophilic aromatic substitutions, providing a powerful tool for synthetic design.
This application note provides detailed protocols for the foundational transformation of this compound into 2-(3-aminophenyl)ethanamine, a key precursor for a wide array of bioactive molecules, including analogs of known therapeutic agents.
Physicochemical Properties & Safe Handling
Before its use in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 19008-62-9 | [1][2] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 202.64 g/mol | [2][3] |
| Appearance | Off-white to yellow-green solid crystalline powder | [3][4] |
| Melting Point | 211-215 °C | [1] |
| Synonyms | 3-Nitrophenethylamine HCl, m-Nitrophenylethylamine HCl | [2] |
Safety, Handling, and Storage
This compound must be handled with appropriate care in a laboratory setting.
-
Hazard Profile: The compound is classified as harmful if swallowed.[1] It may cause skin, eye, and respiratory tract irritation.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][5][6] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[6][7]
-
Handling Procedures: Avoid generating dust.[7] Ensure adequate ventilation. After handling, wash hands and any exposed skin thoroughly.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3][6][7] Recommended storage conditions are often refrigerated at 2-8°C for long-term stability.[2][5]
-
Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust creation, and place it in a suitable, labeled container for disposal.[5] Dispose of waste in accordance with local, state, and federal regulations.
Strategic Application in Multi-Step Synthesis
The primary synthetic value of this compound lies in the controlled, sequential transformation of its functional groups. The nitro group serves as a robust placeholder for a primary amine, which, once revealed, can be readily derivatized. This strategy is fundamental in building molecular complexity.
Figure 1: General synthetic workflow. This diagram illustrates the strategic conversion of the starting material into progressively more complex and functionalized intermediates, culminating in a target bioactive molecule.
Core Protocol: Catalytic Hydrogenation of the Nitro Group
This protocol details the reduction of the aromatic nitro group to a primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is widely favored for its high efficiency, clean conversion, and ease of product isolation.
Principle and Rationale
Catalytic hydrogenation is a heterogeneous catalytic process where molecular hydrogen (H₂) is added across the nitro group double bonds. The palladium catalyst provides a surface for the adsorption of both the nitro compound and H₂, facilitating the cleavage of the N-O bonds and the formation of N-H bonds. Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. The hydrochloride salt is often neutralized in situ or prior to reaction to facilitate the reduction of the free base form.
Experimental Protocol
Materials & Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (ACS grade or higher)
-
Sodium bicarbonate (NaHCO₃)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen gas cylinder with regulator or hydrogen-filled balloons
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2.03 g (10.0 mmol) of this compound in 100 mL of methanol. Stir until a clear solution is formed.
-
Neutralization (Optional but Recommended): To the solution, carefully add 1.26 g (15.0 mmol, 1.5 eq) of sodium bicarbonate. Stir the suspension for 15 minutes at room temperature to neutralize the hydrochloride salt, liberating the free amine. While the reduction can sometimes proceed with the salt, it is often slower.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 200 mg (10 wt%) of 10% Pd/C catalyst to the flask. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and avoid generating airborne dust.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (balloon pressure).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 90:10 mixture of Dichloromethane:Methanol as the eluent. The starting material will have a different Rf value than the more polar amine product. The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with an additional 20 mL of methanol to ensure complete recovery of the product. Critical Safety Note: Do not allow the filtered catalyst cake to dry completely in the air, as it can ignite. Quench the wet catalyst pad with water.
-
Isolation: Transfer the clear filtrate to a clean round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator. The resulting residue is the crude 2-(3-aminophenyl)ethanamine.
-
Purification (Optional): The crude product is often of sufficient purity for the next step. If required, it can be purified by silica gel column chromatography or by forming the hydrochloride salt and recrystallizing.
Expected Results
| Parameter | Expected Value |
| Starting Material | 2.03 g (10.0 mmol) |
| Product | 2-(3-Aminophenyl)ethanamine |
| Theoretical Yield | 1.36 g |
| Typical Practical Yield | 1.22 - 1.30 g (90-96%) |
| Purity (by ¹H NMR) | >95% |
Application Protocol: Synthesis of an N-Acylated Derivative
The newly formed primary amine is a versatile nucleophile. A common and highly important subsequent reaction is N-acetylation, a transformation central to the structure of many pharmaceutical agents, such as the antidepressant Agomelatine.[9][10] This protocol demonstrates the straightforward synthesis of N-[2-(3-aminophenyl)ethyl]acetamide.
Figure 2: Two-step synthesis pathway. A focused workflow from the starting nitro compound to the N-acetylated product, a key scaffold for further elaboration.
Experimental Protocol: N-Acetylation
Materials & Equipment:
-
Crude 2-(3-aminophenyl)ethanamine from Protocol 4.2
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Acetic anhydride ((Ac)₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Setup: Dissolve the crude 2-(3-aminophenyl)ethanamine (approx. 10.0 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask. Add 2.1 mL (15.0 mmol, 1.5 eq) of triethylamine. Cool the solution to 0 °C in an ice bath.
-
Acylation: While stirring, add 1.04 mL (11.0 mmol, 1.1 eq) of acetic anhydride dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting amine is fully consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution, 30 mL of water, and 30 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, N-[2-(3-aminophenyl)ethyl]acetamide.
-
Purification: The product can be purified by recrystallization from ethyl acetate/hexanes or by silica gel chromatography if necessary.
Conclusion
This compound is a cost-effective and synthetically tractable starting material for accessing valuable pharmaceutical intermediates. The protocols provided herein for the reduction of the nitro group and subsequent N-acetylation represent a reliable and scalable pathway to generate advanced building blocks. By understanding the chemical principles and adhering to the detailed procedures, researchers can confidently incorporate this versatile compound into their synthetic strategies for the discovery and development of novel therapeutic agents.
References
- Fisher Scientific. (2024, February 17). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
- PubChem. (n.d.). 2-(3-Nitrophenyl)ethan-1-amine. National Center for Biotechnology Information.
- Angene Chemical. (2024, August 23). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride.
- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Pharmaffiliates. (n.d.). This compound.
- De Bodinat, C., Guardiola-Lemaitre, B., Mocaër, E., Renard, P., Muñoz, C., & Millan, M. J. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. Nature reviews. Drug discovery, 9(8), 628–642.
- Pharmaceutical Technology. (2007, October 24). Synthesis of Building Blocks for Drug Design Programmes.
- Sansone, R. A., & Sansone, L. A. (2011). Agomelatine: a novel antidepressant. Innovations in clinical neuroscience, 8(11), 10–14.
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- 10. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-(3-Nitrophenyl)ethanamine Hydrochloride in Pharmaceutical Synthesis
Document ID: AN-PNPEH-2026-01
Abstract
This technical guide provides an in-depth exploration of 2-(3-Nitrophenyl)ethanamine hydrochloride (m-NPEH), a versatile chemical intermediate for pharmaceutical research and drug development. While its isomer, 2-(4-nitrophenyl)ethanamine hydrochloride, is a well-documented precursor in the synthesis of the β₃-adrenergic agonist Mirabegron, the meta-substituted variant offers a unique structural scaffold for developing novel bioactive molecules.[1][2] This document elucidates the strategic importance of m-NPEH, focusing on its application as a key building block. We present a detailed, field-proven protocol for a representative two-step synthesis of an N-acylated aminophenethylamine derivative, a common structural motif in pharmacologically active compounds, particularly those targeting adrenergic receptors.
Introduction: The Role of Positional Isomerism in Drug Design
The phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and synthetic drugs. The precise placement of substituents on the phenyl ring is a critical determinant of a molecule's pharmacological profile, influencing its binding affinity, selectivity, and metabolic stability.
This compound (m-NPEH) provides a strategic entry point for synthesizing compounds with a meta-substitution pattern. The nitro group at the C3 position serves as a highly versatile chemical handle. It can be readily reduced to a primary amine, which can then undergo a wide variety of subsequent reactions, including acylation, alkylation, sulfonylation, and cyclization, to generate diverse libraries of drug candidates. The meta-positioning is particularly relevant in the design of agents targeting G-protein coupled receptors (GPCRs), such as adrenergic receptors, where interactions with this region of the binding pocket can confer receptor subtype selectivity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19008-62-9 | [4][5] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [4][5] |
| Molecular Weight | 202.64 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 211-215 °C | [5] |
| Synonyms | 3-Nitrophenethylamine HCl, m-Nitrophenylethylamine HCl | [4] |
Core Application: Synthesis of a Model N-Aryl-Amide as a Potential Adrenergic Agonist
To illustrate the utility of m-NPEH, we detail a robust, two-step synthesis of a model compound, N-[2-(3-aminophenyl)ethyl]acetamide. This transformation is fundamental and represents a common pathway in drug synthesis. The initial reduction of the nitro group yields the corresponding aniline derivative, which is then acylated. The resulting N-acetylated aminophenethylamine structure is a key pharmacophore.
Causality and Experimental Rationale
-
Step 1: Nitro Group Reduction. The conversion of the aromatic nitro group to an amine is one of the most reliable and fundamental transformations in medicinal chemistry. We utilize catalytic hydrogenation with Palladium on Carbon (Pd/C). This method is chosen for its high efficiency, clean conversion, mild reaction conditions, and the straightforward removal of the catalyst by filtration. The use of hydrogen gas at moderate pressure ensures a complete reduction with minimal side-product formation. Methanol is selected as the solvent due to its ability to dissolve the starting material and its inertness under hydrogenation conditions.
-
Step 2: N-Acylation. The subsequent acylation of the newly formed primary aromatic amine is a standard method to introduce an amide linkage, a stable and prevalent functional group in many approved drugs. We employ acetic anhydride as the acylating agent in the presence of a mild base, triethylamine (TEA). TEA acts as a scavenger for the acetic acid byproduct, driving the reaction to completion and preventing the protonation of the amine starting material. Dichloromethane (DCM) is an excellent solvent for this reaction, as it is aprotic and readily dissolves both the amine intermediate and the reagents.
Visualized Experimental Workflow
The logical flow of the two-step synthesis is outlined below.
Caption: Workflow for the synthesis of the target amide.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of 2-(3-Aminophenyl)ethanamine (Intermediate)
Materials:
-
This compound (m-NPEH) (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5 mol %)
-
Methanol (MeOH), anhydrous
-
Diatomaceous earth (Celite®)
-
Hydrogen (H₂) gas balloon
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 24.66 mmol).
-
Add anhydrous methanol (100 mL) to dissolve the starting material.
-
Carefully add 10% Pd/C catalyst (e.g., 2.62 g, representing 1.31 g dry weight, 1.23 mmol) to the solution under a nitrogen atmosphere.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(3-Aminophenyl)ethanamine as its hydrochloride salt. This intermediate is often used directly in the next step without further purification.
Protocol 2: Synthesis of N-[2-(3-Aminophenyl)ethyl]acetamide (Final Product)
Materials:
-
Crude 2-(3-Aminophenyl)ethanamine hydrochloride (from Protocol 1) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (2.5 eq)
-
Acetic Anhydride (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude amine hydrochloride from the previous step in anhydrous DCM (100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (e.g., 8.6 mL, 61.65 mmol) to the solution to neutralize the hydrochloride salt and act as a base.
-
Slowly add acetic anhydride (e.g., 2.8 mL, 29.59 mmol) dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure N-[2-(3-aminophenyl)ethyl]acetamide.
Visualization of Chemical Transformation
Caption: Synthetic scheme from m-NPEH to the target amide.
Expected Results and Data Analysis
The described protocols are robust and should provide the target compound in good yield and high purity.
Table 2: Representative Synthesis Data
| Parameter | Step 1 (Reduction) | Step 2 (Acylation) |
| Typical Yield | >95% (crude) | 75-85% (after purification) |
| Purity (by HPLC) | N/A (used crude) | >98% |
| Appearance | Off-white solid | White to pale yellow solid |
| Characterization | ¹H NMR, MS | ¹H NMR, ¹³C NMR, MS, IR |
Trustworthiness through Self-Validation: Each step includes a monitoring checkpoint (TLC) to ensure the reaction has proceeded to completion before initiating work-up. The final product's purity is validated through standard analytical techniques (HPLC, NMR), ensuring the reliability and reproducibility of the protocol.
Conclusion
This compound is a valuable and strategic starting material for the synthesis of novel pharmaceutical compounds. Its utility lies in the reliable and high-yielding transformations of its functional groups, providing access to a diverse range of meta-substituted phenethylamine derivatives. The protocols detailed herein offer a validated and efficient pathway to synthesize N-acylated aminophenethylamines, a key scaffold in modern drug discovery, particularly in the development of new adrenergic receptor modulators.
References
- Google Patents. (n.d.). CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.
- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Google Patents. (n.d.). WO 2015/155664 A1 - An improved process for the preparation of mirabegron.
- Pharmaffiliates. (n.d.). CAS No: 19008-62-9 | Product Name: this compound.
- Google Patents. (n.d.). EP1425001B1 - Phenethanolamine derivatives for treatment of respiratory diseases.
- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- PubMed. (1977). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position.
- IndiaMART. (n.d.). 2-(4-Nitrophenyl) ethylamine hydrochloride (Cas No 29968-78-3).
- Taylor & Francis Online. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
- PubChem. (n.d.). 2-(3-Nitrophenyl)ethan-1-amine.
- PharmaCompass. (n.d.). CAS 166943-39-1 | N-Methyl-2-(4-nitrophenyl)ethanamine hydrochloride.
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Application Notes and Protocols for Reactions Involving 2-(3-Nitrophenyl)ethanamine Hydrochloride
Introduction: The Versatility of a Nitro-Functionalized Phenethylamine Building Block
2-(3-Nitrophenyl)ethanamine hydrochloride is a valuable bifunctional organic building block in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a primary aliphatic amine and an aromatic nitro group, allows for a diverse range of chemical transformations. The primary amine serves as a nucleophile or a point for amide bond formation, while the nitro group is a precursor to an aniline, which dramatically alters the electronic properties and reactivity of the aromatic ring.[1][2]
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it convenient for handling and initial reaction setup.[3] The most pivotal reaction involving this molecule is the reduction of the nitro group. This transformation converts the strongly deactivating, meta-directing nitro group (-NO₂) into a strongly activating, ortho-, para-directing amino group (-NH₂), opening up a vast landscape of subsequent derivatization possibilities.[1] This guide provides a detailed experimental framework for the reduction of this compound and a subsequent, representative amide coupling reaction.
PART 1: Strategic Considerations for Nitro Group Reduction
The choice of reducing agent is critical and depends on the desired chemoselectivity, scale, and available equipment. The presence of other functional groups on the molecule (if derivatized) will dictate the mildness of the required conditions.
Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Groups
| Method | Reducing Agent(s) | Typical Solvent(s) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | High yield, clean reaction, catalyst is recyclable.[4][5] | Requires specialized hydrogenation equipment (e.g., Parr shaker); can reduce other functional groups (alkenes, alkynes, some halides).[4] |
| Metal/Acid Reduction | Iron (Fe) or Tin (Sn) powder, HCl | Water, Ethanol | Inexpensive, robust, and effective.[1][6] | Requires stoichiometric amounts of metal, leading to metallic waste; workup can be cumbersome.[6] |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Milder than metal/acid systems; good for sensitive substrates.[4] | Generates tin-based byproducts that require careful removal. |
| Transfer Hydrogenation | Hydrazine hydrate, Formic acid | Ethanol, Water | Avoids the use of high-pressure H₂ gas; often highly chemoselective.[7][8] | Reagents like hydrazine are highly toxic. |
For the purposes of this guide, we will detail protocols for Catalytic Hydrogenation (a common, clean method) and Tin(II) Chloride reduction (a classic, reliable laboratory-scale method).
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: this compound may cause skin and eye irritation.[10] Concentrated acids (HCl) and bases (NaOH) are corrosive and must be handled with extreme care.[6] Flammable solvents like methanol and ethanol should be kept away from ignition sources.
-
Hydrogen Gas: When performing catalytic hydrogenation, ensure the system is properly sealed and purged to prevent the formation of explosive mixtures with air.[5]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from tin reductions, according to institutional and local regulations.
PART 2: Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-(3-Aminophenyl)ethanamine
This protocol describes the clean and efficient reduction of the nitro group using hydrogen gas and a palladium catalyst.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diatomaceous earth (Celite®)
-
Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or balloon setup)
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation of 2-(3-Nitrophenyl)ethanamine.
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (e.g., 5.0 g, 24.6 mmol) in methanol (100 mL).
-
To this solution, carefully add 10% Pd/C (50% wet, e.g., 1.3 g, ~5 mol% Pd) under a nitrogen atmosphere.
-
Seal the flask, connect it to the hydrogenation apparatus, and purge the system first with nitrogen and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 40-50 psi for a Parr apparatus, or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction's progress by observing the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst.[5] Wash the filter pad with additional methanol to ensure complete product recovery.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The product, 2-(3-aminophenyl)ethanamine, is typically obtained as a stable dihydrochloride salt and can often be used without further purification.
Protocol 2: Tin(II) Chloride Reduction
This method is a convenient alternative when specialized hydrogenation equipment is unavailable.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 2.03 g, 10 mmol) and ethanol (50 mL).
-
Add tin(II) chloride dihydrate (e.g., 11.3 g, 50 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 78°C for ethanol) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Cool the residue in an ice bath and slowly add saturated sodium bicarbonate solution until the pH is basic (pH > 8). This step neutralizes the acid and precipitates tin salts. Caution: This neutralization is exothermic.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[11]
PART 3: Subsequent Functionalization - Amide Bond Formation
The resulting 2-(3-aminophenyl)ethanamine contains two distinct amine functionalities: a primary aliphatic amine and an aromatic amine (aniline). The aliphatic amine is more basic and generally more nucleophilic, allowing for selective reactions under controlled conditions. The following protocol details the acylation of the more reactive aliphatic amine.
Overall Reaction Scheme
Caption: General reaction pathway from nitro starting material to amide product.
Protocol 3: Selective N-Acylation using a Carboxylic Acid and EDC/HOBt
This protocol uses standard peptide coupling reagents for efficient amide bond formation.[12]
Materials:
-
2-(3-Aminophenyl)ethanamine dihydrochloride (from Protocol 1 or 2) (1.0 eq)
-
Carboxylic acid of choice (e.g., Acetic Acid) (1.0-1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
Hydroxybenzotriazole (HOBt) (0.1-1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3-4 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in DCM.
-
Add EDC (1.1 eq) and HOBt (e.g., 0.1 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend 2-(3-aminophenyl)ethanamine dihydrochloride (1.0 eq) in DCM and add DIPEA (3-4 eq) to neutralize the hydrochloride salts and free the amines.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide product by silica gel column chromatography.
Conclusion
This compound is a foundational reagent for constructing molecules with a substituted aminophenylethylamine core. The protocols outlined herein provide robust and reproducible methods for the key transformation—nitro group reduction—and demonstrate the utility of the resulting diamine in subsequent amide coupling reactions. The choice of methodology can be tailored based on laboratory capabilities and substrate compatibility, enabling researchers and drug development professionals to efficiently access a wide array of complex molecular targets.
References
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- ATSDR. (n.d.). Analytical Methods.
- Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.
- Smith, A. M. R., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
- Choi, J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.
- ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- PubChem. (n.d.). 2-(3-Nitrophenyl)ethan-1-amine.
- Chemistry LibreTexts. (2023, January 22). Reaction of Amines with Nitrous Acid.
- Google Patents. (2015). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PubChem. (n.d.). N-methyl-4-nitrophenethylamine hydrochloride.
- Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones.
- Chemistry 210 Experiment 6. (n.d.).
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
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Application Note: A Robust HPLC Method for the Analysis of 2-(3-Nitrophenyl)ethanamine Hydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-Nitrophenyl)ethanamine hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient. The developed method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for quality control and impurity profiling. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, followed by a step-by-step protocol for implementation and key validation parameters.
Introduction
2-(3-Nitrophenyl)ethanamine and its hydrochloride salt are important building blocks in organic synthesis, notably as precursors in the manufacturing of various pharmaceutical compounds.[1] The presence of the nitro group and the primary amine makes the molecule reactive and susceptible to the formation of impurities during synthesis and storage.[2] Therefore, a reliable analytical method is essential to ensure the identity, purity, and quality of this intermediate.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for this compound.[3] This note describes a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, and precise for its intended purpose.
Scientific Rationale for Method Development
The development of a robust HPLC method is grounded in the physicochemical properties of the analyte and a fundamental understanding of chromatographic principles.
Analyte Properties
This compound (Figure 1) is a salt with a molecular weight of 202.64 g/mol .[4] The free base has a calculated XLogP3 of 1.4, indicating moderate hydrophobicity suitable for reversed-phase chromatography.[5] The presence of the aromatic nitro group provides a strong chromophore, making UV detection a highly sensitive and appropriate choice. The UV absorption spectrum of related nitroaromatic compounds, such as 3-nitroaniline, shows significant absorbance in the range of 250-260 nm and a second band around 350-380 nm.[6] For general-purpose analysis of nitroaromatics, 254 nm is a commonly employed and effective wavelength.[7]
Figure 1. Chemical Structure of this compound
Image of the chemical structure would be placed here in a full document.
Chromatographic Mode: Reversed-Phase
Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the most common mode of HPLC due to its versatility and applicability to a wide range of organic molecules. Given the moderate polarity of 2-(3-Nitrophenyl)ethanamine, a C18 or C8 stationary phase is an excellent starting point. A C18 column was chosen for this method due to its strong hydrophobic retention, which is beneficial for separating the analyte from more polar impurities.
Mobile Phase Selection
The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an organic solvent and an aqueous buffer is typically used in RP-HPLC.
-
Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile was selected for this method due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The analyte contains a primary amine group. The pKa of a similar compound, phenethylamine, is approximately 9.8. To ensure the analyte is in its protonated, more water-soluble form and to achieve consistent retention and good peak shape, the mobile phase pH should be controlled. A pH of around 3.0 is ideal. At this pH, the amine is fully protonated (pH << pKa), and the silica-based stationary phase is stable. A phosphate buffer is a common and robust choice for controlling pH in this range.
An isocratic elution, where the mobile phase composition remains constant throughout the run, was chosen for its simplicity and robustness, which is ideal for routine quality control applications.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard (purity ≥ 98%)
-
Preparation of Solutions
-
Mobile Phase (pH 3.0 Phosphate Buffer/Acetonitrile 60:40 v/v):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 20 mM phosphate buffer.
-
Adjust the pH of the buffer to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.
-
Degas the final mobile phase by sonication or helium sparging.
-
-
Diluent: Mobile phase is used as the diluent to ensure sample compatibility.
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
This yields a stock solution of 100 µg/mL.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Experimental Workflow
The overall workflow for the analysis is depicted in the diagram below.
Caption: Experimental workflow from solution preparation to data analysis.
Method Validation Principles
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability. The validation should be performed according to ICH (International Council for Harmonisation) guidelines. Key validation parameters are outlined below.
System Suitability
Before sample analysis, system suitability must be confirmed. This is typically done by making five replicate injections of the standard solution. The acceptance criteria are:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%[8]
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by analyzing a placebo and spiked samples. A PDA detector is highly valuable here, as it allows for peak purity analysis to confirm that the analyte peak is not co-eluting with any impurities.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a range of concentrations (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy and Precision
-
Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). Recoveries should typically be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the RSD of a series of measurements.
-
Repeatability (Intra-day precision): ≤ 2.0% RSD
-
Intermediate Precision (Inter-day precision): ≤ 2.0% RSD
-
The interrelationship of these core validation parameters ensures a trustworthy and reliable analytical system.
Caption: Interdependence of key HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note provides a simple, robust, and reliable means for the quantitative analysis of this compound. The use of a standard C18 column and an isocratic mobile phase makes the method easy to implement in any quality control laboratory. The scientific rationale for the chosen parameters ensures good chromatographic performance, and the outlined validation principles provide a clear pathway for demonstrating the method's suitability for its intended purpose.
References
- Butt, A. M., et al. (2010). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.
- Yilmaz, H., et al. (2017). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Energetic Materials.
- Jenkins, T. F., et al. (1986). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. ResearchGate.
- National Center for Biotechnology Information (n.d.). 2-(3-Nitrophenyl)ethan-1-amine. PubChem.
- Purity Amidst Life Science (n.d.). This compound. PASL.
- Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. International Journal of Environmental Analytical Chemistry.
- Gocan, S., & Cimpan, G. (2002). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Journal of Liquid Chromatography & Related Technologies.
- PharmaCompass (n.d.). 4-Nitrophenethylamine hydrochloride. PharmaCompass.com.
- MolecularInfo (n.d.). Cas number 19008-62-9|this compound. molecularinfo.com.
- University of Notre Dame (2018). HPLC Methodology Manual. University of Notre Dame.
- Google Patents (2015). WO 2015/155664 A1. Google Patents.
- ResearchGate (n.d.). UV-vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... ResearchGate.
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- 8. padproject.nd.edu [padproject.nd.edu]
NMR spectroscopy protocol for characterizing 2-(3-Nitrophenyl)ethanamine hydrochloride
An Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(3-Nitrophenyl)ethanamine Hydrochloride
Abstract
This application note provides a detailed and scientifically grounded protocol for the structural characterization of this compound (CAS: 19008-62-9) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate and potential impurity in pharmaceutical synthesis, rigorous structural verification of this compound is paramount.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for sample preparation, data acquisition (¹H, ¹³C, and 2D-NMR), and spectral interpretation. By explaining the causality behind experimental choices, this document serves as both a practical protocol and an educational resource, ensuring trustworthy and reproducible results.
Introduction and Physicochemical Profile
This compound is an aromatic amine derivative containing a nitro functional group. Its structure presents a distinct pattern of signals in NMR spectroscopy, allowing for unambiguous confirmation of its identity and purity. Understanding its physicochemical properties is the first step in designing a robust analytical protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][4] |
| Synonyms | 3-Nitrophenethylamine Hydrochloride | [2][3] |
| CAS Number | 19008-62-9 | [1][2] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][4] |
| Molecular Weight | 202.64 g/mol | [2] |
| Appearance | Solid | [1][2] |
| Melting Point | 211-215 °C | [1] |
Foundational Principles: The 'Why' Behind the Protocol
A successful NMR experiment is built on a foundation of sound chemical principles. Here, we dissect the key decisions in the protocol.
The Critical Role of Solvent Selection
The choice of a deuterated solvent is the most critical parameter for solution-state NMR. For a hydrochloride salt, which is polar, solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are superior choices over less polar options like Chloroform-d (CDCl₃).
-
Expertise & Experience: While the free base, 2-(3-nitrophenyl)ethanamine, might be soluble in CDCl₃, the hydrochloride salt's ionic nature necessitates a polar solvent to achieve the required concentration for ¹³C NMR. DMSO-d₆ is often an excellent starting point as it dissolves a wide range of organic salts and its residual proton signal (at ~2.50 ppm) rarely obscures analyte signals. D₂O is also an option, but the acidic N-H protons will rapidly exchange with deuterium, causing their signal to disappear. This can be a useful diagnostic experiment in itself.[5]
-
Trustworthiness: Using a deuterated solvent is a self-validating step. The spectrometer uses the deuterium signal for field-frequency locking, which stabilizes the magnetic field and ensures high resolution and accurate chemical shift measurements throughout the experiment.[6]
Optimizing Sample Concentration
The amount of sample used is a balance between achieving a good signal-to-noise ratio (S/N) and avoiding issues with solubility and spectral quality.
-
¹H NMR: Requires a lower concentration, typically 2-10 mg in 0.6-1.0 mL of solvent.[7] This is due to the high natural abundance (99.98%) and gyromagnetic ratio of the ¹H nucleus.
-
¹³C NMR: Requires a significantly higher concentration, often 10-50 mg or more.[7][8] This is necessary to compensate for the low natural abundance of the ¹³C isotope (1.1%). Overly concentrated samples, however, can lead to broadened lineshapes, especially in ¹H spectra, and can be difficult to shim.[8]
Comprehensive Experimental Protocol
This section provides a detailed, step-by-step workflow for acquiring high-quality NMR data.
Diagram: NMR Characterization Workflow
Caption: Workflow for NMR analysis of 2-(3-Nitrophenyl)ethanamine HCl.
Materials and Equipment
-
Analyte: this compound
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), ≥99.8% D
-
NMR Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[7]
-
Equipment: Analytical balance, vortex mixer, Pasteur pipettes, glass wool, 400-600 MHz NMR spectrometer.
Step-by-Step Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh 20-50 mg of the compound into a small, clean glass vial.
-
Scientist's Note: This mass is optimized for acquiring both ¹H and ¹³C spectra from a single sample, saving time and material.[8]
-
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex gently until the solid is completely dissolved.
-
Filtration: Tightly pack a small plug of glass wool into a clean Pasteur pipette. Filter the solution directly into the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition Parameters
The following are suggested starting parameters for a 400 MHz spectrometer.
Table 2: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 1024-4096 |
| Pulse Angle | 30-45° | 30-45° |
-
Expertise & Experience: For ¹³C NMR, a sufficient number of scans is essential to achieve adequate S/N. The use of proton decoupling simplifies the spectrum by collapsing multiplets into single lines, making interpretation easier.
Data Analysis and Structural Interpretation
The final step is to correlate the acquired spectra with the known chemical structure.
Diagram: Structure and Atom Numbering
Caption: Structure of this compound with numbering for NMR assignments.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The electron-withdrawing nitro group and the aromatic ring current will significantly influence the chemical shifts.
Table 3: Predicted ¹H Chemical Shifts, Multiplicity, and Integration
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H2 | ~8.15 | s (singlet) or t (triplet) | 1H | Most deshielded aromatic proton, ortho to NO₂ and between two carbons. |
| H4, H6 | ~7.80 - 8.05 | d (doublet) or m (multiplet) | 2H | Aromatic protons ortho and para to the ethylamine group, deshielded by NO₂. |
| H5 | ~7.65 | t (triplet) | 1H | Aromatic proton meta to NO₂, expected to be the most upfield of the aromatic signals. |
| -NH₃⁺ | ~8.30 (broad) | s (broad) | 3H | Ammonium protons are acidic, often broad, and their shift is concentration-dependent. |
| H7 | ~3.20 | t (triplet) | 2H | Methylene group adjacent to the ammonium group. |
| H8 | ~3.05 | t (triplet) | 2H | Benzylic methylene group adjacent to the aromatic ring. |
-
Authoritative Grounding: The chemical shifts are estimated based on standard values for aromatic protons and alkyl chains, adjusted for the strong deshielding effect of the meta-nitro group.[10][11] The benzylic (H8) and amino-adjacent (H7) protons will appear as two distinct triplets due to coupling with each other, forming a classic A₂B₂ spin system.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Table 4: Predicted ¹³C Chemical Shifts
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C1 | ~148 | Aromatic carbon directly attached to the nitro group; highly deshielded. |
| C3 | ~140 | Quaternary aromatic carbon attached to the ethyl group. |
| C5 | ~130 | Aromatic CH carbon, meta to NO₂. |
| C6 | ~136 | Aromatic CH carbon, para to NO₂. |
| C2, C4 | ~122-125 | Aromatic CH carbons, ortho to NO₂. |
| C7 | ~39 | Carbon adjacent to the ammonium group. |
| C8 | ~32 | Benzylic carbon. |
-
Authoritative Grounding: Predictions are based on established chemical shift ranges for substituted benzene rings and alkyl chains.[12][13] The carbon attached to the nitro group (C1) will be the most downfield aromatic signal.
Structural Verification with 2D NMR
For unequivocal assignment, 2D NMR experiments are recommended.
-
COSY (Correlation Spectroscopy): Will show a clear correlation between the H7 and H8 protons, confirming the ethyl chain. It will also reveal coupling between adjacent aromatic protons (e.g., H4-H5, H5-H6).
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton directly to the carbon it is attached to (e.g., H7 to C7, H8 to C8, etc.), allowing for unambiguous assignment of all protonated carbons.
References
- The Royal Society of Chemistry. (2021). Supplementary Data for "Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction".
- ChemicalBook. (2025). 3-NITROPHENETHYLAMINE HYDROCHLORIDE | 19008-62-9.
- University of Wisconsin-Madison, Chemistry Department. How to make an NMR sample.
- MolecularInfo. Cas number 19008-62-9|this compound.
- ResearchGate. (2025). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients.
- Sigma-Aldrich. NMR Solvents.
- PubChem. 2-(3-Nitrophenyl)ethan-1-amine.
- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- Iowa State University. NMR Sample Preparation.
- University of Minnesota. NMR Sample Preparation.
- Pharmaffiliates. CAS No : 19008-62-9 | Product Name : this compound.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Echemi. Buy 2-(4-nitrophenyl)ethanamine,hydrochloride from JHECHEM CO LTD.
- Pharmaffiliates. CAS No : 83304-13-6 | Product Name : 2-(3-Nitrophenyl)ethan-1-amine.
- ChemicalBook. 4-Nitrophenethylamine hydrochloride(29968-78-3) 13C NMR spectrum.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Metin, B. Basic 1H- and 13C-NMR Spectroscopy.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Pretsch, E., Bühlmann, P., & Affolter, C. Tables For Organic Structure Analysis.
- ResearchGate. Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o).
- Reddit. (2023). Amine protons on NMR.
- Fisher Scientific. 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+%.
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- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Note & Protocol: Standard Recrystallization Procedure for 2-(3-Nitrophenyl)ethanamine Hydrochloride
Abstract: This document provides a comprehensive guide for the purification of 2-(3-Nitrophenyl)ethanamine hydrochloride via recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in the principles of crystallization. This guide emphasizes the rationale behind procedural choices to ensure robust and reproducible results, leading to a significant enhancement in the purity of the final compound.
Introduction: The Rationale for Recrystallization
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent system.[3][4] The fundamental principle relies on the fact that the solubility of most solids increases with temperature.[3] By dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the desired compound with its regular crystal lattice structure will preferentially crystallize out, leaving the impurities behind in the solution.[3][4][5]
This application note details a validated protocol for the recrystallization of this compound, focusing on the selection of an appropriate solvent and the critical parameters that govern the successful formation of pure crystals.
Physicochemical Properties & Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[4][6] Based on available data and the chemical nature of phenylethylamine hydrochlorides, a protic solvent like methanol is a suitable starting point. The hydrochloride salt of the amine increases its polarity, making it more soluble in alcohols than in non-polar organic solvents. Data for the isomeric 2-(4-nitrophenyl)ethanamine hydrochloride indicates good solubility in methanol.[7]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][8][9] |
| Molecular Weight | 202.64 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 211-215 °C | [8] |
| Storage | 2-8°C, Refrigerator | [1] |
Rationale for Solvent System:
-
Methanol: Offers a good solubility gradient for polar organic compounds like amine hydrochlorides. Its relatively low boiling point (64.7 °C) simplifies its removal from the purified crystals.
-
Isopropyl Alcohol (IPA): Can also be considered, as it is a common solvent for the recrystallization of amine salts.
-
Water: While the compound is likely soluble in water, the solubility might be too high at room temperature for efficient recovery. However, a mixed solvent system (e.g., methanol-water) could be explored for optimization.
For this protocol, we will focus on methanol as the primary recrystallization solvent due to its favorable properties and demonstrated utility in similar systems.[10]
Experimental Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized water (for potential use in a mixed solvent system)
-
Erlenmeyer flasks (250 mL and 100 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of methanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. The target temperature should be near the boiling point of methanol (around 60-65 °C).
-
Continue to add small portions of methanol until the solid completely dissolves.[3] The goal is to use the minimum amount of hot solvent to form a saturated solution. Avoid adding an excessive amount of solvent as this will reduce the yield.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a separate Erlenmeyer flask containing a small amount of methanol on the hot plate.
-
Place a fluted filter paper in a glass funnel and place the funnel in the neck of the preheated flask.
-
Quickly pour the hot, saturated solution through the filter paper. This step removes any insoluble impurities that could interfere with crystallization.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and cover it with a watch glass or loosely with aluminum foil.
-
Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[3]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold methanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.[11] It is important to use a minimal amount of cold solvent for washing to avoid redissolving the product.
-
-
Drying:
-
Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, dry in a vacuum desiccator over a suitable desiccant.
-
Visual Workflow of the Recrystallization Process
Caption: Workflow of the standard recrystallization procedure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more hot solvent in small increments. If still insoluble, the solvent may be unsuitable. |
| No crystals form upon cooling | Too much solvent was used; Solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute; The solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and try cooling again. A mixed solvent system may be necessary. |
| Low recovery/yield | Too much solvent used; Premature crystallization during hot filtration; Washing with too much or warm solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is preheated. Use minimal ice-cold solvent for washing. |
Expected Results and Quality Control
A successful recrystallization should yield a solid product with a noticeable improvement in color (e.g., from off-white or yellow to a purer white/pale yellow crystalline solid). The purity of the recrystallized this compound should be assessed by:
-
Melting Point Analysis: A sharper and higher melting point range compared to the crude material indicates increased purity. The expected melting point is in the range of 211-215 °C.[8]
-
Chromatographic Techniques (e.g., HPLC, TLC): Comparison of the chromatograms of the crude and recrystallized material should show a significant reduction or elimination of impurity peaks.
-
Spectroscopic Methods (e.g., ¹H NMR, ¹³C NMR): To confirm the chemical structure and absence of impurities.
By following this detailed protocol, researchers can confidently improve the purity of this compound, ensuring the quality of this critical intermediate for subsequent applications in research and drug development.
References
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Reddit. (2017). What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine? r/chemistry.
- Chemistry LibreTexts. (2023). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Pharmaffiliates. (n.d.). CAS No : 19008-62-9 | Product Name : this compound.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- National Institutes of Health (NIH). (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Pharmaffiliates. (n.d.). CAS No : 83304-13-6 | Product Name : 2-(3-Nitrophenyl)ethan-1-amine.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MolecularInfo. (n.d.). Cas number 19008-62-9|this compound.
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- 11. benchchem.com [benchchem.com]
considerations for large-scale synthesis of 2-(3-Nitrophenyl)ethanamine hydrochloride
An Application Note and Protocol for the Large-Scale Synthesis of 2-(3-Nitrophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of this compound, a key intermediate in pharmaceutical development. The described methodology is a robust two-step process commencing with the Henry-Knoevenagel condensation of 3-nitrobenzaldehyde and nitromethane to yield 1-(3-nitrophenyl)-2-nitroethene. This intermediate is subsequently reduced via catalytic hydrogenation, a method selected for its scalability, efficiency, and safety profile over alternatives such as metal hydride reductions. The protocol concludes with the isolation and purification of the final product as its hydrochloride salt. This guide emphasizes the rationale behind procedural choices, process optimization for large-scale production, and critical safety considerations.
Introduction
2-(3-Nitrophenyl)ethanamine and its hydrochloride salt are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The strategic placement of the nitro group on the phenyl ring allows for further functionalization, making it a versatile precursor in drug discovery and development. The demand for efficient, scalable, and safe synthetic routes is therefore of paramount importance.
This application note details a field-proven, two-stage synthetic strategy. The initial stage involves a base-catalyzed condensation to form the carbon-carbon bond, followed by a robust reduction of both the alkene and nitro functionalities. The choice of catalytic hydrogenation for the reduction step is deliberate, circumventing the hazards and logistical challenges associated with reagents like lithium aluminum hydride (LAH) on an industrial scale[1][2].
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, followed by the final salt formation and purification. This approach allows for the isolation and characterization of the intermediate, ensuring the quality of the material proceeding to the critical reduction step.
Figure 1: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 1-(3-Nitrophenyl)-2-nitroethene
Principle of the Reaction
The initial step is a Henry-Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[3] It involves the reaction of an aromatic aldehyde (3-nitrobenzaldehyde) with an activated methylene compound (nitromethane). The reaction proceeds via a nitroaldol addition followed by dehydration to yield the β-nitrostyrene derivative.[4] Ammonium acetate serves as a convenient base catalyst for this transformation.[5][6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 3-Nitrobenzaldehyde | 151.12 | 10.0 | 66.2 | 1.0 |
| Nitromethane | 61.04 | 20.2 | 331.0 | 5.0 |
| Ammonium Acetate | 77.08 | 1.5 | 19.5 | 0.3 |
| Glacial Acetic Acid | 60.05 | 40.0 | - | Solvent |
Detailed Protocol
-
Reactor Setup: Charge a suitable glass-lined reactor with 3-nitrobenzaldehyde (10.0 kg), nitromethane (20.2 kg), and glacial acetic acid (40.0 kg).
-
Catalyst Addition: Add ammonium acetate (1.5 kg) to the mixture under agitation.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Crystallization: Upon completion, cool the reaction mixture to 10-15 °C. The product will crystallize out of the solution.
-
Isolation: Filter the resulting slurry and wash the filter cake with cold water until the washings are neutral to pH.
-
Drying: Dry the bright yellow crystalline product, 1-(3-nitrophenyl)-2-nitroethene, under vacuum at 50-60 °C until a constant weight is achieved.
Expected Yield: 10.5 - 11.5 kg (82-90%)
Stage 2: Reduction of 1-(3-Nitrophenyl)-2-nitroethene
Rationale for Method Selection
The reduction of the β-nitrostyrene intermediate is a critical step that requires the reduction of both the nitro group and the carbon-carbon double bond. Several methods can achieve this transformation:
-
Lithium Aluminum Hydride (LAH): While effective, LAH is pyrophoric, expensive, and presents significant handling challenges and difficult work-ups, making it unsuitable for large-scale industrial production.[1][2]
-
Sodium Borohydride with Catalysts: A combination of NaBH₄ and copper(II) chloride has been reported as a rapid and milder alternative.[7][8][9] This can be a viable option if high-pressure hydrogenation facilities are unavailable.
-
Catalytic Hydrogenation: This is the preferred industrial method. It is highly efficient, cost-effective, and generates minimal waste. The use of palladium on carbon (Pd/C) is a well-established and robust catalytic system for this transformation.[1][10][11] The reaction is typically carried out under moderate hydrogen pressure.
This protocol will focus on the catalytic hydrogenation approach due to its superior scalability and safety profile.
Figure 2: Workflow for the catalytic hydrogenation of the β-nitrostyrene intermediate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 1-(3-Nitrophenyl)-2-nitroethene | 194.15 | 10.0 | 51.5 | 1.0 |
| 10% Palladium on Carbon (50% wet) | - | 1.0 - 1.5 | - | Catalyst |
| Methanol | 32.04 | 100.0 | - | Solvent |
| Concentrated Hydrochloric Acid (37%) | 36.46 | ~5.0 | ~50.0 | ~1.0 |
| Hydrogen Gas | 2.02 | As required | - | Reductant |
Detailed Protocol
-
Reactor Charging: In a suitable hydrogenation autoclave, prepare a suspension of 1-(3-nitrophenyl)-2-nitroethene (10.0 kg) in methanol (100.0 kg).
-
Acidification: Add concentrated hydrochloric acid (~5.0 kg) to the suspension. The presence of acid prevents the formation of secondary amine byproducts.[12]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon catalyst (1.0 - 1.5 kg, 50% wet basis) to the reactor.
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 500-1500 psi.[1]
-
Reaction: Begin agitation and heat the mixture to 50-80 °C. The reaction is exothermic; careful temperature control is essential. Hydrogen uptake should be monitored. The reaction is typically complete within 4-8 hours.
-
Completion and Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a bed of Celite to remove the palladium catalyst. Caution: The catalyst is pyrophoric and must not be allowed to dry. Quench the catalyst filter cake with water immediately after filtration.[13]
-
Solvent Removal: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the methanol. The residue will contain the crude 2-(3-Nitrophenyl)ethanamine as its hydrochloride salt.
Stage 3: Isolation and Purification of the Final Product
Principle of Isolation
The amine product is isolated as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base. The salt is precipitated from the reaction mixture or a suitable solvent by the addition of hydrochloric acid.[8][11]
Detailed Protocol
-
Residue Treatment: Take the crude residue obtained from the hydrogenation step. If not already acidic, dissolve it in a minimal amount of isopropanol or methanol.
-
Precipitation: Cool the solution in an ice bath and add a solution of HCl in a suitable solvent (e.g., 4N HCl in dioxane or concentrated HCl) dropwise until the pH is strongly acidic (pH 1-2).[8]
-
Crystallization: Stir the mixture vigorously for 1-2 hours at 0-5 °C to ensure complete precipitation.
-
Filtration: Filter the white to off-white solid and wash the cake with cold acetone or diethyl ether to remove impurities.[1][8]
-
Drying: Dry the final product, this compound, in a vacuum oven at 60-70 °C.
Expected Yield: 9.0 - 10.0 kg (85-95% from the nitrostyrene) Melting Point: 211-215 °C[14]
Quality Control and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity (typically >98%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Melting Point Analysis: To compare with literature values.[14]
-
Water Content (Karl Fischer): To ensure the product is dry.
Large-Scale Synthesis and Safety Considerations
-
Henry Reaction: Nitromethane is flammable and toxic. The reaction should be conducted in a well-ventilated area. Acetic acid is corrosive. Appropriate personal protective equipment (PPE) must be worn.
-
Catalytic Hydrogenation: This is a high-pressure reaction and must be performed in a certified autoclave by trained personnel. Hydrogen is extremely flammable and forms explosive mixtures with air. The Pd/C catalyst is pyrophoric upon exposure to air, especially when dry, and must be handled with extreme care.[13]
-
Acid Handling: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle only in a fume hood with appropriate PPE.
-
General: All operations should be conducted under a nitrogen atmosphere where appropriate to prevent side reactions and ensure safety. A thorough risk assessment should be completed before commencing any large-scale synthesis.
References
- Rhodium Archive. 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene.
- Rhodium Archive. beta-Phenethylamines. The Catalytic Hydrogenation of omega-Nitrostyrenes.
- Rhodium Archive. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes.
- Rhodium Archive. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride.
- Sciencemadness.org. Pd/C H2-gas reduction of ß-nitrostyrenes.
- D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
- Rhodium Archive. Reduction of Nitrostyrenes using Red-Al.
- BenchChem. (2025).
- D'Andrea, L., & Kristensen, J. L. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
- D'Andrea, L., & Kristensen, J. L. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
- Organic Chemistry Portal. Nitro Reduction.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. Royal Society of Chemistry.
- BenchChem. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols.
- Reddit. Nitrostyrene reduction. r/OrganicChemistry.
- Wikipedia. Henry reaction.
- Pavlovica, I., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
- Sciencemadness Discussion Board. Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane).
- Google P
- Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Wikipedia. Reduction of nitro compounds.
- Shroff S. R. Rotary Institute of Chemical Technology.
- SciSpace.
- Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Semantic Scholar. The Reduction of Nitroarenes with Iron/Acetic Acid.
- BenchChem. N-Methyl-2-(4-nitrophenyl)
- D'Andrea, L., & Kristensen, J. L. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.
- Pharmaffiliates. This compound.
- The Hive. One more idea for LAHless nitrostyrene reductions.
- National Institutes of Health. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
- Green Chemistry (RSC Publishing). Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots.
- Taylor & Francis Online. A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
- Manufacturing Process.
- TCI Chemicals. 2-(4-Nitrophenyl)ethylamine Hydrochloride, 25G.
- TCI Chemicals. 2-(4-Nitrophenyl)ethylamine Hydrochloride.
- Echemi. 19008-62-9 2-(3-nitrophenyl)ethanamine;hydrochloride.
- TCI Chemicals. 2-(4-Nitrophenyl)ethylamine Hydrochloride.
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Application Notes & Protocols: Leveraging 2-(3-Nitrophenyl)ethanamine Hydrochloride for Novel Research Compound Development
Abstract
The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous neurotransmitters and pharmacologically active agents.[1][2][3] This guide focuses on a key synthetic precursor, 2-(3-Nitrophenyl)ethanamine hydrochloride , detailing its strategic application in the development of novel research compounds. The primary synthetic utility of this molecule lies in the latent reactivity of its nitro group, which serves as a stable precursor to a versatile aromatic amine. This transformation unlocks a wealth of synthetic possibilities, enabling the creation of diverse compound libraries for screening and lead optimization. Herein, we provide a comprehensive overview of the compound's properties, detailed, field-tested protocols for its chemical modification, and strategic workflows for its incorporation into drug discovery programs.
Chemical Profile and Strategic Importance
This compound is a crystalline solid that is more stable and easier to handle than its free-base form.[4] Its strategic value stems from the presence of two key functional groups that can be manipulated orthogonally: the aliphatic primary amine and the aromatic nitro group.
-
The Phenethylamine Backbone: This motif is a privileged scaffold in neuroscience research, targeting a wide array of receptors and transporters, including adrenergic, dopamine, and serotonin receptors.[1][2]
-
The Nitro Group as a Masked Amine: The electron-withdrawing nitro group is relatively inert to many reaction conditions used to modify the side-chain amine. Its subsequent reduction to an aniline provides a critical secondary point for diversification, transforming the molecule into a valuable bifunctional linker or scaffold.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Nitrophenethylamine HCl, m-Nitrophenylethylamine HCl |
| CAS Number | 19008-62-9[5][6] |
| Molecular Formula | C₈H₁₁ClN₂O₂[5][6][7] |
| Molecular Weight | 202.64 g/mol [5][7] |
| Appearance | Solid[5] |
| Melting Point | 211-215 °C[6][7] |
| Storage | Store at room temperature, in a dry, cool, well-ventilated place.[6][7] |
Core Synthetic Transformation: Aromatic Nitro Group Reduction
The conversion of the aromatic nitro group to a primary amine is the pivotal step in unlocking the full synthetic potential of the starting material. This transformation yields 2-(3-aminophenyl)ethanamine , a diamine intermediate. The choice of reduction method is critical and depends on the presence of other functional groups and the desired scale of the reaction.
-
Catalytic Hydrogenation (Method A): This is often the cleanest and most efficient method, producing water as the only byproduct.[8] It is highly effective for both aromatic and aliphatic nitro groups. However, the catalyst (e.g., Palladium on Carbon) can also reduce other functionalities like alkenes, alkynes, or benzyl ethers, and can cause dehalogenation.[8]
-
Metal-Mediated Reduction (Method B): Reagents like Tin(II) chloride (SnCl₂) or Tin metal in acid offer excellent chemoselectivity.[8][9] They are particularly useful when the molecule contains functional groups that are sensitive to catalytic hydrogenation.[8][9] The primary drawback is the stoichiometric nature of the reaction, which generates significant metal waste, complicating purification.[9]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Derivatization of 2-(3-Nitrophenyl)ethanamine Hydrochloride for Enhanced Mass Spectrometric Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Overcoming Analytical Challenges through Derivatization
2-(3-Nitrophenyl)ethanamine is a primary amine with significant relevance in pharmaceutical research and development. The direct analysis of its hydrochloride salt via mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is often hindered by its low volatility and potential for thermal degradation. In liquid chromatography-mass spectrometry (LC-MS), its polar nature can result in poor retention on common reversed-phase columns and susceptibility to ion suppression, compromising analytical sensitivity and reproducibility.
Derivatization, a process of chemical modification, is a powerful strategy to overcome these challenges. By converting the primary amine into a less polar and more volatile derivative, significant improvements in analytical performance can be achieved. The primary objectives of derivatizing 2-(3-Nitrophenyl)ethanamine are:
-
Enhanced Volatility and Thermal Stability: This is a prerequisite for successful GC-MS analysis, enabling the compound to be vaporized without decomposition.[1]
-
Improved Chromatographic Performance: Derivatization can decrease the polarity of the analyte, leading to better peak shapes and increased retention times in both GC and reversed-phase LC.[2]
-
Increased Ionization Efficiency: The introduction of specific functional groups can enhance the ionization of the analyte, leading to improved sensitivity in MS detection.[3][4]
-
Generation of Characteristic Mass Spectra: The derivatized compound often produces a unique fragmentation pattern in the mass spectrometer, which provides a higher degree of confidence in its identification.[5][6][7]
This application note provides detailed, step-by-step protocols for two robust derivatization methods for 2-(3-Nitrophenyl)ethanamine: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Pentafluorobenzoyl Chloride (PFBCl).
Scientific Principles of Amine Derivatization
Silylation with BSTFA
Silylation is a common derivatization technique where an active hydrogen on the amine group is replaced by a trimethylsilyl (TMS) group.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent that efficiently converts primary amines into their corresponding TMS derivatives.[8][9][10] The reaction is typically conducted in an aprotic solvent and can be accelerated with heat.[8]
Reaction Mechanism: R-NH₂ + CF₃CON(Si(CH₃)₃)₂ → R-N(Si(CH₃)₃)₂ + CF₃CONH₂
The resulting bis-TMS derivative is markedly more volatile and thermally stable, making it highly suitable for GC-MS analysis.[9][11]
Acylation with Pentafluorobenzoyl Chloride (PFBCl)
Acylation involves the introduction of an acyl group to the amine. Pentafluorobenzoyl Chloride (PFBCl) is a highly reactive agent that forms stable pentafluorobenzoyl amides with primary amines.[12][13] This derivatization is particularly beneficial for enhancing sensitivity in GC with electron capture detection (ECD) and in negative ion chemical ionization (NICI) MS, owing to the highly electronegative fluorine atoms.[14][15]
Reaction Mechanism: R-NH₂ + C₆F₅COCl → R-NHCOC₆F₅ + HCl
The resulting derivative exhibits excellent chromatographic properties and generates a characteristic mass spectrum, often with a strong molecular ion signal.[15]
Experimental Protocols
Materials and Reagents
-
2-(3-Nitrophenyl)ethanamine hydrochloride (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pentafluorobenzoyl Chloride (PFBCl)
-
Pyridine (anhydrous)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (ACS grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Nitrogen gas (high purity)
-
Reaction vials with PTFE-lined caps
-
Pipettes and syringes
Protocol 1: Silylation with BSTFA for GC-MS Analysis
This protocol outlines the procedure for creating the bis-TMS derivative of 2-(3-Nitrophenyl)ethanamine.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[8]
-
Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Pyridine also acts as a catalyst for the reaction.
-
Derivatization: Introduce 100 µL of BSTFA containing 1% TMCS. The TMCS acts as a catalyst to enhance the silylating strength of BSTFA, which is particularly useful for less reactive amines.[10][16]
-
Reaction Incubation: Tightly cap the vial and heat at 70°C for 30-60 minutes in a heating block.[8]
-
Cooling: Let the vial cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for direct injection. Inject 1 µL of the solution into the GC-MS system.
Workflow Diagram: Silylation Protocol
Caption: Workflow for BSTFA silylation of 2-(3-Nitrophenyl)ethanamine.
Protocol 2: Acylation with PFBCl for GC-MS or LC-MS Analysis
This protocol details the synthesis of the pentafluorobenzoyl amide derivative.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of this compound in 500 µL of a 5% aqueous sodium bicarbonate solution in a 4 mL vial. This step neutralizes the hydrochloride salt and creates a basic environment conducive to the acylation reaction.
-
Reagent Addition: Add 500 µL of ethyl acetate, followed by 10 µL of PFBCl.
-
Reaction: Tightly cap the vial and vortex vigorously for 2 minutes at room temperature. The reaction is generally fast.
-
Phase Separation: Centrifuge the vial to achieve a clear separation between the aqueous and organic layers.
-
Extraction: Carefully transfer the upper organic (ethyl acetate) layer to a fresh vial.
-
Washing: To remove any residual PFBCl, wash the organic extract with 500 µL of 5% sodium bicarbonate solution, vortex, and discard the lower aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any traces of water.
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness using a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent for the intended analysis (e.g., ethyl acetate for GC-MS or acetonitrile for LC-MS).
Workflow Diagram: Acylation Protocol
Caption: Workflow for PFBCl acylation of 2-(3-Nitrophenyl)ethanamine.
Mass Spectrometry Analysis
GC-MS Parameters for TMS-Derivative
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injector Temp. | 280°C |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
LC-MS/MS Parameters for PFB-Derivative
| Parameter | Recommended Setting |
| LC Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 min, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MS/MS Transitions | The precursor ion (M+H)⁺ of the PFB-derivative should be determined and collision energy optimized for characteristic product ions. |
Anticipated Results and Data Interpretation
Mass Spectral Characteristics
| Compound | Molecular Weight ( g/mol ) | Expected [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-(3-Nitrophenyl)ethanamine | 166.18 | 167 (ESI+) | 150 (loss of NH₃), 120 (loss of NO₂) |
| bis-TMS Derivative | 310.54 | 310 (EI) | 295 (loss of CH₃), 179 (loss of C₇H₇NO₂) |
| PFB-Derivative | 360.25 | 361 (ESI+) | 195 (pentafluorobenzoyl cation), 166 (loss of C₇F₅O), 120 (loss of C₇H₅F₅NO) |
The successful formation of the derivatives will be confirmed by the presence of their expected molecular ions and characteristic fragment ions. These fragmentation patterns are crucial for the unambiguous identification of the analyte.[5][7]
Conclusion and Best Practices
The derivatization of 2-(3-Nitrophenyl)ethanamine using BSTFA for GC-MS and PFBCl for GC-MS or LC-MS/MS provides significant analytical advantages. Silylation is a direct and efficient method for GC-MS, while acylation with PFBCl offers a versatile derivative suitable for multiple platforms, often with enhanced sensitivity.
Key recommendations for successful derivatization:
-
Moisture Control: Silylating reagents are highly susceptible to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent reagent degradation and low derivatization yields.[1][16][17]
-
Reagent Purity: Utilize high-purity derivatizing agents and solvents to minimize the introduction of interfering substances.
-
Method Optimization: Reaction conditions such as temperature, time, and reagent ratios may require optimization for your specific sample matrix to ensure maximum derivatization efficiency.[18]
-
Inclusion of Blanks: Always analyze a reagent blank (all reagents without the analyte) to identify any potential sources of contamination or artifacts arising from the derivatization procedure itself.
By implementing these protocols and adhering to best practices, researchers can achieve reliable, sensitive, and accurate quantification of 2-(3-Nitrophenyl)ethanamine in diverse and complex matrices.
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- van der Woude, L-A., et al. (2007). Selective acylation of primary amines in peptides and proteins. University of Groningen research portal. [Link]
- Martin, J. T., et al. (1988). Analysis of the Pentafluorobenzoyl Derivative of Phenylethylamine Utilizing Negative Ion Chemical Ionization and Gas chromatography/mass Spectrometry. Biomedical and Environmental Mass Spectrometry, 16(1-12), 327-329. [Link]
- Wikipedia. (n.d.). BSTFA. [Link]
- Sekuła, K., et al. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Dodson, E. R., et al. (2012). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.
- Supelco. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]
- Chen, B. H., et al. (2018). Comparison of the characteristic mass fragmentations of phenethylamines and tryptamines by electron ionization gas chromatography mass spectrometry, electrospray and matrix-assisted laser desorption ionization mass spectrometry. Molecules, 23(6), 1489. [Link]
- Wu, J., et al. (2010). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). International Journal of Civil and Environmental Engineering, 2(2), 103-108. [Link]
- Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 118, 157-169. [Link]
- Chen, B. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1489. [Link]
- Li, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(4), e4824. [Link]
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Strategic Applications of 2-(3-Nitrophenyl)ethanamine Hydrochloride in the Synthesis of Novel Bioactive Scaffolds
Abstract
This technical guide provides a comprehensive exploration of 2-(3-Nitrophenyl)ethanamine hydrochloride as a versatile starting material for the synthesis of diverse chemical entities relevant to pharmaceutical and materials science research. We present detailed, field-tested protocols for key transformations including N-acylation, reductive amination, and powerful cyclization strategies such as the Bischler-Napieralski and Pictet-Spengler reactions. Furthermore, we detail the strategic reduction of the nitro moiety to unlock a secondary pathway for molecular diversification. Each protocol is accompanied by mechanistic rationales, troubleshooting insights, and illustrative diagrams to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this valuable building block in the creation of novel compounds.
Introduction to the Building Block
Chemical Profile of this compound
This compound (CAS No: 19008-62-9) is a bifunctional organic molecule that serves as a valuable precursor in multi-step organic synthesis.[1][2] Its structure, presented below, features a primary amine attached to an ethyl linker, which is in turn bonded to a benzene ring at the meta-position relative to a nitro group.
The molecular formula is C₈H₁₁ClN₂O₂ with a molecular weight of 202.64 g/mol .[1] The compound is typically a solid, and its hydrochloride salt form enhances stability and shelf-life, making it convenient for storage and handling.[3]
Key Reactive Sites and Synthetic Potential
The synthetic versatility of this molecule stems from its two primary reactive sites:
-
The Primary Amine (-NH₂): As a nucleophile, this group is the primary handle for chain extension and initial functionalization. It readily participates in reactions such as N-acylation, N-alkylation, and reductive amination.
-
The Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution. However, it is a crucial functional handle in its own right, as it can be selectively reduced to a primary aniline, opening an entirely new dimension of synthetic possibilities, including diazotization and further aromatic substitutions.
This dual functionality allows for a branched synthetic approach, enabling the creation of a wide array of acyclic and heterocyclic compounds.
Mandatory First Step: Liberation of the Free Amine
The starting material is a hydrochloride salt, meaning the amine is protonated (-NH₃⁺Cl⁻). In this state, it is not nucleophilic and will not participate in most of the desired reactions.[4] Therefore, a neutralization (basification) step is almost always required to generate the free amine in situ or to isolate it before proceeding.[5][6][7]
Protocol 1: General Procedure for Liberation of the Free Amine
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent system. For isolation, a biphasic system like dichloromethane (DCM) and water is effective. For in-situ use, the reaction solvent can be used directly if it is immiscible with the aqueous base.
-
Basification: Add a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution, dropwise while stirring vigorously.[6] Continue adding the base until the aqueous layer is slightly alkaline (pH 8-9), which can be checked with pH paper.
-
Extraction (for Isolation): If isolating the free amine, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of DCM.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Result: The resulting oil or solid is the free amine, 2-(3-nitrophenyl)ethanamine, which should be used promptly as free amines can be less stable than their salt forms.
Synthesis of Acyclic Intermediates
N-Acylation: Formation of Amide Precursors
N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This is often the first step in constructing precursors for cyclization reactions like the Bischler-Napieralski synthesis.[8] The reaction involves treating the free amine with an acylating agent such as an acid chloride or anhydride in the presence of a non-nucleophilic base to scavenge the generated HCl.
Protocol 2: Synthesis of N-[2-(3-Nitrophenyl)ethyl]acetamide
-
Preparation: To a solution of free 2-(3-nitrophenyl)ethanamine (1.0 eq, prepared as in Protocol 1) in anhydrous DCM (approx. 0.2 M concentration) in a flask cooled in an ice bath (0 °C), add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq).
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
| Acylating Agent | Base (eq) | Solvent | Typical Yield | Product Class |
| Acetyl Chloride | TEA (1.2) | DCM | >90% | Aliphatic Amide |
| Benzoyl Chloride | Pyridine (1.5) | DCM / THF | >85% | Aromatic Amide |
| Acetic Anhydride | None / TEA (cat.) | Neat or DCM | >95% | Aliphatic Amide |
Reductive Amination: Building Substituted Secondary Amines
Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a secondary amine by reaction with an aldehyde or ketone.[9] The process involves the initial formation of an imine intermediate, which is then reduced in situ to the target amine.[9][10] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require strictly anhydrous conditions.
Protocol 3: Synthesis of N-Benzyl-2-(3-nitrophenyl)ethanamine
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add triethylamine (1.1 eq) to liberate the free amine in situ.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. The reaction is often slightly exothermic.
-
Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material and imine intermediate by TLC.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the mixture with DCM.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Synthesis of Heterocyclic Scaffolds
The true power of 2-(3-nitrophenyl)ethanamine lies in its ability to act as a precursor for potent heterocyclic scaffolds, particularly isoquinoline derivatives, which are prevalent in medicinal chemistry.[11][12]
The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide to form a 3,4-dihydroisoquinoline.[13][14] The reaction requires a dehydrating agent, commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and typically proceeds with heating.[15][16] The electron-withdrawing nitro group on the aromatic ring makes the cyclization more challenging than on electron-rich systems, often requiring more forcing conditions.[15]
Mechanistic Rationale: The reaction proceeds via the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the new six-membered ring.[13][14]
Caption: Mechanism of the Bischler-Napieralski Reaction.
Protocol 4: Synthesis of 6-Nitro-1-methyl-3,4-dihydroisoquinoline
-
Reactant Preparation: Place N-[2-(3-nitrophenyl)ethyl]acetamide (1.0 eq, from Protocol 2) in an oven-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reaction Setup: Add anhydrous toluene or acetonitrile as the solvent. To this solution, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly at room temperature.[14]
-
Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction by TLC until the starting amide is consumed.
-
Work-up: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Basification & Extraction: Make the aqueous solution strongly basic (pH > 10) by the slow addition of concentrated NaOH or NH₄OH solution, keeping the flask in an ice bath. Extract the product with an organic solvent like ethyl acetate or DCM.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel.
The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[17][18] The reaction is driven by the formation of an iminium ion, which then acts as the electrophile for the intramolecular cyclization.[19][20] Similar to the Bischler-Napieralski reaction, the deactivating nitro group makes the aromatic ring less nucleophilic, meaning stronger acidic conditions and/or higher temperatures are often required compared to reactions on activated systems.[21][22]
Mechanistic Rationale: The amine and aldehyde first condense to form an imine, which is protonated under acidic conditions to generate a highly electrophilic iminium ion. This ion is then attacked by the electron-rich aromatic ring to close the six-membered ring.[19]
Caption: Mechanism of the Pictet-Spengler Reaction.
Protocol 5: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
-
Preparation: To a solution of this compound (1.0 eq) in a suitable solvent, add an aqueous solution of formaldehyde (37% wt., 1.5 eq).
-
Acid Catalyst: Add a strong acid such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA). The reaction often requires heating.
-
Reaction: Heat the mixture to reflux for 6-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, carefully neutralize the mixture with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 9.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Leveraging the Nitro Group
Reduction to 3-Aminophenylethylamine: Creating a Diamine Synthon
A powerful alternative strategy involves reducing the nitro group to an amine at the outset. This completely alters the electronic properties of the aromatic ring, turning it from electron-poor to electron-rich and providing a new nucleophilic site. The resulting meta-phenylenediamine derivative is a valuable synthon for building polymers, dyes, and complex pharmaceutical agents.
Protocol 6: Reduction of the Nitro Group via Catalytic Hydrogenation
-
Setup: In a heavy-walled hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C), typically 5-10 mol% by weight.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and stir the reaction vigorously at room temperature.
-
Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS. It is typically complete within 4-24 hours.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-aminophenyl)ethanamine, usually as its hydrochloride salt. This can be used directly or purified further if necessary.
Summary of Synthetic Pathways
The strategic use of this compound allows for divergent synthesis of complex molecular architectures. The following workflow illustrates the key decision points and accessible compound classes.
Caption: Divergent synthetic pathways from this compound.
Conclusion
This compound is a cost-effective and highly versatile building block for synthetic chemistry. By leveraging its two distinct reactive handles—the primary amine and the nitro group—researchers can access a rich diversity of molecular scaffolds. The protocols detailed herein for N-acylation, reductive amination, Bischler-Napieralski cyclization, Pictet-Spengler reaction, and nitro group reduction provide a validated toolbox for the synthesis of novel acyclic and heterocyclic compounds. These pathways are fundamental to the discovery and development of new pharmaceuticals and advanced materials, making this starting material an indispensable asset in the modern organic synthesis laboratory.
References
- Source: Google Patents (CN101851200A)
- Title: Synthesis of 1,2,3,4-Tetrahydroisoquinolines Source: Semantic Scholar (Journal of Organic Chemistry, 1982) URL:[Link]
- Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: RSC Medicinal Chemistry (2021) URL:[Link]
- Title: Synthesis of tetrahydroisoquinolines Source: Organic Chemistry Portal URL:[Link]
- Source: Google Patents (CN103159677A)
- Title: 2-(3-Nitrophenyl)
- Title: What is the best way to convert my amine compound from the salt form into free amine?
- Title: Pictet–Spengler reaction Source: Wikipedia URL:[Link]
- Title: How can I neutralize aminehydrochlorides?
- Title: Isolation (Recovery) of amines Source: University of Colorado Boulder, Department of Chemistry URL:[Link]
- Title: 2-(3-Nitrophenyl)
- Title: Bischler–Napieralski reaction Source: Wikipedia URL:[Link]
- Title: Pictet–Spengler reaction Source: Grokipedia URL:[Link]
- Title: Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: How to remove HCl salts in order to have free amines? Source: Reddit URL:[Link]
- Title: Bischler-Napieralski Reaction: Examples & Mechanism Source: NROChemistry URL:[Link]
- Title: Pictet-Spengler reaction Source: chemeurope.com URL:[Link]
- Title: Pictet-Spengler Reaction Source: NROChemistry URL:[Link]
- Title: Reductive amin
- Title: Cas number 19008-62-9|this compound Source: molecularinfo.com URL:[Link]
- Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: PubMed Central, N
- Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers in Chemistry URL:[Link]
- Title: reduction of nitriles Source: Chemguide URL:[Link]
- Title: Understanding the Role of N-Acetyl-2-(4-nitrophenyl)ethylamine in Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: PubMed Central, N
- Source: Google Patents (WO 2015/155664 A1)
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Nitrophenyl)ethanamine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(3-Nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols and improve reaction yields. We will address common challenges encountered during the synthesis, providing scientifically grounded explanations and actionable troubleshooting steps.
The predominant and often most reliable synthetic route proceeds in two main stages: a Henry condensation to form the β-nitrostyrene intermediate, followed by a reduction to the target phenethylamine. This guide is structured to follow this workflow, addressing potential pitfalls at each stage.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of 2-(3-Nitrophenyl)ethanamine HCl.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Part 1: The Henry Condensation Reaction
The first critical step is the base-catalyzed condensation of 3-nitrobenzaldehyde with nitromethane to yield 1-(3-nitrophenyl)-2-nitroethene. Low yields in this stage will invariably lead to a poor overall yield.
Question 1: My Henry reaction is slow, incomplete, or results in a low yield of the β-nitrostyrene intermediate. What are the primary factors to investigate?
Answer: This is a common issue often related to reaction conditions and the removal of water, a byproduct of the condensation. The mechanism involves the deprotonation of nitromethane by a base to form a nucleophilic anion, which then attacks the aldehyde. Subsequent dehydration drives the reaction to completion.
Key Troubleshooting Points:
-
Catalyst Choice: Ammonium acetate is a widely used and effective catalyst as it provides a weakly basic environment.[1] The reaction is an example of a Knoevenagel condensation, which can be promoted by various bases.[2]
-
Water Removal: The elimination of water is crucial to push the equilibrium towards the product. In a lab setting, if not using a Dean-Stark apparatus, ensuring your reagents are anhydrous and the system is protected from atmospheric moisture is beneficial.
-
Reaction Time and Temperature: Conventional methods often require prolonged heating (several hours) under reflux to achieve good conversion.[1] Incomplete reactions are common if stopped prematurely. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Alternative Activation Methods: To significantly reduce reaction times and potentially increase yields, consider microwave-assisted organic synthesis (MAOS). Reports show that reaction times can be reduced from hours to mere minutes at elevated temperatures (e.g., 150 °C).[1] Ultrasound has also been shown to promote the reaction at room temperature, which can be advantageous for preventing side reactions.[2]
Question 2: The reaction mixture is turning into a dark, resinous material with very little desired product. Why is this happening and how can I prevent it?
Answer: The formation of resinous, polymeric side products is a known issue, particularly with electron-rich or reactive aldehydes under standard Henry conditions (acetic acid, ammonium acetate, 100°C).[2] This is often attributed to acid- or base-catalyzed self-condensation of the aldehyde or polymerization of the starting materials and products.
Solutions to Minimize Polymerization:
-
Milder Conditions: Avoid excessively high temperatures or prolonged reaction times once the reaction is complete (as determined by TLC).
-
Employ Ultrasound: Sonication can promote the reaction cleanly at room temperature, avoiding the high temperatures that often lead to resin formation. Yields can increase dramatically from as low as 35% under thermal conditions to nearly quantitative with ultrasound.[2]
-
Solvent Choice: While often run using the nitroalkane as the solvent, using a co-solvent can sometimes help. The choice of solvent can be critical in controlling side reactions.
Part 2: Reduction of 1-(3-Nitrophenyl)-2-nitroethene
This step involves the simultaneous reduction of both the alkene double bond and the nitro group to an amine. The choice of reducing agent is critical and is a frequent source of yield loss.
Question 3: I am observing significant amounts of a hydroxylamine intermediate and my amine yield is low. What is causing this incomplete reduction?
Answer: The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. The accumulation of the hydroxylamine (R-NHOH) is a clear indication that the reduction has stalled.[3][4]
Caption: Stepwise reduction pathway of a nitro group to an amine.
Troubleshooting Incomplete Reduction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of your reducing agent. Both the double bond and the nitro group are reduced, consuming a significant amount of hydride.
-
Reaction Temperature & Time: Some reductions, particularly catalytic hydrogenations, benefit from lower temperatures (e.g., 0 °C) to suppress side reactions that can lower yield.[5] Conversely, some hydride reductions may require heating to go to completion. Monitor the reaction by TLC until the starting material and any intermediates are fully consumed.
-
Choice of Reducing Agent: The effectiveness of the reducing agent is paramount. See the table below for a comparison.
Question 4: What is the most effective reducing agent for this conversion, and what are the pros and cons of each?
Answer: There is no single "best" agent, as the optimal choice depends on available equipment, scale, and safety considerations. Here is a comparison of common, effective methods:
| Reducing Agent/Method | Typical Conditions | Pros | Cons | Typical Yield | References |
| H₂ / Palladium on Carbon | EtOH, HCl, H₂ (1 atm), 0 °C to RT | High yielding, clean reaction, product is often pure after filtration. | Requires hydrogenation equipment, catalyst can be pyrophoric. | High | [5] |
| Sodium Borohydride / CuCl₂ | Methanol, 80 °C | One-pot, rapid (10-30 min), uses inexpensive and easy-to-handle reagents. | Exothermic, requires careful temperature control. | 62-83% | [6][7][8] |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF or Ether, Reflux | Very powerful and effective for many substrates. | Pyrophoric, requires strictly anhydrous conditions, difficult workup. | Good to High | [3][9] |
| Red-Al® | Benzene, Reflux | Good alternative to LAH, especially for phenolic substrates. | Moisture-sensitive, requires anhydrous conditions. | Good to High | [9] |
Expert Recommendation: For general laboratory use without specialized hydrogenation equipment, the NaBH₄/CuCl₂ system offers an excellent balance of high yield, speed, safety, and cost-effectiveness.[6][7]
Part 3: Product Isolation and Purification
The final stage involves isolating the amine and converting it to the stable hydrochloride salt.
Question 5: After the reduction workup, my product is a dark oil that is difficult to purify. How can I obtain a clean product?
Answer: A dark, oily crude product indicates the presence of impurities. Attempting to directly form the salt of an impure amine will often result in an oily or impure solid that is difficult to handle and recrystallize.
Purification Strategy:
-
Workup: After quenching the reduction reaction, perform a standard aqueous workup. Basify the aqueous layer (e.g., with NaOH) to ensure the amine is in its free base form, then extract with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purify the Free Base: Do not proceed directly to salt formation. Purify the crude free base amine first. This can be done by:
-
Column Chromatography: Effective for removing polar and non-polar impurities.[9]
-
Vacuum Distillation: If the amine is thermally stable, this can be an excellent method for purification on a larger scale.
-
-
Confirm Purity: Check the purity of the isolated free base by TLC, GC-MS, or NMR before proceeding.
Question 6: I am having trouble precipitating the hydrochloride salt. It either remains an oil or gives a sticky solid. What am I doing wrong?
Answer: This is almost always due to the presence of water or the use of an incorrect solvent system. The hydrochloride salt is hygroscopic, and water will inhibit crystallization.
Detailed Protocol for Hydrochloride Salt Formation:
-
Ensure Anhydrous Conditions: Start with a pure, dry sample of the free base amine. Use anhydrous solvents.
-
Solvent Selection: Dissolve the purified 2-(3-nitrophenyl)ethanamine free base in a suitable anhydrous solvent in which the free base is soluble, but the hydrochloride salt is not. Common choices include diethyl ether, ethyl acetate (EtOAc), or dichloromethane (DCM).
-
HCl Addition: While stirring the solution (preferably in an ice bath to control exotherm), slowly add a solution of anhydrous hydrogen chloride. This can be:
-
A commercially available solution of HCl in diethyl ether or dioxane.
-
Dry HCl gas bubbled carefully through the solution.[10]
-
-
Precipitation and Isolation: The hydrochloride salt should precipitate as a solid. Stir for a period to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of the cold, anhydrous solvent (e.g., cold diethyl ether) to remove any surface impurities, and dry thoroughly under vacuum.[11]
By systematically addressing these common issues, you can effectively troubleshoot your synthesis, minimize the formation of side products, and significantly improve the yield and purity of your this compound.
References
- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.
- Singleton, D. R., & Spratling, R. L. (n.d.). Reduction of Nitrostyrenes using Red-Al. Erowid.
- Power, J. D., et al. (2014). The Henry reaction: spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines. Forensic Science International.
- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. ResearchGate.
- Kano, S., et al. (1980). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Chemistry Letters.
- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PubMed.
- RSC. (2017). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Power, J. D., et al. (2014). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate.
- Ultrasound-Promoted Synthesis of Nitrostyrenes. (n.d.). Rhodium.ws.
- CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof. (n.d.). Google Patents.
- CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. (n.d.). Google Patents.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- WO 2015/155664 A1. (n.d.). Googleapis.com.
- CAS No : 19008-62-9 | Product Name : this compound. (n.d.). Pharmaffiliates.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
- The synthesis of 3 - nitrophenylamine is shown in Fig. 8.1. (n.d.). Filo.
- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.
- Cas number 19008-62-9|this compound. (n.d.). molecularinfo.com.
- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2022). PMC.
- G, A., & S, S. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Taylor & Francis Online.
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- 5. academic.oup.com [academic.oup.com]
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- 7. researchgate.net [researchgate.net]
- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting side reactions when using 2-(3-Nitrophenyl)ethanamine hydrochloride
Welcome to the Technical Support Center for 2-(3-Nitrophenyl)ethanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. As Senior Application Scientists, we have compiled this guide to address common challenges, particularly the management of side reactions, to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
It is best to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.
Q2: How do I convert the hydrochloride salt to the free amine for a reaction?
To use 2-(3-Nitrophenyl)ethanamine in a reaction that is not compatible with an acidic salt, you can perform a simple liquid-liquid extraction. Dissolve the hydrochloride salt in water and add a mild inorganic base, such as sodium bicarbonate or sodium carbonate solution, until the aqueous layer is basic (pH > 8). Then, extract the free amine into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine. It is advisable to use the free amine immediately due to its potential for degradation.
Q3: What are the most common solvents for reactions involving this compound?
The choice of solvent is highly dependent on the specific reaction. However, common solvents for reactions with primary amines like this one include:
-
For N-alkylation and N-acylation: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM).
-
For reductive amination: Methanol (MeOH), ethanol (EtOH), or dichloromethane (DCM).
Q4: Is the nitro group on the phenyl ring stable to common reaction conditions?
The nitro group is generally stable under a variety of reaction conditions, including many N-alkylation and N-acylation reactions. However, it is susceptible to reduction. Therefore, when performing reactions that involve reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or certain metal hydrides, the nitro group can be reduced to an amine. This can be an intended transformation or an undesired side reaction, depending on the synthetic goal.
Troubleshooting Guides: Side Reactions and Solutions
This section provides detailed troubleshooting for common issues encountered during reactions with 2-(3-Nitrophenyl)ethanamine.
Problem 1: Low Yield of the Desired Mono-Alkylated Product and Formation of a Higher Molecular Weight Byproduct.
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows the desired product, unreacted starting amine, and a significant spot or peak with a higher molecular weight.
-
The isolated yield of the desired mono-alkylated product is lower than expected.
Root Cause Analysis: This issue is often due to over-alkylation , a common side reaction with primary amines.[1][2] The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Detailed Solutions:
-
Solution 1: Adjust Stoichiometry and Addition Rate.
-
Rationale: Using an excess of 2-(3-Nitrophenyl)ethanamine (typically 2-5 equivalents) increases the probability that the alkylating agent will react with the starting material rather than the product.
-
Protocol:
-
Dissolve the alkylating agent in a suitable solvent.
-
Separately, dissolve 2-5 equivalents of 2-(3-Nitrophenyl)ethanamine and a suitable base in the reaction solvent.
-
Add the solution of the alkylating agent dropwise to the amine solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction closely by TLC or LC-MS.
-
-
-
Solution 2: Optimize the Base.
-
Rationale: The choice of base is critical. A strong, sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can deprotonate the amine hydrochloride without competing in the alkylation reaction. Less hindered or more nucleophilic bases like triethylamine (TEA) can sometimes participate in side reactions. For some reactions, a weaker inorganic base like potassium carbonate (K₂CO₃) can be effective and minimize side reactions.
-
Experimental Tip: When using the hydrochloride salt directly, ensure at least two equivalents of base are used: one to neutralize the HCl salt and one to scavenge the acid produced during the reaction.
-
-
Solution 3: Control the Reaction Temperature.
-
Rationale: Higher temperatures can increase the rate of the undesired second alkylation. Running the reaction at a lower temperature can improve selectivity for the mono-alkylated product.
-
Problem 2: Incomplete Reaction or Low Yield in Reductive Amination.
Symptoms:
-
TLC or LC-MS shows a significant amount of unreacted starting amine and aldehyde/ketone.
-
The presence of an intermediate imine is detected.
-
The final product is contaminated with unreacted starting materials that are difficult to separate.
Root Cause Analysis: Reductive amination is a two-step process: formation of an imine followed by its reduction.[3][4][5] The equilibrium of imine formation can be unfavorable, or the reduction step may be inefficient. The pH of the reaction medium is crucial for imine formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reductive amination.
Detailed Solutions:
-
Solution 1: pH Control.
-
Rationale: Imine formation is acid-catalyzed, but if the pH is too low, the amine will be protonated and non-nucleophilic. A weakly acidic medium (pH 4-6) is generally optimal.
-
Protocol: Add a catalytic amount of acetic acid to the reaction mixture.
-
-
Solution 2: Pre-formation of the Imine.
-
Rationale: Allowing the amine and carbonyl compound to stir together before adding the reducing agent can help shift the equilibrium towards the imine.
-
Experimental Tip: Monitor the formation of the imine by TLC or LC-MS before adding the reducing agent. The reaction can be aided by the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove the water formed.
-
-
Solution 3: Choice of Reducing Agent.
-
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder reducing agent than sodium borohydride (NaBH₄) and is often more effective for reductive aminations, as it can be used in a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also effective but can introduce cyanide-related byproducts.[4]
-
Protocol:
-
Dissolve this compound (1 equiv.), the aldehyde or ketone (1-1.2 equiv.), and a base like TEA or DIPEA (to neutralize the HCl salt) in a suitable solvent (e.g., DCM or dichloroethane).
-
Add sodium triacetoxyborohydride (1.5 equiv.) in portions.
-
Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
-
Problem 3: Formation of Dinitro or Other Isomeric Impurities.
Symptoms:
-
LC-MS analysis reveals the presence of impurities with the same mass as the starting material but different retention times, or impurities with an additional nitro group.
Root Cause Analysis: These impurities can arise from the starting material itself or from side reactions during synthesis. For instance, in the synthesis of Mirabegron, impurities such as 2-(2-nitrophenyl)ethanamine and various dinitrophenyl)ethanamine isomers have been identified.[6][7] These can originate from the nitration of phenethylamine during the synthesis of the starting material.
Solutions:
-
Starting Material Purity Check:
-
Rationale: It is crucial to ensure the purity of the this compound before use.
-
Protocol: Analyze the starting material by HPLC and/or LC-MS to check for the presence of isomeric impurities. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.
-
-
Reaction Condition Control:
-
Rationale: Harsh reaction conditions (e.g., strong acids, high temperatures) can sometimes lead to side reactions on the aromatic ring, although this is less common.
-
Experimental Tip: Use the mildest possible conditions to achieve the desired transformation.
-
Analytical Monitoring of Reactions
Effective and timely monitoring is key to troubleshooting and optimizing reactions.
| Technique | Application | Tips |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of the consumption of starting materials and formation of products. | Use a co-spot (a lane where both the starting material and reaction mixture are spotted) to accurately track the disappearance of the starting material, especially if the product has a similar Rf value.[1][8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides information on the retention time and mass of components in the reaction mixture, allowing for the identification of products and byproducts. | A mini-workup of an aliquot (e.g., dilution and filtration) before injection can prevent contamination of the instrument and provide a cleaner chromatogram.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor reaction progress and for structural elucidation of products and byproducts. | A crude ¹H NMR of the reaction mixture can provide a ratio of starting material to product. |
References
- Daicel Pharma Standards. (n.d.). Mirabegron Impurities Manufacturers & Suppliers.
- Pharmaffiliates. (n.d.). Mirabegron-impurities.
- Wikipedia. (2023, November 28). Reductive amination. In Wikipedia.
- CN104230840A. (2014, December 24). Synthesis method of mirabegron.
- International Research Journal on Advanced Engineering and Management (IRJAEM). (2024, November 11). Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. [Link]
- ResearchGate. (2025, August 7). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. [Link]
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- PubChem. (n.d.). 2-(3-Nitrophenyl)ethan-1-amine.
- ChemRxiv. (2023, December 20). Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849). Cambridge Open Engage. [Link]
- ChemRxiv. (2023, December 20). Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849).
- University of Johannesburg. (n.d.). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis.
- World Intellectual Property Organization. (2023, March 16).
- CN107759477A. (2018, March 6). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Taylor & Francis Online. (2006, August 17). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. [Link]
- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
- Master Organic Chemistry. (2017, September 1).
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?
- University of Rochester. (n.d.). How To: Monitor by TLC.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (2023, February 1). Synthesis of Adagrasib (MRTX849)
- Chemistry Steps. (n.d.). Reductive Amination.
- Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
- Rasayan Journal of Chemistry. (n.d.). ORGANOCATALYTIC SYNTHESIS OF AMIDES FROM ALDEHYDES THROUGH p-NITRO PHENOL ESTER ACTIVATION.
- Google Patents. (n.d.). Purification of amine reaction mixtures.
- Beilstein Journals. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane.
- Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Reddit. (2024, May 2). Reductive amination difficulties - poor conversion.
- Google Patents. (2015, October 15). WO 2015/155664 A1.
- Pharmaffiliates. (n.d.). CAS No : 19008-62-9 | Product Name : this compound.
- YouTube. (2024, September 18). TLC for reaction monitoring #chemistry. [Link]
- Fisher Scientific. (n.d.). 2-(3-Nitrophenyl)ethanamine, TRC 2.5 g.
- PubMed. (n.d.). Identification of alkylation products of styrene oxide in single- and double-stranded DNA.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- (n.d.). Chemical Compatibility Chart.
- IDEX Health & Science. (n.d.). Chemical Compatibility.
Sources
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- 9. reddit.com [reddit.com]
Technical Support Center: Overcoming Purification Challenges of 2-(3-Nitrophenyl)ethanamine Hydrochloride
Welcome to the technical support center for 2-(3-Nitrophenyl)ethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving the desired purity for this critical chemical intermediate. As a compound frequently used in the synthesis of pharmaceutical agents, its purity is paramount.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate common purification hurdles.
Understanding the Molecule and Its Challenges
This compound (MW: 202.64 g/mol ) is a primary amine salt.[1][2] Its structure, featuring a basic amine group and an aromatic nitro group, presents a unique set of purification challenges:
-
Potential for Isomeric Impurities: Synthetic routes, often involving the nitration of phenylethylamine precursors, can generate ortho- and para-isomers (2- and 4-nitrophenyl) that are difficult to separate due to similar physical properties.[3]
-
Color Impurities: The crude product often appears as a yellow, green, or brown solid, and removing these color bodies to yield a pure, off-white crystalline solid can be challenging.[4][5]
-
Amine Reactivity on Silica: The basic nature of the amine can lead to strong, irreversible binding or significant tailing ("streaking") on standard silica gel, complicating chromatographic purification.[6]
-
Solubility Profile: As a hydrochloride salt, it is generally water-soluble but may have limited solubility in common organic solvents, whereas its free base form has opposite solubility characteristics. This duality can be exploited but also requires careful solvent selection for techniques like recrystallization.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the purification of this compound.
Q1: My isolated product is a dark yellow or brownish solid. Is this acceptable, and how can I improve the color?
A: While the compound is often described as a yellow to yellow-green crystalline powder, a dark brown or amorphous appearance typically indicates the presence of impurities.[4] These are often baseline impurities from the synthesis or minor degradation products. For many applications, high purity with minimal color is required.
-
Quick Fix: A charcoal treatment during recrystallization can be effective. Add a small amount (1-2% w/w) of activated carbon to the hot, dissolved solution before the hot filtration step. This will adsorb many of the colored, non-polar impurities.
-
Robust Solution: If charcoal treatment is insufficient, an acid-base extraction workflow is highly recommended to remove non-basic impurities. This is detailed in the troubleshooting guide below.
Q2: My yield is very low after recrystallization. What am I doing wrong?
A: Low recovery is a common issue and typically points to one of two causes: using an excessive amount of solvent or choosing a solvent in which your compound has high solubility even at low temperatures.[7][8]
-
Troubleshooting:
-
Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid.[7]
-
Optimize Cooling: After dissolving, allow the solution to cool slowly to room temperature before moving it to an ice bath. Crash cooling can trap impurities and reduce the formation of a complete crystal lattice.[9]
-
Check the Mother Liquor: After filtering your crystals, try concentrating the remaining solution (mother liquor) and cooling it again to see if a second crop of crystals forms. This can help recover more product, although it may be of slightly lower purity.
-
Q3: My compound streaks severely during TLC analysis and column chromatography. How can I get clean separation?
A: This is a classic problem when purifying amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing tailing.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent). A common and effective choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., Ethyl Acetate / Hexane / 1% TEA).[6] This neutralizes the active sites on the silica, allowing the amine to travel smoothly.
Q4: Can I purify the hydrochloride salt directly, or should I convert it to the free base first?
A: This depends on the chosen technique:
-
Recrystallization: You can directly recrystallize the hydrochloride salt. Polar solvents like methanol, ethanol, or ethanol/water mixtures are good starting points.[3][9]
-
Acid-Base Extraction: This technique inherently involves converting the salt to the free base and back again to shuttle it between aqueous and organic layers.
-
Silica Gel Chromatography: You must convert the hydrochloride salt to the free base before attempting purification on silica gel. The salt is too polar and will not elute from the column with common organic solvents.
In-Depth Troubleshooting Guides & Protocols
Technique 1: High-Recovery Recrystallization
Recrystallization is often the most efficient method for purifying solids to a high degree.[10] The key is selecting a solvent or solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[9][10]
-
Place ~20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.
-
If it dissolves when hot, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
The ideal solvent is one where the compound is insoluble at room temperature, fully soluble when hot, and forms a high yield of crystals upon cooling.[9]
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior for the Hydrochloride Salt |
| Water | High | 100 | Likely soluble, may require a co-solvent like ethanol to reduce solubility on cooling. |
| Methanol | High | 65 | Good candidate. The compound is likely soluble when hot.[3][4] |
| Ethanol | High | 78 | Excellent candidate. Often used for similar compounds.[9] |
| Isopropanol | Medium | 82 | Good candidate, less polar than ethanol. |
| Acetonitrile | Medium | 82 | May be too effective as a solvent, leading to low recovery. |
| Ethyl Acetate | Low | 77 | Unlikely to dissolve the salt form. |
| Hexane | Non-polar | 69 | Insoluble. Can be used as an anti-solvent in a binary system (e.g., with ethanol). |
-
Problem: Oiling Out
-
Causality: The compound is coming out of solution above its melting point, or the solution is too supersaturated. This is common when the solvent's boiling point is higher than the compound's melting point or when significant impurities are present.[8]
-
Solution: Re-heat the solution to redissolve the oil. Add a small amount (5-10% more) of hot solvent to reduce the saturation and allow the solution to cool much more slowly. Wrapping the flask in glass wool can help.[8] Using a lower-boiling point solvent may be necessary.
-
-
Problem: No Crystals Form
-
Causality: The solution is not saturated enough (too much solvent was used), or it is supersaturated and requires a nucleation point to initiate crystallization.[8]
-
Solution:
-
Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide sites for crystal growth.[8]
-
Add a Seed Crystal: If you have a pure crystal, add a tiny speck to the cooled solution.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[8]
-
-
Caption: Standard workflow for purification by recrystallization.
Technique 2: Acid-Base Extraction for High Purity
This technique is exceptionally powerful for separating basic compounds like 2-(3-Nitrophenyl)ethanamine from neutral or acidic impurities.[11][12] It leverages the differential solubility of the amine and its protonated salt form in aqueous and organic phases.
-
Dissolution: Dissolve the crude this compound in deionized water. If starting with the free base, dissolve it in an organic solvent like dichloromethane (DCM) or diethyl ether.
-
Basification (if starting with salt): Transfer the aqueous solution to a separatory funnel. Slowly add a 2M NaOH solution until the pH is >12. You may see the free base precipitate or form an oil.
-
Extraction of Free Base: Extract the aqueous layer three times with an organic solvent (e.g., DCM). The free base is organic-soluble and will move into the organic layer, leaving any water-soluble impurities behind.
-
Combine & Wash: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.
-
Acidification & Extraction of Salt: To the combined organic layers in the separatory funnel, add 1M HCl. The amine will react to form the hydrochloride salt, which is water-soluble.[13][14] Shake well. The salt will move into the aqueous layer, leaving neutral organic impurities behind.
-
Isolation: Separate the aqueous layer containing the pure hydrochloride salt. The product can be isolated by carefully evaporating the water under reduced pressure.
Caption: Logic of separating a basic amine from a neutral impurity.
Technique 3: Column Chromatography of the Free Base
For removing stubborn, closely-related impurities like isomers, column chromatography is the method of choice. Crucially, this must be performed on the free base.
-
Prepare the Free Base: Convert your hydrochloride salt to the free base using the acid-base extraction method described above, but stop after step 4 and evaporate the organic solvent to obtain the crude free base as an oil or solid.
-
TLC Analysis: Determine the optimal mobile phase using TLC. A good starting point is 30% Ethyl Acetate in Hexane, with 1% Triethylamine (TEA) added to the mixture.[6] The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the "slurry method" with your initial, least polar eluent.
-
Sample Loading (Dry Loading): Dissolve your crude free base in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel (2-3x the weight of your compound) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique provides superior resolution.[6]
-
Elution: Begin eluting with your starting solvent system. You can gradually increase the polarity (e.g., increase the percentage of ethyl acetate) if needed to move the compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Pool the pure fractions and evaporate the solvent to yield the purified free base, which can then be converted back to the hydrochloride salt if desired by dissolving in a solvent like ether and adding ethereal HCl.
Caption: Workflow for purification by silica gel column chromatography.
References
- Quora. (2022). How to extract phenylethylamine. [Link]
- Wikipedia. Acid–base extraction. [Link]
- Pharmaffiliates. CAS No : 19008-62-9 | Product Name : this compound. [Link]
- University of California, Davis. Acid-Base Extraction. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Chemistry Steps. Organic Acid-Base Extractions. [Link]
- YouTube. Acid-Base Extraction Tutorial. [Link]
- PubChem. 2-(3-Nitrophenyl)ethan-1-amine. [Link]
- Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Jordi Labs.
- MolecularInfo. Cas number 19008-62-9|this compound. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-(3-Nitrophenyl)ethan-1-amine | C8H10N2O2 | CID 12950066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Nitrophenyl)ethanamine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 2-(3-Nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary routes involve either the reduction of a corresponding amide or the nitration of a protected phenethylamine. A prevalent laboratory-scale method is the reduction of 2-(3-nitrophenyl)acetamide, often employing reagents like borane-tetrahydrofuran complex (BH3-THF)[1]. An alternative industrial approach involves the nitration of an N-acyl protected β-phenylethylamine, followed by deprotection[2]. The choice of route often depends on the scale of the synthesis, available starting materials, and safety considerations.
Q2: What are the key physical and chemical properties of this compound that I should be aware of?
A2: this compound is typically an off-white to yellow crystalline solid.[1][3] It is the hydrochloride salt of the corresponding free amine, which enhances its stability and simplifies handling. The presence of the nitro group makes the aromatic ring electron-deficient and influences its reactivity. It is important to consult the Safety Data Sheet (SDS) for specific handling and storage information, but generally, it should be stored in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents[4].
Q3: How can I monitor the progress of the reaction during the synthesis?
A3: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction's progress.[5][6] A suitable mobile phase, typically a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like hexane, can be used to separate the starting material, intermediate, and final product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Staining with a visualizing agent such as potassium permanganate or ninhydrin can aid in the visualization of the spots.
Q4: What are the critical safety precautions to take when working with the reagents for this synthesis?
A4: The synthesis of this compound involves several hazardous reagents. For instance, when using a nitration route, concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents that require careful handling in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[7] Borane-THF, used in the reduction route, is a flammable and reactive reagent that should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] Always review the SDS for all reagents before beginning any experimental work.
Troubleshooting Guide
Low yields, incomplete reactions, and the formation of impurities are common hurdles in organic synthesis. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: (In reduction of amide) The borane-THF complex may have degraded due to improper storage or handling. | Solution: Use a fresh, unopened bottle of borane-THF. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent quenching of the reagent by moisture. |
| 2. Incomplete Nitration: (In nitration of protected phenethylamine) The nitrating conditions (temperature, time, acid concentration) may be suboptimal. | Solution: Carefully control the temperature of the nitrating mixture, typically at 0°C, to prevent side reactions.[7] Ensure the dropwise addition of the substrate to the acid mixture to maintain temperature control. The ratio of concentrated sulfuric acid to nitric acid is also critical and should be optimized.[7] | |
| 3. Inefficient Amide Formation: If synthesizing from the corresponding carboxylic acid, the amide formation step may be incomplete. | Solution: Ensure the use of an effective coupling agent (e.g., DCC, EDC) and that the reaction is carried out under anhydrous conditions. The choice of base can also be critical. | |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. | Solution: Monitor the reaction closely using TLC.[5][6] If starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature. For the reduction of 2-(3-nitrophenyl)acetamide, heating at 70°C overnight is a documented condition.[1] |
| 2. Sub-stoichiometric Reagent: An insufficient amount of the key reagent (e.g., reducing agent, nitrating agent) was used. | Solution: Re-evaluate the stoichiometry of the reaction. It is common to use a slight excess of the key reagent to drive the reaction to completion. | |
| Formation of Side Products | 1. Over-reduction of the Nitro Group: Strong reducing agents can potentially reduce the nitro group in addition to the amide. | Solution: Borane-THF is generally selective for the amide over the nitro group under controlled conditions.[1] Avoid harsher reducing agents like LiAlH4 if the nitro group needs to be preserved.[8] |
| 2. Formation of Di-nitrated or Ortho/Para Isomers: (In nitration) The reaction conditions may favor the formation of multiple nitration products. | Solution: The use of an N-acyl protecting group on the phenethylamine starting material helps direct the nitration to the desired positions and prevents side reactions with the amine.[2] Careful control of the reaction temperature is also crucial to minimize the formation of unwanted isomers.[7] | |
| Difficult Product Isolation/Purification | 1. Incomplete Precipitation of the Hydrochloride Salt: The product may not fully crystallize from the solution. | Solution: Ensure anhydrous conditions during the precipitation of the hydrochloride salt. This is typically achieved by using a solution of HCl in an anhydrous solvent like ether or ethyl acetate.[1] Cooling the solution can also improve the yield of the precipitate. |
| 2. Oily Product: The product may isolate as an oil instead of a solid. | Solution: This can be due to impurities. Attempt to purify the crude product by recrystallization from a suitable solvent system. If the product is an oil, it can sometimes be solidified by triturating with a non-polar solvent like hexane. |
Experimental Protocol: Synthesis via Reduction of 2-(3-Nitrophenyl)acetamide
This protocol is a representative method and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-(3-Nitrophenyl)acetamide
-
Borane-tetrahydrofuran complex (BH3-THF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Hydrochloric acid (HCl)
-
3 M Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4), anhydrous
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(3-nitrophenyl)acetamide (1.0 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: To the stirring solution at room temperature, add a solution of BH3-THF (2.5 equivalents) dropwise. A slight evolution of gas may be observed.
-
Reaction: Stir the resulting solution at room temperature until the gas evolution subsides. Then, heat the reaction mixture at 70°C overnight.
-
Quenching: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 3 M HCl. The quench should be performed in an ice bath to control the exothermic reaction. Heat the mixture again at 70°C to ensure the complete destruction of any excess borane complex.
-
Workup: Cool the reaction to room temperature and concentrate the mixture to a solid. Dissolve the solid in 3 M NaOH to reach a pH of 14.
-
Extraction: Extract the aqueous layer with dichloromethane (4 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free amine as an oil.
-
Salt Formation: Dissolve the crude amine in a minimal amount of dichloromethane and add a solution of 3 M HCl in ethyl acetate to precipitate the hydrochloride salt.
-
Isolation: Collect the resulting off-white solid by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain this compound.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A general workflow for troubleshooting the synthesis of this compound.
References
- Optimization of the Reaction Conditions. ResearchGate.
- Optimization of the reaction conditions. ResearchGate.
- CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Google Patents.
- WO 2015/155664 A1. Google Patents.
- CAS No : 19008-62-9 | Product Name : this compound. Pharmaffiliates.
- CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof. Google Patents.
- A Brief Introduction to Chemical Reaction Optimization. PubMed Central.
- 2-(3-Nitrophenyl)ethan-1-amine. PubChem.
- Products. 2a biotech.
Sources
- 1. 3-NITROPHENETHYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. labproinc.com [labproinc.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Assessing the Degradation of 2-(3-Nitrophenyl)ethanamine Hydrochloride in Solution
Welcome to the technical support center for 2-(3-Nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on assessing the stability and degradation of this compound in solution. Here, you will find troubleshooting guidance and frequently asked questions to support your experimental work. Our approach is grounded in established scientific principles and regulatory expectations for stability testing.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound in solution.
Q1: What is the expected stability of this compound in a standard aqueous solution under ambient conditions?
A1: this compound is generally stable under normal storage conditions in solid form.[3] However, in solution, its stability can be influenced by factors such as pH, light, temperature, and the presence of oxidizing agents. While specific data for the 3-nitro isomer is not extensively published, related compounds suggest that the primary amine and the nitroaromatic group are the most reactive sites.
Q2: What are the likely degradation pathways for this molecule in solution?
A2: Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:[1][2][4][5]
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Hydrolysis: The molecule itself does not have readily hydrolyzable groups like esters or amides. However, extreme pH conditions can potentially influence other degradation pathways.
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of corresponding imines, aldehydes, or further degradation products. The benzylic carbon is also a potential site for oxidation.[6][7][8]
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Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may induce reactions, potentially involving the nitro group or the aromatic ring.[9]
-
Thermal Degradation: At elevated temperatures, degradation can be accelerated. This may involve various reactions, including potential polymerization or breakdown of the molecule.[10][11]
Q3: How should I prepare and store stock solutions of this compound to minimize degradation?
A3: To ensure the integrity of your stock solutions, follow these best practices:
-
Solvent Selection: Use high-purity solvents (e.g., HPLC-grade water, methanol, or acetonitrile). The choice of solvent can impact stability.
-
pH Control: For aqueous solutions, consider buffering the solution to a pH where the compound is most stable, likely in the slightly acidic range to maintain the protonated amine.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[1]
-
Temperature Control: Store stock solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C) for longer-term storage.[12] Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For sensitive studies, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent results in stability studies. | 1. Inconsistent solution preparation.2. Variable storage conditions (light, temperature).3. Contamination of solvents or glassware. | 1. Standardize the solution preparation protocol.2. Ensure all samples are stored under identical and controlled conditions.3. Use high-purity solvents and thoroughly clean all glassware. |
| Unexpected peaks in chromatograms. | 1. Degradation of the parent compound.2. Impurities in the starting material.3. Interaction with excipients or other solution components. | 1. Perform a forced degradation study to identify potential degradants.[1][4]2. Analyze the starting material for purity.3. Test the stability of the compound in the presence of individual excipients. |
| No degradation observed under stress conditions. | 1. Stress conditions are not harsh enough.2. The analytical method is not stability-indicating. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[6]2. Develop and validate an analytical method that can separate the parent peak from all potential degradation products. |
| Mass balance issues (sum of parent and degradants is not 100%). | 1. Formation of non-chromophoric degradants.2. Precipitation of the compound or degradants.3. Adsorption to container surfaces. | 1. Use a mass-sensitive detector (e.g., mass spectrometry) in addition to a UV detector.[13][14]2. Visually inspect samples for precipitation and consider using a different solvent system.3. Use silanized glassware or low-adsorption vials. |
Section 3: Experimental Protocols
Here are detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method.
Protocol 1: Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2][4][5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a UV detector (and preferably a mass spectrometer)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a suitable concentration (e.g., 1 mg/mL) in a 50:50 mixture of water and methanol.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable analytical method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Initial Column and Mobile Phase Screening:
-
Column: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where the parent compound and expected degradants have good absorbance (a photodiode array detector is ideal for this).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (a "cocktail") to observe the separation of all generated peaks.
-
Adjust the gradient slope, pH of the mobile phase, and temperature to achieve adequate resolution between all peaks. The goal is a resolution of >1.5 between the parent peak and the closest eluting degradant peak.
-
-
Peak Purity Analysis:
-
Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This helps to ensure that no degradant peaks are co-eluting with the main peak.
-
If available, use LC-MS to identify the mass of the parent compound and the degradation products, which aids in postulating their structures.[13][14]
-
Section 4: Visualizing Workflows and Pathways
Degradation Assessment Workflow
The following diagram illustrates the logical flow for assessing the degradation of this compound.
Caption: Workflow for Forced Degradation Study.
Postulated Oxidative Degradation Pathway
This diagram shows a plausible oxidative degradation pathway for the primary amine group.
Caption: Plausible Oxidative Degradation Pathway.
References
- Eurofins Environment Testing Australia Pty Ltd. (2025). Analytical Method Summaries.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
- Iram, F., et al. (2016). Forced Degradation Studies: A Prominent Way to Develop Stability. Journal of Analytical & Pharmaceutical Research, 3(6), 14-12.
- MedCrave. (2016).
- Research Journal of Pharmacy and Technology. (2018).
- Fisher Scientific. (2025). Safety Data Sheet - 2-(4-Nitrophenyl)ethylamine hydrochloride.
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (n.d.). Selected Methods of Analysis.
- Pharmaffiliates. (n.d.). CAS No: 19008-62-9 | Product Name: this compound.
- Iram, F., et al. (2017). Forced Degradation Studies.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- International Journal of Pharmaceutical Research and Applications. (2022). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
- Beltrán, E., et al. (2012). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Analytical Methods in Chemistry.
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- Sexton, A., & Rochelle, G. (2011). Oxidative Degradation of Amines With High-Temperature Cycling.
- Toronto Research Chemicals. (n.d.). 2-(3-Nitrophenyl)ethanamine.
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- TCI. (2005). MSDS - 2-(4-Nitrophenyl)ethylamine Hydrochloride.
- Echemi. (n.d.). Buy 2-(4-nitrophenyl)
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- Thermo Fisher Scientific. (n.d.). 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+% 1 g.
- TCI Chemicals. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3.
- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- ChemicalBook. (2023). 4-Nitrophenethylamine hydrochloride | 29968-78-3.
- National Institutes of Health. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products.
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Environmental photodegradation of mefenamic acid. Environmental Science & Technology, 38(14), 3933-3938.
- MDPI. (2022). Photocatalytic Degradation of Tetracycline Hydrochloride by Mn/g-C3N4/BiPO4 and Ti/g-C3N4/BiPO4 Composites: Reactivity and Mechanism.
- MDPI. (2022).
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Technical Support Center: Purification of Crude 2-(3-Nitrophenyl)ethanamine Hydrochloride
Welcome to the technical support center for the purification of crude 2-(3-Nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common route involves the nitration of a protected phenylethylamine followed by deprotection, or the reduction of 2-(3-nitrophenyl)acetamide.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Such as 2-phenylethylamine or N-acetyl-2-phenylethylamine.
-
Isomeric Impurities: Positional isomers like 2-(2-nitrophenyl)ethanamine and 2-(4-nitrophenyl)ethanamine may be present, arising from the nitration step.[1]
-
Byproducts of Amide Reduction: If a borane reduction of 2-(3-nitrophenyl)acetamide is performed, borane-amine complexes and boric acid byproducts may be present after workup.[3][4]
-
Over-reduction Products: In some cases, reduction of the nitro group to an amino group can occur, leading to the corresponding aminophenylethylamine.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as residual acids or bases, can be present.
Q2: What is the appearance of pure this compound?
A2: Pure this compound is typically an off-white to pale yellow or brown crystalline solid.[2] Significant deviation from this appearance, such as a dark or oily consistency, indicates the presence of impurities.
Q3: What are the key physical properties to consider during purification?
A3: Key physical properties include its melting point, which is reported to be in the range of 211-215 °C, and its solubility.[5] As an amine hydrochloride salt, it is expected to have good solubility in polar protic solvents like water, methanol, and ethanol, and lower solubility in less polar organic solvents.[2]
Q4: What are the primary methods for purifying this compound?
A4: The most common and effective methods for purifying this compound are:
-
Recrystallization: An effective technique for removing small amounts of impurities from a solid compound.
-
Acid-Base Extraction: A liquid-liquid extraction method to separate the basic amine from neutral and acidic impurities.
-
Column Chromatography: A powerful technique for separating compounds with different polarities, particularly useful for removing closely related impurities.
Purification Troubleshooting Guides
This section provides detailed troubleshooting for the most common purification methods.
Recrystallization
Scientific Principle: Recrystallization is based on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).[6][7]
Detailed Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Based on typical solubility of amine hydrochlorides, methanol or ethanol are good starting points.[2] A solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate, can also be effective.
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., methanol) while stirring until the solid is just dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oily Product Forms Instead of Crystals ("Oiling Out") | The boiling point of the solvent may be higher than the melting point of the compound, or the compound is precipitating too quickly from a supersaturated solution. | Use a lower boiling point solvent or a solvent mixture. Ensure a slower cooling rate. Add a slightly larger volume of the hot solvent. |
| Low Recovery of Purified Product | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration. Pre-heat the filtration apparatus. |
| Colored Impurities Remain in the Final Product | The chosen solvent does not effectively separate the colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive charcoal can adsorb the desired product. |
| No Crystals Form Upon Cooling | The solution is not saturated. The presence of impurities is inhibiting crystallization. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
Acid-Base Extraction
Scientific Principle: This technique separates compounds based on their acidic or basic properties. 2-(3-Nitrophenyl)ethanamine is a basic compound. By treating the crude mixture with an acid, the amine is protonated to form a water-soluble ammonium salt. This allows it to be extracted into an aqueous layer, leaving non-basic (neutral or acidic) impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Caption: Workflow for Acid-Base Extraction of an Amine.
Detailed Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amine) into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated aqueous base (e.g., 10% NaOH) until the solution is basic (pH > 10). The free amine should precipitate or form an oily layer.
-
Back Extraction: Add a fresh portion of organic solvent to the basic aqueous solution and shake to extract the free amine. Separate the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent.
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified free amine.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent until precipitation is complete. Collect the solid by filtration.
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation During Extraction | Vigorous shaking of solutions with similar densities or the presence of surfactants. | Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution). Gently swirl instead of shaking vigorously. |
| Low Recovery of Amine | Incomplete extraction into the aqueous acid. Incomplete back-extraction into the organic solvent after basification. The pKa of the amine is too low for efficient protonation. | Perform multiple extractions with the aqueous acid. Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extraction. |
| Product is an Oil After Basification | The free amine may be an oil at room temperature or its melting point is low. | Proceed with the back-extraction into an organic solvent. The amine will dissolve in the organic layer. |
| Final Product is Contaminated with Acidic or Neutral Impurities | Inefficient separation of layers. The organic layer was not washed after the acidic extraction. | Ensure complete separation of layers during each step. Include a wash step of the organic layer with brine after the initial acidic extraction. |
Column Chromatography
Scientific Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar stationary phase. For basic compounds like amines, standard silica gel can lead to poor separation (streaking) due to strong acid-base interactions.
Detailed Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: For amines, it is often advantageous to use amine-functionalized silica gel or to add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture. The polarity of the eluent can be gradually increased (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Product Streaking on TLC and Column | Strong interaction between the basic amine and the acidic silica gel. | Use amine-functionalized silica gel. Add a small amount of triethylamine or ammonia to the eluent. |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product Does Not Move from the Top of the Column (Low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent. A gradient elution may be necessary. |
| Poor Separation of Impurities | The chosen eluent system does not provide adequate resolution. The column was overloaded. | Re-optimize the eluent system using TLC. Use a smaller amount of crude product relative to the amount of stationary phase. |
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in the purified sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value (211-215 °C) is indicative of high purity.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and causes skin and eye irritation.[5][8] All purification procedures should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[9][10][11]
References
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- SAFETY D
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- N-Methyl-2-(4-nitrophenyl)ethanamine hydrochloride | CAS 166943-39-1. [Link]
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Technical Support Center: TLC Analysis of 2-(3-Nitrophenyl)ethanamine Hydrochloride
Welcome to the technical support center for the Thin-Layer Chromatography (TLC) analysis of 2-(3-Nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this compound. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common experimental issues.
Introduction: The Challenge of Analyzing an Amine Hydrochloride
This compound is a primary amine salt. Its analysis on standard silica gel TLC plates presents a classic chromatographic challenge. The molecule possesses two key features that dictate its behavior:
-
The Basic Amine Group: The ethanamine portion is basic and readily protonated.
-
The Hydrochloride Salt Form: As a salt, the compound is highly polar and ionic.
Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2][3][4] This acidity leads to strong, often irreversible, interactions with basic compounds like amines. The protonated amine of the hydrochloride salt will bind tenaciously to the negatively charged silica surface, causing a host of separation problems. This guide will provide direct solutions to these predictable issues.
Troubleshooting Guide: From Streaks to Spots
This section addresses the most common failures encountered during TLC analysis of this compound and provides actionable, step-by-step protocols to resolve them.
Question 1: Why is my spot streaking vertically instead of forming a compact circle?
Probable Cause: This is the most frequent issue and is caused by strong ionic interactions between the basic amine and the acidic silanol groups on the silica gel plate.[1][5][6][7] The molecule "sticks" to the stationary phase at various points as it travels up the plate, resulting in a continuous streak rather than a well-defined spot. Overloading the plate with too much sample can also cause streaking.[5][6][8]
Solution: Modify the Mobile Phase.
The key is to neutralize the acidic sites on the silica or ensure the analyte is in its less polar, free-base form. This is achieved by adding a small amount of a basic modifier to your eluent.
Step-by-Step Protocol:
-
Prepare a Stock Eluent: Create your primary mobile phase. A good starting point for a compound of this polarity is a mixture of a moderately polar and a non-polar solvent, such as 30-50% Ethyl Acetate in Hexane.
-
Add a Basic Modifier: To 100 mL of your stock eluent, add 0.5-2.0 mL of triethylamine (TEA) or 1-2 mL of a concentrated ammonium hydroxide solution.[3][8] TEA is often preferred as it is fully miscible with most organic solvents.
-
Equilibrate the Chamber: Pour the modified mobile phase into the TLC chamber. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow the atmosphere to saturate with solvent vapors for at least 10-15 minutes. This ensures consistent elution.
-
Run the Plate: Spot a diluted solution of your sample and develop the plate in the equilibrated chamber. The streaking should be significantly reduced or eliminated.
Causality Explained: The triethylamine (a stronger base) will preferentially bind to the acidic silanol sites on the silica gel, effectively "masking" them from your analyte.[9][10] This allows the 2-(3-Nitrophenyl)ethanamine to travel up the plate interacting with the stationary phase through weaker dipole-dipole forces, resulting in a compact spot.
Question 2: My spot isn't moving at all. It remains on the baseline (Rf = 0).
Probable Cause: The hydrochloride salt of your compound is extremely polar.[11][12] In common non-polar or moderately polar solvent systems (like ethyl acetate/hexane), it has a very high affinity for the polar silica gel and is essentially insoluble in the mobile phase, causing it to remain at the origin.[13]
Solution 1: In-Situ Neutralization with a Modified Mobile Phase.
Using the same basic-modified mobile phase described in the previous solution will often resolve this issue. The added base helps to partition some of the hydrochloride salt into its more soluble, less polar free-base form, allowing it to move up the plate.
Solution 2: Pre-analysis Sample Neutralization.
For more stubborn cases, converting the salt to the free base before spotting it on the TLC plate is a highly effective strategy.
Step-by-Step Protocol:
-
Dissolve the Sample: Dissolve a small amount (1-2 mg) of this compound in a minimal amount of a suitable solvent like methanol or dichloromethane in a small vial.
-
Neutralize: Add a drop of a dilute base, such as 1M NaOH or a saturated sodium bicarbonate solution.
-
Extract: Add an equal volume of an organic solvent like ethyl acetate or dichloromethane. Cap the vial and shake gently. The free-base form of your compound will be extracted into the organic layer.
-
Spot: Carefully use a capillary spotter to take a sample from the top organic layer and spot this onto your TLC plate.
-
Develop: Run the TLC plate in your chosen (unmodified or modified) solvent system.
Question 3: How can I see the spots? My compound is colorless.
Probable Cause: Many organic compounds are not visible to the naked eye on a TLC plate. Specific visualization techniques are required.
Solution: Use UV Light and/or a Chemical Stain.
1. UV Visualization (Non-Destructive): The nitrophenyl group in your molecule contains a conjugated pi-system, which makes it strongly UV-active.
-
Procedure: After developing the TLC plate, let it dry completely. View it under a short-wave (254 nm) UV lamp.[14][15] Your compound will appear as a dark purple or blue spot against the fluorescent green background of the TLC plate.[14] Gently circle the spot with a pencil for a permanent record.
2. Chemical Staining (Destructive): If UV is not sensitive enough or for confirmation, a chemical stain that reacts with the amine group is highly effective.
-
Ninhydrin Stain: This is a highly specific stain for primary and secondary amines.
-
Recipe: Dissolve 1.5g of ninhydrin in 100mL of n-butanol and add 3.0mL of acetic acid.[16]
-
Procedure: Dip the dried TLC plate into the ninhydrin solution or spray it evenly. Gently heat the plate with a heat gun until colored spots appear. Primary amines typically yield purple or pink spots.[15][17]
-
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that works well for amines.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting solvent system to develop a method for this compound?
-
A: A good starting point is 30% Ethyl Acetate in Hexane, modified with 1% Triethylamine . From there, you can adjust the polarity. If the Rf is too low, increase the percentage of ethyl acetate. If it's too high, decrease it. For a more polar system, consider Dichloromethane/Methanol (e.g., 95:5) with 1% TEA.
-
-
Q: Can I use a different stationary phase instead of silica?
-
A: Yes. Amine-functionalized silica plates (NH2-silica) are an excellent, albeit more expensive, alternative.[4] These plates have a basic surface that minimizes the strong ionic interactions seen with regular silica, often eliminating the need for basic modifiers in the mobile phase and providing sharper spots.[4][18] Alumina plates can also be used, but method development may be required.
-
-
Q: My sample was dissolved in a polar solvent like methanol for spotting, and now I see a ring-shaped spot. Why?
-
A: This happens when the spotting solvent is significantly more polar than the mobile phase. The sample spreads out in a ring as the initial solvent evaporates. To avoid this, use a less polar, volatile solvent for sample preparation (e.g., dichloromethane or ethyl acetate) and apply the sample in very small, concentrated spots, allowing the solvent to fully evaporate between applications.[5]
-
Data & Protocols Summary
Table 1: Recommended Mobile Phase Systems
| Mobile Phase Composition (v/v) | Modifier (1-2%) | Expected Rf Range | Notes |
| 30:70 Ethyl Acetate / Hexane | Triethylamine | 0.2 - 0.4 | Good starting point for method development. |
| 50:50 Ethyl Acetate / Hexane | Triethylamine | 0.4 - 0.6 | For achieving higher Rf values. |
| 95:5 Dichloromethane / Methanol | Ammonium Hydroxide | 0.3 - 0.5 | A more polar system for better solubility. |
| 90:10 Hexane / Ethyl Acetate | None | 0.2 - 0.3 | For use with Amine-functionalized (NH2) TLC plates.[2] |
Diagrams & Workflows
A logical approach to troubleshooting is essential. The following diagram outlines a decision-making workflow for resolving common TLC issues with this compound.
Caption: Troubleshooting workflow for TLC analysis.
References
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- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- pharmashare.in. (2025, June 29). Troubleshooting TLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- University of York, Chemistry Teaching Labs. (n.d.). Visualising plates.
- Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?.
- Chromedia. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.
- ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?.
- Reddit. (2020, March 10). Silly question - but do hydrochloride salts run on a TLC?.
- ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?.
- ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?.
- University of Rochester, Department of Chemistry. (n.d.). How To: Run a Prep TLC.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
- NIH National Library of Medicine. (n.d.). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- Chromatography Forum. (2005, December 30). use of Triethylamine.
- Sciencemadness.org. (2020, October 14). TLC of amine hydrochloride salt.
- Chemistry Stack Exchange. (2017, April 6). In which pH range are silica-based TLC plates stable?.
- PubMed. (n.d.). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces.
- Pharmaffiliates. (n.d.). This compound.
- Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- ResearchGate. (2020, September 22). Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base?.
- U.S. Department of Justice. (2012, December 20). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives.
- Analytical Toxicology. (2017, July 14). Thin–layer Chromatography (TLC).
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Technical Support Center: Troubleshooting the Scale-Up of 2-(3-Nitrophenyl)ethanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2-(3-Nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will focus on the most prevalent and industrially viable synthetic route: the catalytic hydrogenation of 3-nitrophenylacetonitrile. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process with confidence and scientific rigor.
Section 1: Synthesis Overview and Key Mechanistic Challenges
The conversion of 3-nitrophenylacetonitrile to 2-(3-nitrophenyl)ethanamine is most efficiently achieved via catalytic hydrogenation. This process, while conceptually straightforward, presents significant selectivity challenges during scale-up. The primary difficulty is preventing the formation of secondary and tertiary amine impurities, which arise from the reaction of the desired primary amine product with reaction intermediates.[1][2]
Primary Reaction Pathway:
Caption: Formation of secondary amine impurities.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the scale-up process in a practical question-and-answer format.
Yield & Conversion Issues
Q1: My reaction is stalling. The conversion of 3-nitrophenylacetonitrile stops before completion, especially on a larger scale. What's wrong?
A1: This is a common scale-up issue often related to catalyst deactivation or poor mass transfer.
-
Possible Cause 1: Catalyst Deactivation.
-
Expertise & Experience: On a small scale, you might use a relatively high catalyst loading, masking minor deactivation. On a larger scale, with proportionally lower catalyst loading, any loss in activity becomes significant. The catalyst can be poisoned by impurities in the starting material or solvent, or it can physically degrade (e.g., agglomeration). [3] * Recommended Solution:
-
Verify Starting Material Purity: Ensure your 3-nitrophenylacetonitrile and solvent are free from sulfur, halides, or other known catalyst poisons.
-
Catalyst Handling: Handle catalysts under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation, especially pyrophoric catalysts like Raney Nickel or Cobalt. [4] 3. Increase Catalyst Loading: As a direct troubleshooting step, a modest increase in catalyst loading can overcome partial deactivation. See the table below for typical ranges.
-
-
-
Possible Cause 2: Poor Mass Transfer.
-
Expertise & Experience: Hydrogenation is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). On a large scale, ensuring hydrogen gas effectively reaches the catalyst surface is much harder than in a small, well-stirred flask. [5]Inefficient agitation creates "dead zones" in the reactor where the reaction cannot proceed.
-
Recommended Solution:
-
Improve Agitation: Increase the stirring rate (RPM). Evaluate the reactor's impeller design; a gas-inducing impeller (like a Rushton turbine) is often necessary for efficient gas dispersion in large vessels.
-
Increase Hydrogen Pressure: Higher H2 pressure increases the concentration of dissolved hydrogen in the solvent, driving the reaction forward. [4]However, always operate within the pressure limits of your reactor.
-
-
Selectivity & Impurity Issues
Q2: My final product is contaminated with significant amounts of secondary and tertiary amines. How can I improve selectivity for the primary amine?
A2: This is the most critical challenge in nitrile hydrogenation. [2]The key is to suppress the reaction between the primary amine product and the imine intermediate.
-
Possible Cause 1: High Reaction Temperature.
-
Expertise & Experience: The side reactions leading to secondary and tertiary amines often have a higher activation energy than the desired primary amine formation. Running the reaction at an elevated temperature disproportionately accelerates these side reactions.
-
Recommended Solution:
-
Lower the Temperature: Perform the hydrogenation at the lowest practical temperature that still allows for a reasonable reaction rate. Typical temperatures range from 60-120°C. [1][3] 2. Isothermal Control: Ensure your reactor has excellent temperature control to prevent localized hot spots, which can be mini-reactors for impurity formation. [6]
-
-
-
Possible Cause 2: Catalyst Choice.
-
Expertise & Experience: Different catalysts have inherently different selectivities. While Raney Nickel is common, it can sometimes promote side reactions. Modern catalysts are designed for high primary amine selectivity.
-
Recommended Solution:
-
Screen Catalysts: Consider catalysts known for high selectivity, such as specially prepared Raney Cobalt, supported Palladium catalysts, or carbon-coated Nickel catalysts. [1][3][4]Some catalysts with moderate basicity can also improve selectivity for primary amines. [7] 2. Continuous Flow: For large-scale continuous production, heterogeneous catalysts in a packed-bed flow reactor can offer superior selectivity and control compared to batch reactions. [1][3] Scale-Up Specific Problems
-
-
Q3: The hydrogenation is highly exothermic. How can I safely manage the heat generated in a large reactor?
A3: Thermal management is a critical safety and quality concern during scale-up. A runaway reaction is a serious hazard. [5]
-
Expertise & Experience: The surface-area-to-volume ratio decreases dramatically as you scale up. A 1000L reactor has far less surface area per liter to dissipate heat than a 1L flask, making it much harder to cool. [6]* Recommended Solution:
-
Controlled Reagent Addition: Do not add all the substrate at once. Add the 3-nitrophenylacetonitrile solution to the reactor containing the catalyst and solvent over a prolonged period. This allows the cooling system to keep pace with the heat being generated.
-
Robust Cooling: Ensure the reactor's cooling jacket is functioning optimally. Use a high-flow cooling fluid at the lowest possible temperature.
-
Dilution: Increasing the solvent volume can help absorb the heat of reaction, acting as a thermal sink. However, this may decrease the reaction rate and increase processing time.
-
Real-time Monitoring: Use a temperature probe to monitor the internal reaction temperature continuously. Set up automated alerts or shutdowns if the temperature exceeds a predefined safety limit.
-
Product Isolation & Purification
Q4: What is the best way to isolate and purify this compound at scale, avoiding column chromatography?
A4: Large-scale purification relies on crystallization, which is more economical and scalable than chromatography. [5]
-
Expertise & Experience: The goal is to carefully precipitate the hydrochloride salt from a solution, leaving impurities behind. The choice of solvent is critical for achieving high purity and yield.
-
Recommended Solution:
-
Catalyst Removal: After the reaction is complete, cool the mixture and carefully filter off the solid catalyst under an inert atmosphere.
-
Solvent Swap (if necessary): The reaction solvent (e.g., methanol, THF) may not be ideal for crystallization. Concentrate the filtrate and redissolve the crude free amine in a suitable crystallization solvent like isopropanol (IPA) or ethyl acetate.
-
Salt Formation & Crystallization: Cool the solution and slowly add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or dioxane). Adding the acid too quickly can cause the product to "crash out" as a fine powder, trapping impurities. Slow addition promotes the growth of larger, purer crystals. [8] 4. Washing: Wash the filtered solid product with a cold, non-polar solvent (e.g., diethyl ether or heptane) to remove any remaining soluble, non-polar impurities.
-
Section 3: Protocols and Methodologies
Protocol 1: Catalytic Hydrogenation of 3-Nitrophenylacetonitrile (Lab Scale)
-
Reactor Setup: Charge a pressure reactor with 3-nitrophenylacetonitrile (1.0 eq) and a suitable solvent (e.g., methanol, 10-15 volumes).
-
Inerting: Seal the reactor and purge it 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C or Raney Nickel).
-
Reaction: Seal the reactor, begin vigorous stirring, and pressurize with hydrogen to the desired pressure (e.g., 100-500 psi). [4]Heat the reactor to the target temperature (e.g., 60-80°C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking periodic samples for analysis (HPLC, GC).
-
Cooldown & Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
Protocol 2: Workup and Crystallization of Hydrochloride Salt
-
Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude free amine, typically as an oil.
-
Dissolution: Dissolve the crude amine in a minimal amount of a suitable crystallization solvent, such as isopropanol (IPA).
-
Precipitation: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 eq) of a solution of HCl in IPA dropwise with stirring.
-
Maturation: Stir the resulting slurry at 0-5°C for 1-2 hours to allow for complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold IPA, followed by a wash with cold diethyl ether. Dry the product in a vacuum oven to a constant weight. The final product should be an off-white or pale yellow solid. [8][9]
Section 4: Data and Visualization
Table 1: Key Parameter Considerations for Scale-Up
| Parameter | Typical Lab-Scale Value | Scale-Up Consideration & Value | Rationale for Change |
| Catalyst Loading | 5-10 wt% | 1-5 wt% | On a large scale, minimizing catalyst cost is crucial. Lower loading requires higher efficiency. |
| H2 Pressure | 50-100 psi | 100-500 psi [4] | Higher pressure increases H2 availability, compensating for mass transfer limitations in large vessels. |
| Temperature | 60-100°C | 50-80°C [4] | Lower temperatures are often used to better control the exotherm and improve selectivity. [1] |
| Agitation | Magnetic Stir Bar | Mechanical Stirrer (Rushton Turbine) | Ensures proper mixing of the three phases (gas, liquid, solid) in a large volume. |
| Reagent Addition | All at once | Slow addition over 2-4 hours | Controls the rate of heat generation, preventing thermal runaway. [6] |
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
Section 5: Safety First
When scaling up, safety is paramount. Always conduct a thorough Process Hazard Analysis (PHA) before conducting any large-scale reaction.
-
Hydrogen Gas: Highly flammable and explosive. Ensure the reactor is properly rated for the intended pressure and that all fittings are leak-proof. Work in a well-ventilated area with hydrogen detectors.
-
Catalysts: Raney Nickel and Cobalt are pyrophoric and can ignite spontaneously in air. [4]Always handle them under an inert atmosphere or as a slurry under a solvent.
-
Reagents & Product: this compound and its precursors may cause skin and eye irritation. [10][11]Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. [12]* Waste Disposal: Dispose of catalyst and chemical waste according to institutional and local environmental regulations. Quench pyrophoric catalysts carefully before disposal.
References
- Bridges, A. J. (1983). Method for the hydrogenation of nitriles to primary amines. U.S. Patent No. 4,375,003.
- Ichikawa, T., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Advanced Synthesis & Catalysis, 359(5), 747-752.
- Wang, Y., et al. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering, 8(1), 123-131. Royal Society of Chemistry.
- TCI America. (2018). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine Hydrochloride. TCI America.
- Fisher Scientific. (2025). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride. Fisher Scientific.
- Sigma-Aldrich. (2024).
- Li, H., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry, 45(34), 15467-15474. Royal Society of Chemistry.
- Guo, W., et al. (2021). Recent advances in selective catalytic hydrogenation of nitriles to primary amines.
- Enamine.
- Biosynth. (2019).
- CN107759477A. (2018). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Deciphera Pharmaceuticals, LLC. (2006). WO2006/71940. ChemicalBook.
- Pharmaffiliates. This compound.
- BenchChem. (2025). Technical Support Center: Scaling Up 2-Nitrodiphenylamine Synthesis. BenchChem.
- TCI America. 2-(4-Nitrophenyl)ethylamine Hydrochloride, 25G - N0648-25G. TCI America.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline. BenchChem.
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- 3. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 7. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Best Practices for Handling Hygroscopic 2-(3-Nitrophenyl)ethanamine hydrochloride
Welcome to the technical support guide for 2-(3-Nitrophenyl)ethanamine hydrochloride (CAS: 19008-62-9). This document provides researchers, scientists, and drug development professionals with expert guidance, troubleshooting, and best practices for handling this valuable but challenging hygroscopic reagent. Our goal is to ensure the integrity of your experiments through meticulous and informed handling procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound is the salt formed from the reaction of the organic base, 2-(3-nitrophenyl)ethanamine, with hydrochloric acid.[1][2] Its hygroscopic nature—the tendency to readily attract and absorb moisture from the atmosphere—stems from its ionic salt character.[3][4][5] This property is common for many salts, which can attract polar water molecules from the air.[6]
Q2: What are the consequences of improper handling and moisture absorption?
A2: Moisture absorption can severely compromise your experimental results. The primary issues are:
-
Physical Changes: The compound, typically a crystalline solid, can become sticky, clump together, or even deliquesce (dissolve in the absorbed water) to form a concentrated puddle.[3][6] This makes accurate weighing nearly impossible.
-
Inaccurate Stoichiometry: Weighing a sample that has absorbed water means you are weighing both the compound and an unknown amount of water. This leads to significant errors in molar calculations and reagent stoichiometry.
-
Reaction Interference: The absorbed water is a reactive species. In moisture-sensitive reactions, such as those involving organometallics, certain coupling reactions, or when using dehydrating agents, the unintended introduction of water can quench reagents, cause side reactions, and dramatically lower your yield.[7][8]
Q3: How should I properly store this reagent upon receiving it?
A3: Proper storage is the first line of defense against moisture contamination.
-
Primary Container: Always keep the compound in its original, tightly sealed container.[3][4] After opening, consider using paraffin film to create a more robust seal around the cap.[9]
-
Secondary Containment: The sealed primary container should be stored inside a desiccator containing an active desiccant (e.g., silica gel, Drierite).[10][11] This creates a dry micro-environment. For long-term storage or highly sensitive applications, storing the container inside a sealed bag with desiccant pouches, which is then placed in a freezer, can be effective.[9] For the highest level of protection, storage in an inert atmosphere glovebox is ideal.[12][13]
Q4: My compound already appears clumpy. Can I dry it?
A4: Yes, it is often possible to dry the reagent, but it must be done with care to avoid thermal decomposition.[4] The reported melting point is approximately 200-215°C, so drying should occur at a significantly lower temperature.[14][15] A common and effective method is drying under vacuum at a moderately elevated temperature (e.g., 40-60°C) for several hours until a consistent weight is achieved.[16] Always consult the product's Safety Data Sheet (SDS) for any specific thermal stability information.[10]
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound.
| Problem | Potential Cause & Scientific Explanation | Recommended Solution(s) |
| Inconsistent Weight Readings | The compound is rapidly absorbing atmospheric moisture on the analytical balance pan, causing the reading to continuously increase. This is a classic sign of a highly hygroscopic substance.[3][17] | Immediate Fix: Switch to the "Weighing by Difference" technique (see Protocol 1). This method minimizes air exposure time for the bulk material.[18] Best Practice: Perform all weighing operations inside a glovebox or a glove bag with a controlled low-humidity atmosphere.[12][13] |
| Low Reaction Yield or Failure | Undisclosed water from the reagent is quenching moisture-sensitive reagents or catalyzing hydrolysis of intermediates. The amine hydrochloride itself may not be the intended active species if the free base is required. | Reagent Integrity: Ensure the reagent is thoroughly dried before use (see Protocol 3). Reaction Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). Species Check: If your reaction requires the neutral amine (free base), you will need to perform a liquid-liquid extraction with a suitable base (e.g., NaHCO₃, Na₂CO₃) to liberate the free amine from the hydrochloride salt before use. |
| Poor Solubility in Solvent | As an ionic salt, this compound has high polarity. It will exhibit poor solubility in non-polar organic solvents like hexanes, toluene, or diethyl ether. | Solvent Selection: Choose a more polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). Check literature for solvents used in similar reactions. Free Base Conversion: If compatible with your reaction, converting the salt to the free base will significantly increase its solubility in a wider range of organic solvents. |
| Reagent Discoloration | The material appears darker than the expected yellow-green crystalline solid.[14][19] | Purity Check: This could indicate the presence of impurities or degradation over time, potentially accelerated by moisture and light. Action: Assess the purity using an appropriate analytical technique (e.g., NMR, LC-MS). If purity is compromised, it is advisable to use a fresh lot of the reagent. |
Experimental Protocols & Workflows
Decision Workflow for Handling the Reagent
The following diagram outlines the critical decision points when working with this compound.
Caption: Decision workflow for handling the reagent.
Protocol 1: Weighing by Difference (Recommended for Open Bench Use)
This technique measures the mass of the reagent delivered, not the mass on the balance, thereby minimizing errors from moisture absorption.[18]
-
Preparation: Place the sealed container of this compound, your reaction flask, a spatula, and any other necessary equipment next to the analytical balance. Wear gloves or finger cots to prevent transferring oils to the container.[18]
-
Initial Weighing: Place the closed reagent container on the tared analytical balance. Record this initial mass (M₁) precisely.
-
Transfer: Remove the container from the balance. Working quickly and preferably near the balance, open the container and transfer an approximate amount of the solid to your reaction flask.[4]
-
Final Weighing: Immediately and tightly reseal the reagent container. Place it back on the same analytical balance and record the final mass (M₂).
-
Calculation: The exact mass of the reagent transferred (M_transferred) is the difference between the initial and final weights: M_transferred = M₁ - M₂
-
Storage: Immediately return the reagent container to the desiccator.
Weighing by Difference Workflow
Caption: Workflow for the Weighing by Difference method.
Protocol 2: Preparation of a Stock Solution
This method is ideal for dispensing small, accurate quantities or for use in high-throughput screening. It requires a solvent in which the compound is stable and soluble.
-
Solvent Preparation: Use an anhydrous grade of a suitable polar aprotic solvent (e.g., DMF, DMSO). Ensure the solvent is handled under inert conditions.
-
Reagent Weighing: In a glovebox or using the "Weighing by Difference" method (Protocol 1), transfer a known mass of the dry reagent into a dry volumetric flask.
-
Dissolution: Under an inert atmosphere, add the anhydrous solvent to the flask. Cap the flask and agitate (sonicate if necessary) until the solid is completely dissolved.
-
Final Volume: Carefully add more solvent to bring the total volume to the calibration mark on the flask. Invert the flask several times to ensure a homogenous solution.
-
Storage & Use: Store the stock solution in a sealed container with a septum, under an inert atmosphere, and protected from light. Use a dry syringe to dispense precise volumes for your experiments.
Protocol 3: Drying a Hygroscopic Reagent
Use this protocol if the reagent shows visible signs of moisture absorption (clumping).
-
Preparation: Place a thin layer of the clumped reagent in a clean, dry glass container (e.g., a watch glass or a crystallization dish).
-
Vacuum Oven: Place the container in a vacuum oven.
-
Drying: Heat the oven to a moderate temperature (e.g., 50°C). Ensure the temperature is well below the compound's melting or decomposition point.[4] Apply vacuum slowly.
-
Duration: Dry for 4-12 hours. The optimal time depends on the amount of water absorbed.
-
Cooling & Storage: Turn off the heat and allow the oven to cool to room temperature under vacuum. Once cool, break the vacuum with a dry, inert gas like nitrogen or argon. Immediately transfer the dried reagent to a desiccator for storage.[10]
Technical Data Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [15][20] |
| CAS Number | 19008-62-9 | [15][20] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [15][20] |
| Molecular Weight | 202.64 g/mol | [20][21] |
| Appearance | Yellow to green crystalline solid | [14][19] |
| Melting Point | 200 - 215 °C (392 - 419 °F) | [14][15][19] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [19][22] |
| Storage | Store in a cool, dry place in a tightly sealed container; Desiccate | [3][11][22] |
References
- CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- Chromatography Forum. (2008). How to weigh a higroscopic substance.
- Reddit. (2017). Drying and Storing Hygroscopic Salts : r/chemistry.
- Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
- Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 55-56.
- Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins.
- PerMix. (2025). Mixing & Drying Hygroscopic Materials.
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
- Journal of Solution Chemistry. (2019). Using the Isopiestic Method to Study Hygroscopic Properties of Soluble Solutes.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- UAlbertaScience. (2017, September 7). Weighing by Difference [Video]. YouTube.
- Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- TCI America. (2005). Material Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine Hydrochloride.
- Quora. (2018). What is the reaction between hydrochloric and amine?.
- Angene Chemical. (2024). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride.
- Biosynth. (2019). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
- News-Medical.Net. (2018). Moisture Analysis Techniques.
- HepatoChem. (n.d.). How do you handle hygroscopic salts?.
- ChemistryStudent. (2023, June 16). Amines - Reactions (A-Level IB Chemistry) [Video]. YouTube.
- Fisher Scientific. (2025). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
- ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?.
- Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines.
- University of Massachusetts. (n.d.).
- Mettler Toledo. (n.d.). Moisture Content Determination.
- Kett. (n.d.). Learn the Six Methods For Determining Moisture.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- ResearchGate. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Pharmaffiliates. (n.d.). CAS No : 19008-62-9 | Product Name : this compound.
- Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
- PubChem. (n.d.). 2-(3-Nitrophenyl)ethan-1-amine.
- Wikipedia. (n.d.). Hygroscopy.
- ResearchGate. (2018). What makes a substance hygroscopic?.
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how to prevent byproduct formation in the nitration of phenethylamine
Introduction: Navigating the Challenges of Phenethylamine Nitration
The nitration of phenethylamine is a critical transformation for synthesizing key intermediates in pharmaceutical and materials science. However, the inherent reactivity of the phenethylamine molecule presents significant challenges, frequently leading to a complex mixture of undesired byproducts, low yields, and purification difficulties. The primary culprits are the amino group's high reactivity and its influence on the aromatic ring's susceptibility to electrophilic attack.
This guide provides a comprehensive troubleshooting framework designed for researchers and process chemists. We will move beyond simple procedural lists to explain the underlying chemical principles governing byproduct formation and provide field-proven strategies to achieve high-yield, regioselective nitration.
Frequently Asked Questions (FAQs)
Q1: I attempted a direct nitration of phenethylamine with a standard mixed acid (HNO₃/H₂SO₄) and got a low yield of a dark, tarry substance. What happened?
This is the most common issue encountered. The primary amine of phenethylamine is a powerful activating group, but it is also a strong base. In the presence of concentrated sulfuric and nitric acid, the amino group is immediately protonated to form a phenethylammonium ion (-CH₂CH₂NH₃⁺).
This protonated group has two detrimental effects:
-
Ring Deactivation: The -NH₃⁺ group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, requiring harsher reaction conditions (higher temperatures, longer reaction times) that promote degradation.[1]
-
Oxidation & Polymerization: The ethylamine side chain and the activated ring (in any un-protonated fraction) are susceptible to oxidation by nitric acid, especially under forcing conditions. This leads to the formation of complex, high-molecular-weight polymers, which appear as the insoluble tar you observed.[2]
In short, direct nitration of an unprotected phenethylamine is rarely a viable synthetic route.
Q2: If direct nitration fails, what is the standard strategy to control the reaction?
The cornerstone of a successful phenethylamine nitration is the use of a protecting group for the amine.[3][4] By temporarily converting the highly reactive amino group into a less reactive, neutral functional group, you can prevent protonation and oxidation. The most common and effective strategy is N-acetylation.
The workflow involves three key stages:
-
Protection: Convert the amine (-NH₂) to an amide (-NHCOCH₃).
-
Nitration: Perform the electrophilic aromatic substitution on the N-acetylphenethylamine.
-
Deprotection: Hydrolyze the amide back to the amine to yield the final product.
This approach provides precise control over the reaction, leading to cleaner product profiles and significantly higher yields.
Q3: How does N-acetylation change the outcome of the nitration?
Converting the amine to an N-acetyl amide group (an acetamido group) fundamentally alters its electronic influence on the aromatic ring. While still an activating group, it is only moderately so compared to a free amine.[5]
Crucially, the acetamido group is an ortho-, para-director . It directs the incoming nitro group primarily to the positions ortho (C2) and para (C4) to the ethylamine side chain. This prevents the formation of the meta-isomer and allows for predictable, regioselective synthesis.[5]
Q4: My main goal is the para-nitro isomer. How can I maximize its formation over the ortho-isomer?
While the acetamido group directs to both ortho and para positions, the para-isomer is often favored due to steric hindrance. The bulky nitrating agent and the acetamidoethyl side chain create a crowded environment around the ortho positions, making the less hindered para position more accessible.
To further enhance para-selectivity:
-
Control Temperature: Lower reaction temperatures (e.g., 0-5 °C) often increase the proportion of the para-isomer.
-
Choice of Nitrating Agent: Using milder or bulkier nitrating systems can favor para substitution. While mixed acid is common, systems like acetyl nitrate or solid-supported catalysts can offer different selectivity profiles.[6][7][8]
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experimentation with different solvent systems may be necessary for process optimization.[7]
Troubleshooting Guide: Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Meta-Isomer Content | Direct nitration without amine protection, leading to protonation and meta-direction from the -NH₃⁺ group. | Implement the amine protection strategy. Convert phenethylamine to N-acetylphenethylamine before nitration.[9] |
| Significant Polysubstitution (Dinitration) | Reaction conditions are too harsh (high temperature, excess nitrating agent, long reaction time). | Reduce reaction temperature to below 10 °C. Use stoichiometric amounts of the nitrating agent. Carefully monitor the reaction progress using TLC or HPLC to avoid over-reaction. |
| Low Yield / Tar Formation | Oxidation of the unprotected amine or degradation under harsh acidic conditions. | Protect the amine group as an amide. This moderates its reactivity and prevents side reactions.[5] Ensure the temperature is strictly controlled during the addition of the nitrating agent. |
| Difficulty Separating Ortho/Para Isomers | The isomers have very similar polarities and physical properties. | Fractional Crystallization: The para-isomer is often less soluble than the ortho-isomer in certain solvents like methanol or ethanol. Recrystallizing the crude mixture can enrich the para-isomer.[9][10] Column Chromatography: While challenging, careful column chromatography on silica gel using an optimized eluent system (e.g., hexane/ethyl acetate gradients) can resolve the isomers.[10] Preparative HPLC is also an effective, albeit more resource-intensive, option.[11] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of N-acetylphenethylamine (Amine Protection)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve phenethylamine (1.0 eq) in a suitable solvent like dichloromethane or water.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 20 °C. If using an aqueous medium, a base like sodium bicarbonate may be added to neutralize the acetic acid byproduct.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete.
-
Workup: If using an organic solvent, wash the solution sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-acetylphenethylamine, which can often be used in the next step without further purification.
Protocol 2: Nitration of N-acetylphenethylamine
CAUTION: This reaction is highly exothermic and requires strict temperature control. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: In a three-necked flask fitted with a thermometer, a dropping funnel, and a mechanical stirrer, add N-acetylphenethylamine (1.0 eq). Cool the flask to 0 °C using an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 3 eq) dropwise, ensuring the internal temperature does not rise above 10 °C.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.0 eq) in a flask cooled in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of N-acetylphenethylamine, maintaining the internal temperature between 0 and 5 °C. The addition should take approximately 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A solid precipitate (a mixture of ortho- and para-nitro isomers) should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. Dry the solid product. This crude mixture is then taken for isomer separation.[9]
Protocol 3: Isomer Separation via Recrystallization
-
Dissolution: Dissolve the crude, dry mixture of nitro-isomers in a minimum amount of hot methanol or ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to complete crystallization. The less soluble p-nitro-N-acetylphenethylamine will preferentially crystallize out.
-
Isolation: Collect the crystals by vacuum filtration. The mother liquor will be enriched in the o-nitro isomer. Purity can be checked by HPLC or melting point analysis. Multiple recrystallizations may be required to achieve high purity.[9]
Visualizing the Workflow & Mechanism
Overall Synthetic Strategy
The following diagram illustrates the logical workflow for converting phenethylamine to a pure nitrophenethylamine isomer, avoiding common pitfalls.
Caption: Controlled synthesis via protection, nitration, and deprotection.
Mechanism: Ortho- vs. Para-Direction
The directing effect of the N-acetyl group is explained by its ability to donate electron density to the aromatic ring via resonance, stabilizing the carbocation intermediate (the σ-complex) formed during electrophilic attack.
Caption: Resonance stabilization favors ortho- and para-nitration pathways.
References
- Joshi, U. M., Kobal, B. S., & Joshi, H. V. (2003). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
- Scribd. (n.d.). 4 Nitrophenethylamine.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- University of Calgary. (n.d.). Chapter 17: Reactions of Aromatic Compounds.
- Chafin, A. P., Bottaro, J., & Rosenkoetter, K. E. (2019). The Evaluation of Secondary Amine Protecting Groups for Nitration. Chemistry – An Asian Journal, 14(8), 1226-1234. [Link]
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Smith, K., & Fry, K. (1989). A new, highly para-selective nitration of toluene using a large-pore zeolite catalyst. Tetrahedron Letters, 30(39), 5333-5336.
- ResearchGate. (n.d.). How can I purify two different-substituted aromatic compounds?
- Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- Khazaei, A., et al. (2011). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. E-Journal of Chemistry, 8(1), 203-206. [Link]
- Eriksson, L. A., & Himo, F. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]
- Tsai, I. L., et al. (2008). Theoretical investigation of nitration and nitrosation of dimethylamine by N2O4. The Journal of Physical Chemistry A, 112(34), 7764-7771. [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
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addressing solubility issues of 2-(3-Nitrophenyl)ethanamine hydrochloride in organic solvents
Technical Support Center: 2-(3-Nitrophenyl)ethanamine Hydrochloride
Introduction: The Challenge of Amine Salt Solubility
Welcome to the technical support guide for this compound (CAS: 19008-62-9). A common hurdle faced by researchers utilizing this compound is its limited solubility in many standard organic solvents. This issue stems from its fundamental chemical nature: it is an amine hydrochloride salt.[1]
In its salt form (R-NH₃⁺Cl⁻), the molecule is ionic and highly polar. This structure is advantageous for aqueous solubility and stability, making it ideal for many pharmaceutical formulations and for increasing shelf-life.[1][2][3] However, this same polarity renders it poorly soluble in less polar or nonpolar organic media such as dichloromethane (DCM), diethyl ether, or toluene. These solvents cannot effectively solvate the charged ammonium cation and chloride anion, leading to insolubility.[4]
This guide provides a structured approach to diagnosing and overcoming these solubility challenges, offering both physical methods and chemical conversion protocols to ensure your experimental success.
Troubleshooting Guide: A Decision-Making Workflow
If you are encountering solubility issues, this workflow will help you identify the most appropriate solution for your specific experimental context.
Figure 1: A step-by-step workflow to troubleshoot solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why won't this compound dissolve in my organic solvent?
A: The primary reason is a polarity mismatch. As a hydrochloride salt, the compound is ionic. Polar solvents like water, methanol, and DMSO can stabilize these ions through strong dipole-ion interactions.[5] Nonpolar or weakly polar solvents like hexane, toluene, or diethyl ether lack the ability to solvate the charged R-NH₃⁺ cation and Cl⁻ anion, resulting in very low solubility. Even moderately polar solvents like dichloromethane (DCM) and ethyl acetate are often insufficient to dissolve amine salts effectively.[4]
Q2: What is the expected solubility profile of this compound?
A: Specific quantitative solubility data for this compound is not widely published. However, we can create a reliable estimated profile based on its structure and data from analogous phenethylamine hydrochloride compounds.[3][5][6]
| Solvent Category | Solvent Examples | Expected Solubility | Rationale / Remarks |
| Polar Protic | Water, Methanol, Ethanol | High | Excellent solvation of ions via hydrogen bonding and dipole-ion interactions.[3] |
| Polar Aprotic | DMSO, DMF | Moderate to High | Strong dipole moments can solvate ions, but lack of H-bonding makes it slightly less effective than protic solvents.[5] |
| Moderately Polar | Acetonitrile, Acetone | Low to Very Low | Insufficient polarity to effectively overcome the lattice energy of the salt. Acetonitrile is sometimes used to wash/dry amine salts.[6][7] |
| Low Polarity | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | While chloroform may show slight solubility for some amine hydrochlorides, it is generally poor.[6] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Insoluble | Cannot solvate the ionic compound.[5] |
Disclaimer: This table is an estimate based on chemical principles and data from similar compounds. Empirical testing is required for precise measurements.
Q3: My reaction requires a non-polar solvent. How can I make the compound soluble?
A: If your downstream application is incompatible with polar solvents, you must chemically modify the compound by converting it from the hydrochloride salt to its free base form. The free base (R-NH₂) is a neutral, more lipophilic molecule that will be readily soluble in a wide range of organic solvents, including dichloromethane, ethyl acetate, and ethers.[2][8] This is the most common and effective solution. See Protocol 1 for a detailed methodology.
Q4: What is the process for converting the hydrochloride salt to the free base?
A: The conversion is a straightforward acid-base extraction. The process involves dissolving the salt in water, adding a mild base to neutralize the hydrochloric acid and deprotonate the ammonium ion, and then extracting the liberated, non-polar free amine into an organic solvent.
Figure 2: Workflow for converting an amine hydrochloride salt to its free base.
Q5: Are there any risks or trade-offs when converting to the free base?
A: Yes, there are important considerations:
-
Stability: The free base is generally less stable than the hydrochloride salt.[2] Amines can be susceptible to air oxidation over time and may have a shorter shelf life. It is often recommended to prepare the free base fresh for a reaction.[9]
-
Handling: The free base of phenylethylamines can be a liquid or low-melting solid and may have a characteristic "fishy" odor, whereas the salt is typically an odorless, crystalline solid.[2][10]
-
Reactivity: The free base is nucleophilic and basic due to the nitrogen lone pair.[2] This is often the desired property for a reaction, but it also means it can react with ambient CO₂ or acidic impurities. The hydrochloride salt is non-nucleophilic, protecting the amine.
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Base
This protocol describes a standard, reliable method for generating the free base for use in organic synthesis.
Materials:
-
This compound
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of the amine hydrochloride salt in a minimal amount of deionized water in a flask or beaker.
-
Neutralization: While stirring, slowly add saturated NaHCO₃ solution dropwise. Monitor the pH of the aqueous solution using pH paper. Continue adding base until the pH is ≥ 8. This ensures complete deprotonation of the ammonium salt.[8][11]
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent (e.g., ethyl acetate). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate fully. The organic layer containing the free base should be on top if using ethyl acetate or on the bottom if using DCM. Drain the organic layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction process (steps 3-4) on the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product. Combine all organic extracts.
-
Washing: Wash the combined organic extracts by adding an equal volume of brine. Shake and allow the layers to separate. Discard the aqueous brine layer. This step helps remove residual water from the organic phase.
-
Drying: Add a small amount of anhydrous Na₂SO₄ or MgSO₄ to the organic extract. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting residue is the 2-(3-Nitrophenyl)ethanamine free base, which may be a solid or an oil.[12]
References
- PubChem. (n.d.). 2-(3-Nitrophenyl)ethan-1-amine. National Center for Biotechnology Information.
- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?
- Explain Everything ™. (2020). Conversion of Amines to Amine Salts. YouTube.
- Pharmaffiliates. (n.d.). CAS No : 19008-62-9 | Product Name : this compound.
- PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information.
- PharmaCompass. (n.d.). 4-Nitrophenethylamine hydrochloride.
- Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride ?
- Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? r/chemhelp.
- Sciencemadness.org. (2021). Forming oxalate salts of amines.
- ResearchGate. (2017). Purification of organic hydrochloride salt?
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-(3-Nitrophenyl)ethanamine and 2-(4-Nitrophenyl)ethanamine Hydrochloride Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical development and fine chemical synthesis, substituted phenethylamines serve as foundational building blocks for a vast array of bioactive molecules.[1] Among these, nitrophenylethylamine isomers are of particular interest as intermediates, where the nitro group can be readily transformed into an amine, enabling further molecular elaboration.[2][3] This guide provides an in-depth comparative analysis of the reactivity of two common positional isomers: 2-(3-Nitrophenyl)ethanamine hydrochloride (the meta-isomer) and 2-(4-Nitrophenyl)ethanamine hydrochloride (the para-isomer).
Understanding the nuanced differences in their chemical behavior is not merely an academic exercise; it is paramount for optimizing reaction conditions, predicting side products, and ultimately designing efficient and robust synthetic pathways. The position of the electron-withdrawing nitro group on the aromatic ring fundamentally dictates the electronic environment of the entire molecule, profoundly influencing the nucleophilicity of the primary amine and the reactivity of the aromatic ring itself. This guide will dissect these differences through the lens of established electronic and steric principles, supported by comparative experimental workflows.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding begins with the basic physical and chemical properties of each isomer. These properties, summarized below, provide the initial context for their handling, solubility, and characterization.
| Property | 2-(3-Nitrophenyl)ethanamine HCl | 2-(4-Nitrophenyl)ethanamine HCl |
| Synonyms | m-Nitrophenylethylamine HCl | p-Nitrophenethylamine HCl[4][5] |
| CAS Number | 19008-62-9[6] | 29968-78-3[4][7] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol [6] | 202.64 g/mol [8] |
| Appearance | Solid[6] | Yellow to yellow-green crystalline powder[8][9] |
| Melting Point | 211-215 °C[10] | 209-210 °C[9], 211-217 °C[5] |
| Solubility | Data not specified | Soluble in methanol[9][11] |
The Decisive Factor: Electronic Effects of the Nitro Group
The observed differences in reactivity between the meta and para isomers are almost entirely governed by the electronic effects exerted by the nitro group (-NO₂). The -NO₂ group is a powerful deactivator, withdrawing electron density from the aromatic ring through two primary mechanisms: the inductive effect and the resonance effect.[12]
-
Inductive Effect (-I): This is the through-bond polarization of electrons caused by the high electronegativity of the nitrogen and oxygen atoms in the nitro group. This effect withdraws electron density from the ring, is distance-dependent, and is present in both isomers.[13]
-
Resonance Effect (-M): This involves the delocalization of π-electrons from the aromatic ring into the nitro group. This effect is significantly stronger than the inductive effect but is only operative when the nitro group is in the ortho or para position relative to a given point on the ring. It is not operative from the meta position.[14][15]
This distinction is the critical takeaway:
-
2-(4-Nitrophenyl)ethanamine (Para Isomer): Experiences strong electron withdrawal via both the inductive and resonance effects. The resonance effect delocalizes the positive charge onto the ring carbon atom bonded to the ethylamine side chain, significantly reducing the electron density of the entire substituent.
-
2-(3-Nitrophenyl)ethanamine (Meta Isomer): Experiences electron withdrawal primarily through the inductive effect. The resonance effect from the meta position does not extend to the ring carbon bonded to the ethylamine side chain, resulting in a comparatively smaller decrease in electron density at that position.[14][15]
Caption: Electronic effect comparison between isomers.
Comparative Reactivity in Key Synthetic Transformations
The difference in electronic landscapes leads to predictable and exploitable differences in chemical reactivity.
Nucleophilicity of the Amine: N-Acylation and N-Alkylation
The most significant difference in reactivity is observed at the primary amine. The basicity and nucleophilicity of the lone pair on the nitrogen are directly related to its electron density.
-
Prediction: The amine of 2-(3-nitrophenyl)ethanamine will be more nucleophilic and more basic than that of its para-substituted counterpart. The powerful resonance-based electron withdrawal in the para-isomer pulls electron density away from the ethylamine side chain more effectively, making its lone pair less available to attack an electrophile.[16]
-
Experimental Implication: Reactions such as N-acylation (e.g., with acetyl chloride or acetic anhydride) or N-alkylation will proceed at a faster rate and potentially in higher yield with the meta-isomer under identical conditions. The para-isomer may require more forcing conditions (higher temperature, longer reaction time, or a stronger base) to achieve comparable conversion.
Illustrative Workflow: Comparative N-Acetylation
Caption: Predicted workflow for comparative N-acetylation.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a common and crucial transformation. This is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with chemical reducing agents (e.g., SnCl₂, Fe/HCl).[17]
-
Prediction: The difference in reactivity for the reduction of the nitro group itself is expected to be less pronounced than the difference in amine nucleophilicity. The electronic environment at the nitro group is altered, but both isomers are readily reducible. Some literature suggests that electron-donating groups can slow the rate of nitro reduction, implying that the more electron-deficient para-isomer might reduce slightly faster, though this effect is generally minor compared to catalyst choice and reaction conditions.
-
Experimental Implication: For most practical laboratory and industrial applications, similar reduction protocols can be successfully applied to both isomers. Optimization would focus more on catalyst loading, pressure, and temperature rather than significant changes to the core methodology based on isomer position.
Electrophilic Aromatic Substitution (EAS)
While not a common reaction for such highly deactivated rings, considering the theoretical reactivity is instructive.
-
Prediction: Both rings are strongly deactivated towards electrophilic attack (e.g., nitration, halogenation). The nitro group is a powerful meta-director.[15][18] The 2-(4-nitrophenyl)ethanamine ring is more deactivated due to the combined -I and -M effects.
-
Experimental Implication: Any further EAS reaction would be extremely difficult and require harsh, forcing conditions for both isomers. The meta-isomer would be marginally more reactive, but from a synthetic standpoint, both are considered highly unreactive towards electrophiles.
Experimental Protocols
The following protocols are representative procedures for key transformations. They are designed to be self-validating and serve as a starting point for laboratory work.
Protocol 1: General N-Acetylation of Nitrophenylethylamine HCl
This procedure details the acetylation of the primary amine to form the corresponding acetamide.
-
Salt-Free Amine Preparation: In a separatory funnel, dissolve 1.0 equivalent of the nitrophenylethylamine hydrochloride salt in deionized water. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8), and effervescence ceases.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
-
Acetylation: Dissolve the free amine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and cool the flask to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 eq.) to the solution.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Note: The meta-isomer is expected to show a faster conversion rate.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the N-acetyl-nitrophenylethylamine product.[19][20]
Protocol 2: General Reduction of the Nitro Group via Catalytic Hydrogenation
This procedure describes the conversion of the nitro group to an aniline derivative.
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitrophenylethylamine hydrochloride or its N-acetylated derivative (1.0 eq.) and a suitable solvent such as methanol or ethanol.
-
Catalyst: Carefully add Palladium on Carbon (Pd/C, 5-10% catalyst by weight, ~5 mol%) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is usually complete within 2-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminophenylethylamine product.
-
Purification: The product can be purified by recrystallization of its hydrochloride salt or by column chromatography if necessary.
Conclusion and Outlook
The positional isomerism of the nitro group in 2-(nitrophenyl)ethanamine hydrochlorides imparts distinct and predictable reactivity profiles. The 2-(3-nitrophenyl)ethanamine isomer, where the potent resonance-withdrawing effect of the nitro group does not extend to the ethylamine substituent, possesses a more nucleophilic primary amine. This makes it the more reactive substrate in reactions involving the amine, such as acylation and alkylation.
Conversely, the 2-(4-nitrophenyl)ethanamine isomer is less reactive at the amine due to the powerful combination of inductive and resonance electron withdrawal. While the reactivity difference in other transformations like nitro group reduction is less pronounced, the fundamental electronic disparity remains a critical consideration for any synthetic chemist.
For professionals in drug development, this understanding is crucial. Choosing the meta-isomer might allow for milder reaction conditions when modifying the amine, preserving sensitive functional groups elsewhere in the molecule. Conversely, the lower reactivity of the para-isomer's amine could be exploited to achieve selective reactions at other sites if the amine is intended to be unreactive under a specific set of conditions. Ultimately, a strategic choice between these isomers, grounded in the electronic principles outlined in this guide, enables more efficient, predictable, and successful chemical synthesis.
References
- Study Prep in Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th... [Online].
- Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Online].
- ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds. [Online].
- YouTube. (2017). Directing Effect of the Nitro Group in EAS. [Online].
- Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Online].
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of N-Acetyl-2-(4-nitrophenyl)ethylamine in Chemical Synthesis. [Online].
- Pharmaffiliates. CAS No : 19008-62-9 | Product Name : this compound. [Online].
- Taylor & Francis Online. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. [Online].
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A Comparative Analysis of Synthesis Methods for Nitrophenylethylamines
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrophenylethylamines are pivotal intermediates in the synthesis of a vast range of biologically active compounds, serving as foundational scaffolds in medicinal chemistry. The strategic placement of the nitro group on the aromatic ring and the inherent reactivity of the ethylamine chain make these molecules highly versatile precursors. The selection of an appropriate synthetic route is therefore a critical decision, impacting yield, purity, scalability, and safety. This guide provides a comprehensive comparative analysis of the three principal methodologies for synthesizing nitrophenylethylamines: direct nitration of phenylethylamines, the Henry reaction pathway, and the reduction of β-nitrostyrenes. We will dissect the mechanistic details, operational advantages, and inherent limitations of each approach, providing detailed, field-tested protocols and quantitative data to empower researchers in making informed strategic decisions for their synthetic campaigns.
Method 1: Direct Nitration of Phenylethylamine
The direct introduction of a nitro group onto the phenylethylamine backbone represents the most atom-economical and conceptually straightforward approach. However, this route is fraught with challenges related to the sensitive nature of the starting material under harsh nitrating conditions.
Mechanistic Rationale and Inherent Challenges
The core of this method is the electrophilic aromatic substitution (SEAr) reaction, where a nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The phenylethylamine ring is activated towards electrophilic attack. However, the strongly basic primary amine of the side chain presents a significant complication. Under the highly acidic conditions required for nitration, the amino group is protonated to form an ammonium salt (-NH₃⁺). This substituent is powerfully deactivating and a strong meta-director, leading to undesired isomers and significantly reduced reaction rates.
To overcome this, a common strategy is to protect the amine, most frequently as an amide (e.g., an acetamide). The N-acetyl group is still an ortho, para-director but is less activating than a free amine, offering a more controlled reaction and directing the nitration primarily to the para position due to steric hindrance at the ortho position. The protecting group is subsequently removed via hydrolysis.
Experimental Protocol: Synthesis of 4-Nitrophenethylamine via N-Acetylation and Nitration
This protocol is adapted from established industrial synthesis procedures.[1][2]
Step 1: N-Acetylation of β-Phenylethylamine
-
In a 500L glass-lined reactor, charge β-phenylethylamine (120-128 kg) and acetic anhydride (145-150 kg).
-
Stir the mixture at 40-50°C for 4-5 hours until the reaction is complete (monitored by TLC or HPLC). The product is N-acetyl-β-phenylethylamine.
Step 2: Nitration of N-Acetyl-β-phenylethylamine
-
In a separate 1000L reactor, charge 62-64% nitric acid (340-350 kg). While stirring and maintaining a temperature of 30-35°C, slowly add 70% sulfuric acid (490-500 kg).
-
Cool the mixed acid to 25-30°C. Slowly add the N-acetyl-β-phenylethylamine from Step 1, ensuring the temperature does not exceed 35°C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution to pH 7-8 with an alkaline solution (e.g., NaOH). The product, N-acetyl-4-nitrophenylethylamine, will precipitate.
-
Filter the solid product and wash with water.
Step 3: Deprotection (Hydrolysis)
-
Suspend the crude N-acetyl-4-nitrophenylethylamine in dilute hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until the amide is fully hydrolyzed.
-
Cool the solution to induce crystallization of 4-nitrophenethylamine hydrochloride.
-
Filter the crystals, wash with cold water, and dry under vacuum.
Workflow and Visualization
Caption: Workflow for the synthesis of 4-nitrophenethylamine via direct nitration.
Method 2: The Henry Reaction (Nitroaldol) Pathway
The Henry reaction, discovered in 1895, is a classic C-C bond-forming reaction that provides an exceptionally versatile route to nitrophenylethylamines.[3] It involves the base-catalyzed condensation of a substituted benzaldehyde with a nitroalkane (like nitroethane or nitromethane), followed by dehydration and subsequent reduction.
Mechanistic Rationale
The overall pathway is a three-stage process:
-
Nitroaldol Addition: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.[4][5][6] This potent nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. Protonation of the resulting alkoxide yields a β-nitro alcohol.
-
Dehydration: The β-nitro alcohol intermediate is then dehydrated to form a β-nitrostyrene. This elimination is often facilitated by heat or by using specific reagents and can sometimes occur in the same pot as the initial condensation, a variant known as the Henry-Knoevenagel condensation.[7]
-
Reduction: The β-nitrostyrene is a versatile intermediate. Both its nitro group and the alkene double bond must be reduced to yield the final saturated primary amine. This final reduction step is critical and is discussed in detail in Method 3.
The power of this method lies in its modularity. A wide variety of commercially available substituted benzaldehydes can be used, allowing for precise control over the substitution pattern on the aromatic ring from the outset.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-2-nitropropene (Intermediate)
This protocol describes the condensation and dehydration steps to form the nitrostyrene precursor.
-
To a solution of 4-nitrobenzaldehyde (1 mmol) in nitroethane, add ammonium acetate (1.25 mmol).[8]
-
Heat the mixture to reflux for the required time (typically 1-4 hours, monitored by TLC).
-
Upon completion, immediately cool the reaction mixture in an ice bath to prevent byproduct formation.
-
Dilute the mixture with a solvent such as dichloromethane and filter while cold to remove any solids.
-
Remove the solvent in vacuo.
-
Recrystallize the crude β-nitrostyrene from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Workflow and Visualization
Caption: The Henry reaction pathway from benzaldehyde to nitrophenylethylamine.
Method 3: Reduction of β-Nitrostyrenes
This method focuses on the final, crucial step of the Henry pathway but is a critical field of study in its own right. The choice of reducing agent determines the efficiency, safety, and scalability of the synthesis. The goal is the concomitant reduction of both the C=C double bond and the nitro group.
Comparative Analysis of Reducing Agents
a) Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent that has historically been the standard for this transformation.[9][10] It readily reduces both functional groups in high yield.
-
Advantages: High reactivity and generally good yields (often >80%).[9]
-
Disadvantages: Highly pyrophoric, reacts violently with water, and requires strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).[11] These handling requirements make it less suitable for large-scale industrial synthesis. It can also cause dehalogenation on certain substrates.[12]
b) Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Raney Nickel.
-
Advantages: "Green" and atom-economical. Can be highly selective depending on the catalyst and conditions.[13][14] For example, specific catalysts can be tuned to selectively reduce the nitro group while preserving the double bond, or vice-versa.[13][15]
-
Disadvantages: Requires specialized high-pressure hydrogenation equipment. The catalysts can be expensive (especially Pd and Pt) and may be sensitive to poisoning by impurities. Reactions can sometimes be slow.[12]
c) Sodium Borohydride (NaBH₄) with a Transition Metal Catalyst: While NaBH₄ alone is typically not strong enough to reduce the nitro group efficiently, its reactivity is dramatically enhanced by the addition of a catalyst, most notably copper(II) chloride (CuCl₂).[16][17][18] This system has emerged as a highly practical and efficient alternative.
-
Advantages: NaBH₄ is inexpensive, non-pyrophoric, and easy to handle. The reaction conditions are mild (refluxing in an alcohol/water mixture), do not require an inert atmosphere, and reaction times are very short (10-30 minutes).[16] Yields are consistently high (62-83%).[16]
-
Disadvantages: Requires careful control of the addition of reagents. The workup involves handling basic solutions.
Experimental Protocol: Reduction of β-Nitrostyrene with NaBH₄/CuCl₂
This modern, efficient protocol is adapted from D'Andrea and Kristensen.[16][17]
-
In a round-bottom flask, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropanol and water.
-
To the stirring suspension, add the desired β-nitrostyrene (1.0 equivalent) in small portions.
-
Add a catalytic amount of copper(II) chloride (e.g., 0.1 mL of a 2M solution) dropwise. An exothermic reaction may be observed.
-
Heat the reaction mixture to 80°C and reflux for 10-30 minutes, monitoring progress by TLC.
-
After cooling to room temperature, quench the reaction by adding a 35% NaOH solution.
-
Extract the product with isopropanol (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting freebase amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ether or dioxane) and adding a solution of HCl.
Workflow and Visualization
Caption: Comparison of common reducing agents for converting β-nitrostyrenes.
Overall Comparative Analysis
The optimal synthetic strategy depends heavily on the specific goals of the researcher, including scale, available starting materials, and safety infrastructure.
| Feature | Method 1: Direct Nitration | Method 2/3: Henry Reaction Pathway |
| Starting Materials | Phenylethylamine | Substituted Benzaldehyde, Nitroalkane |
| Control of Substitution | Limited; dictated by directing effects of the protected amine (mainly para). | Excellent; determined by the choice of starting benzaldehyde. |
| Number of Steps | 2-3 (Protection, Nitration, Deprotection) | 2-3 (Condensation, Dehydration, Reduction) |
| Typical Yields | Moderate to Good; can be lowered by side reactions and isomer separation. | Good to Excellent; the NaBH₄/CuCl₂ reduction step is particularly high-yielding (62-83%).[16] |
| Scalability | Moderate; handling large volumes of mixed acid can be hazardous. | Good; the Henry reaction is scalable, and the NaBH₄ reduction is well-suited for larger scales.[11] |
| Safety & Handling | Involves highly corrosive and oxidizing mixed acids. | The Henry reaction is relatively safe. The choice of reducing agent is key: LiAlH₄ is hazardous, while NaBH₄/CuCl₂ is much safer.[16] |
| Versatility | Limited to the nitration of the basic phenylethylamine scaffold. | Highly versatile; a wide array of functional groups can be present on the starting aldehyde. |
Conclusion and Recommendations
Each synthetic route to nitrophenylethylamines offers a distinct profile of advantages and challenges.
-
Direct Nitration is a viable option when the target is a simple, unsubstituted or para-nitrated phenylethylamine and the infrastructure for handling large quantities of strong acids is in place. Its primary advantage is the use of the phenylethylamine skeleton as a direct precursor.
-
The Henry Reaction Pathway is arguably the most versatile and powerful method. It provides unparalleled control over the substitution pattern of the final product by simply varying the starting benzaldehyde. When coupled with a modern reduction method, it represents a robust and flexible strategy.
-
For the Reduction of β-Nitrostyrenes , the NaBH₄/CuCl₂ system stands out as a superior choice for most laboratory and pilot-scale applications.[16][17][18] It combines high yields, short reaction times, and significantly enhanced safety and ease of handling compared to traditional LiAlH₄ reductions, without the need for the specialized equipment required for catalytic hydrogenation.
For researchers in drug development, the modularity and reliability of the Henry reaction followed by NaBH₄/CuCl₂ reduction offer the most strategic and efficient pathway to generate diverse libraries of nitrophenylethylamine derivatives for further investigation.
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A Comparative Guide to the Validation of an HPLC Method for Purity Assessment of 2-(3-Nitrophenyl)ethanamine Hydrochloride
Introduction
In the landscape of pharmaceutical development, the purity of starting materials, intermediates, and final active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 2-(3-Nitrophenyl)ethanamine hydrochloride is a key chemical intermediate used in the synthesis of various pharmaceutical agents.[1][2] Its purity profile can directly influence the quality and impurity spectrum of the final drug product. Therefore, a robust, reliable, and validated analytical method for its purity assessment is indispensable.
This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method designed for the quantitative purity assessment of this compound. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind each validation parameter, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6] Furthermore, we will objectively compare the validated HPLC method against alternative analytical techniques, including Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE), providing the experimental data and context necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
The Cornerstone of Reliability: HPLC Method Validation
The objective of any analytical method validation is to demonstrate, with a high degree of assurance, that the method is suitable for its intended purpose.[5][7] For a purity assay, this means the method must be able to accurately and precisely quantify the main component while simultaneously separating it from all potential process-related impurities and degradation products. Our validation strategy is built upon the framework of the ICH Q2(R2) guideline.[4][7]
Caption: High-level workflow for the validation of the HPLC purity method.
Proposed HPLC Method Parameters
Before delving into validation, we establish the chromatographic conditions. The choice of a C18 column is based on its versatility for retaining moderately polar compounds like this compound. A phosphate buffer is used to control the pH, ensuring consistent ionization of the amine, while acetonitrile acts as the organic modifier to elute the compound.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Diluent | Mobile Phase |
Specificity and Selectivity
Causality: The most critical parameter for a purity method is its ability to produce a result that is unequivocally free from interference from other components, such as starting materials, synthetic by-products, or degradation products.[8][9] We must prove that the peak for this compound is pure and that potential impurities can be detected. This is achieved through forced degradation studies, where the sample is intentionally exposed to harsh conditions.
Experimental Protocol:
-
Prepare Solutions: Prepare solutions of the analyte (~100 µg/mL) in the mobile phase.
-
Forced Degradation: Subject the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105°C for 48 hours.
-
Photolytic: Expose solution to UV light (254 nm) for 48 hours.
-
-
Analysis: After degradation, neutralize the acidic and basic samples and dilute all samples to the target concentration. Analyze them alongside an unstressed sample.
-
Peak Purity Assessment: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in both stressed and unstressed samples. The peak purity index should be close to unity, indicating no co-eluting impurities.
-
Resolution: Calculate the resolution between the main peak and the closest eluting degradation peak. A resolution of >2.0 is typically required.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] For a purity assay, this range must cover from the reporting threshold of impurities up to a level exceeding the nominal concentration, typically 80% to 120% of the working concentration for the main component.[10]
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL.
-
Calibration Standards: From the stock solution, prepare at least five calibration standards by serial dilution, covering a range from the quantitation limit (LOQ) to 150% of the nominal analytical concentration (e.g., 1 to 150 µg/mL).
-
Injection and Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² value of ≥ 0.999 is expected.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of analyte is spiked into a placebo or blank matrix.[8] For a drug substance where a placebo is not available, it can be assessed by comparing the results against a well-characterized reference standard. For impurity quantification, accuracy is determined by spiking known amounts of impurities into the drug substance.
Experimental Protocol:
-
Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of the analyte reference standard into a blank solution. Prepare each level in triplicate.
-
Analysis: Analyze the nine samples according to the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day by the same analyst.
-
Calculate the Relative Standard Deviation (%RSD) of the peak areas.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the two data sets to ensure there is no significant difference.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not exceed 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: For a purity method, it is crucial to define the lowest concentration of an impurity that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[9] This ensures that even trace-level impurities are not missed.
Experimental Protocol:
-
Approach: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise: Determine the concentration that yields an S/N ratio of approximately 3 for LOD and 10 for LOQ.
-
Calibration Curve Method: Calculate using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
-
Verification: Prepare a solution at the determined LOQ concentration and inject it multiple times (n=6) to confirm that the precision (%RSD) is acceptable (typically ≤ 10%).
Robustness
Causality: Robustness testing demonstrates the reliability of the method with respect to small but deliberate variations in its parameters.[8] This provides an indication of its suitability for transfer to other laboratories and its performance during routine use.
Experimental Protocol:
-
Parameter Variation: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).
-
Mobile Phase Organic Composition: ± 2% absolute (e.g., 28% and 32% Acetonitrile).
-
-
Assessment: Evaluate the effect of these changes on system suitability parameters like retention time, peak tailing, and resolution. The system suitability criteria must still be met under all varied conditions.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a workhorse in pharmaceutical analysis, it is not the only tool available. The selection of an analytical technique should be based on the specific properties of the analyte and the intended purpose of the analysis.[11]
Caption: Interrelationship of key analytical method validation parameters.
Performance Comparison Table
The following table provides a comparative overview of HPLC against UPLC, GC, and CE for the purity analysis of this compound.
| Feature | HPLC (Validated Method) | UPLC (Ultra-Performance LC) | GC (Gas Chromatography) | CE (Capillary Electrophoresis) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.[12] | Partitioning between a gaseous mobile phase and a stationary phase based on volatility.[13] | Separation in a capillary based on charge-to-size ratio in an electric field.[14] |
| Applicability | Excellent. Ideal for non-volatile, polar compounds like amine hydrochlorides.[15] | Excellent. Offers higher resolution and speed compared to HPLC.[16] | Poor to Moderate. The compound is non-volatile due to its salt form and may require derivatization or high inlet temperatures, risking degradation.[11][17] | Excellent. Well-suited for charged species like protonated amines, offering very high efficiency.[18][19] |
| Analysis Time | ~15-30 minutes | ~1-5 minutes | ~10-20 minutes (plus derivatization time if needed) | ~5-15 minutes |
| Resolution | High | Very High | Very High (for volatile compounds) | Extremely High |
| Sensitivity (LOD/LOQ) | Good (ng range) | Very Good (pg range) | Excellent (pg range with specific detectors like FID/NPD) | Good (ng to pg range) |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution and filtration. | Can be complex; may require liberation of the free base and derivatization to increase volatility.[20][21] | Simple dissolution in buffer. |
| Robustness | High; well-understood and widely implemented. | High, but can be more sensitive to system pressure fluctuations and sample matrix effects. | Moderate; sensitive to inlet conditions, temperature ramps, and column activity. | Moderate; sensitive to buffer composition, pH, and capillary surface condition. |
| Primary Use Case | Routine QC, stability testing, and general purity assessment. | High-throughput screening, complex impurity profiling, and LC-MS applications. | Analysis of volatile impurities (e.g., residual solvents) or specific volatile derivatives. | Orthogonal method for impurity confirmation, chiral separations, and analysis of highly polar/ionic species.[22] |
Conclusion and Recommendations
The validated reverse-phase HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the purity assessment of this compound. It stands as the gold-standard technique for routine quality control and release testing due to its reliability, ease of use, and widespread availability in pharmaceutical laboratories.
The choice of an alternative technique should be driven by specific analytical needs:
-
UPLC is the logical successor to HPLC when higher throughput and resolution are required, making it ideal for process development and in-depth impurity profiling where speed is critical.[12]
-
Gas Chromatography (GC) is not recommended as a primary technique for this analyte due to its non-volatile nature. However, it serves as an invaluable complementary method for screening volatile organic impurities or residual solvents that would not be detected by HPLC.[13]
-
Capillary Electrophoresis (CE) offers an excellent orthogonal validation tool .[19] Its fundamentally different separation mechanism makes it perfect for confirming the purity results obtained by HPLC and for resolving any impurities that may co-elute under liquid chromatographic conditions.
By understanding the strengths and limitations of each technique, scientists can build a comprehensive analytical strategy that ensures the quality and safety of pharmaceutical materials from intermediate to final product.
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Unambiguous Structural Confirmation of 2-(3-Nitrophenyl)ethanamine Hydrochloride: A Comparative Guide to 2D NMR Spectroscopy
Introduction
In the landscape of drug discovery and development, the unequivocal structural confirmation of synthesized compounds is a cornerstone of regulatory compliance and scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for initial characterization, its limitations become apparent in complex molecules or in cases of isomeric ambiguity. This guide provides an in-depth technical comparison of 2D NMR techniques for the definitive structural elucidation of 2-(3-Nitrophenyl)ethanamine hydrochloride, a key intermediate in various synthetic pathways. We will explore how a synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating network of correlations, leaving no room for structural misinterpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of modern NMR spectroscopy.
The Challenge: Beyond the Limits of 1D NMR
A standard 1D ¹H NMR spectrum of this compound would reveal the presence of aromatic and aliphatic protons. However, it would be challenging to definitively assign the substitution pattern on the aromatic ring and unambiguously connect the ethylamine sidechain to the correct position. For instance, distinguishing between the 2-, 3-, and 4-nitro isomers based solely on proton chemical shifts and coupling constants can be difficult and prone to error. This is where the power of two-dimensional NMR techniques becomes indispensable.
Experimental Workflow: A Multi-faceted Approach to Structural Verification
The comprehensive structural elucidation of this compound is achieved through a series of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a cohesive and self-validating dataset.
Figure 1: A schematic overview of the experimental workflow for 2D NMR-based structural confirmation.
Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for hydrochloride salts, as it effectively solubilizes the compound and has a minimal residual solvent signal that does not interfere with the analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1]
-
A standard gradient-enhanced COSY (gCOSY) pulse sequence is utilized.
-
Key parameters include a spectral width covering the entire proton chemical shift range, a sufficient number of increments in the indirect dimension for good resolution, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached.[2]
-
A phase-sensitive gradient-enhanced HSQC experiment with adiabatic pulses is recommended for optimal sensitivity and resolution.
-
The spectral widths in both the proton and carbon dimensions should be set to encompass all expected signals.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
A gradient-enhanced HMBC experiment is employed.
-
The long-range coupling delay should be optimized to detect correlations over a range of J-coupling values (typically around 8 Hz).
-
Data Interpretation: Assembling the Structural Puzzle
The following sections detail the interpretation of the hypothetical 2D NMR data for this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
To facilitate the interpretation of the 2D spectra, the predicted chemical shifts for the protons and carbons of this compound in DMSO-d₆ are summarized in the table below. These predictions are based on established chemical shift principles and data from structurally similar compounds.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~140 |
| 2 | ~8.2 (s) | ~122 |
| 3 | - | ~148 |
| 4 | ~8.1 (d) | ~124 |
| 5 | ~7.7 (t) | ~130 |
| 6 | ~7.6 (d) | ~135 |
| 7 (α-CH₂) | ~3.1 (t) | ~40 |
| 8 (β-CH₂) | ~3.3 (t) | ~35 |
| NH₃⁺ | ~8.5 (br s) | - |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
COSY Analysis: Mapping the Proton-Proton Connectivity
The COSY spectrum reveals the connectivity between adjacent protons.
-
A clear cross-peak will be observed between the protons of the ethylamine sidechain, specifically between the α-CH₂ (H-7) and β-CH₂ (H-8) protons. This confirms the presence of the -CH₂-CH₂-NH₃⁺ fragment.
-
Within the aromatic ring, cross-peaks will establish the coupling network between the aromatic protons. For the 3-nitro substitution pattern, we expect to see a correlation between H-4 and H-5, and between H-5 and H-6. The H-2 proton, being isolated, will not show any COSY correlations to other aromatic protons. This pattern is a key differentiator from the 2-nitro and 4-nitro isomers.
Figure 2: Key COSY correlations expected for 2-(3-Nitrophenyl)ethanamine.
HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of protonated carbons.
-
The aliphatic protons at ~3.1 ppm (H-7) and ~3.3 ppm (H-8) will show correlations to their respective carbon signals at approximately 40 ppm (C-7) and 35 ppm (C-8).
-
Each of the aromatic protons (H-2, H-4, H-5, and H-6) will exhibit a cross-peak to its directly attached carbon atom (C-2, C-4, C-5, and C-6, respectively). This allows for the direct assignment of these carbon resonances based on the already established proton assignments from the COSY spectrum.
HMBC Analysis: Bridging the Fragments and Confirming the Substitution Pattern
The HMBC spectrum is arguably the most critical experiment for the final, unambiguous structural confirmation. It reveals long-range correlations that connect the different parts of the molecule.
-
Connecting the Sidechain to the Ring: Crucially, the α-CH₂ protons (H-7) will show long-range correlations to the aromatic carbons C-1 and C-6. This definitively establishes the point of attachment of the ethylamine sidechain to the phenyl ring.
-
Confirming the Nitro Group Position: The position of the nitro group is confirmed by observing specific long-range correlations from the aromatic protons to the carbon bearing the nitro group (C-3) and the carbons adjacent to it.
-
The H-2 proton will show a three-bond correlation to C-4 and a two-bond correlation to the quaternary carbon C-3.
-
The H-4 proton will show a two-bond correlation to C-3 and a three-bond correlation to C-2.
-
-
Assigning Quaternary Carbons: The HMBC spectrum is also essential for assigning the non-protonated (quaternary) carbons, C-1 and C-3. As mentioned, correlations from H-7 will identify C-1, while correlations from H-2 and H-4 will pinpoint C-3.
Figure 3: Key HMBC correlations confirming the structure of 2-(3-Nitrophenyl)ethanamine.
Comparison with Alternative Methods
While other analytical techniques can provide valuable information, they often lack the definitive structural detail offered by a comprehensive 2D NMR analysis.
| Technique | Strengths | Limitations for Structural Confirmation |
| 1D NMR | Rapid, provides initial structural insights. | Ambiguity in assigning substitution patterns and connecting fragments. |
| Mass Spectrometry | Provides accurate mass and molecular formula. | Does not provide information on the connectivity of atoms. Isomers are often indistinguishable. |
| Infrared Spectroscopy | Identifies functional groups present. | Does not provide a complete picture of the molecular skeleton. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult and time-consuming to obtain. |
As the table illustrates, while techniques like mass spectrometry are essential for confirming the molecular weight, they cannot differentiate between isomers. X-ray crystallography, though definitive, is not always feasible. Therefore, 2D NMR spectroscopy emerges as the most powerful and practical method for the complete and unambiguous structural elucidation of organic molecules in solution.
Conclusion
The synergistic use of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating methodology for the unambiguous structural confirmation of this compound. By systematically analyzing the through-bond correlations, from direct one-bond connectivities to long-range interactions, a complete and irrefutable picture of the molecular architecture is constructed. This comprehensive approach not only ensures the correct identification of the target compound but also exemplifies a best-practice workflow for structural elucidation in the pharmaceutical and chemical research sectors, thereby upholding the highest standards of scientific integrity.
References
- Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
Sources
A Researcher's Guide to Strategic Alternatives for 2-(3-Nitrophenyl)ethanamine Hydrochloride in Synthesis
For chemists engaged in the synthesis of complex molecules, particularly within the pharmaceutical landscape, the selection of building blocks is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic route. 2-(3-Nitrophenyl)ethanamine hydrochloride is a valuable synthon, prized for the dual functionality it offers: a primary amine for nucleophilic attack or coupling reactions, and a nitro group that can be readily reduced to an aniline for further elaboration. Its meta-substitution pattern is particularly crucial for the synthesis of various biologically active compounds.
However, reliance on a single starting material can introduce logistical or chemical challenges, including cost fluctuations, supply chain instabilities, or reaction pathways plagued by low yields and difficult purifications. This guide provides an in-depth comparison of viable alternative synthetic strategies to access the 3-nitrophenylethylamine scaffold, moving beyond a simple reagent replacement to a more fundamental analysis of pathway design. We will dissect the established methods and explore modern, efficient alternatives, providing the experimental data and mechanistic rationale necessary for researchers to make informed decisions.
The Challenge: The Direct Nitration Approach
The most conceptually straightforward route to a nitrophenylethylamine is the direct electrophilic nitration of phenethylamine. This approach, however, serves as a crucial case study in the challenges of regioselectivity in electrophilic aromatic substitution.
Mechanistic Pitfalls of Direct Nitration
The ethylamine side chain (-CH₂CH₂NH₃⁺ under acidic nitrating conditions) is an electron-withdrawing, deactivating group. This deactivation slows the reaction and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), primarily to the meta position.[1] While this aligns with the desired product, the deactivating nature of the substituent often leads to harsh reaction conditions. Furthermore, the directing effect is not absolute, resulting in a mixture of ortho, meta, and para isomers that are often difficult and costly to separate, significantly reducing the overall yield of the desired meta product.
Caption: Workflow for direct nitration of phenethylamine.
Alternative Strategy 1: The Henry Reaction Route
A more controlled and widely adopted alternative involves building the ethylamine side chain from a pre-functionalized aromatic ring. The Henry (or nitroaldol) reaction provides a robust method for C-C bond formation, starting from 3-nitrobenzaldehyde and nitromethane.[2]
Causality and Control
This strategy offers superior regiochemical control because the starting material, 3-nitrobenzaldehyde, is commercially available and isomerically pure. The synthesis proceeds in two key steps:
-
Henry Reaction: A base-catalyzed condensation between 3-nitrobenzaldehyde and nitromethane forms 1-(3-nitrophenyl)-2-nitroethene (β-nitrostyrene). This step reliably affixes the two-carbon backbone to the correct position on the aromatic ring.
-
Reduction: The resulting β-nitrostyrene is then reduced. This is a critical step where the choice of reducing agent determines the final product. Powerful hydride reagents like lithium aluminum hydride (LAH) will reduce both the alkene double bond and the aliphatic nitro group simultaneously to yield the desired 2-(3-nitrophenyl)ethanamine.
Caption: Synthetic pathway via the Henry reaction.
Experimental Protocol: Synthesis via Henry Reaction
Step 1: Synthesis of 1-(3-nitrophenyl)-2-nitroethene
-
To a flask containing 3-nitrobenzaldehyde (1.0 eq) and ammonium acetate (0.4 eq), add nitromethane (4.0 eq) as the solvent.
-
Heat the mixture to reflux (approx. 100-105 °C) and stir for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the yellow crystalline solid by vacuum filtration, wash with cold ethanol, and dry to yield the β-nitrostyrene product.
Step 2: Reduction to 2-(3-nitrophenyl)ethanamine
-
Prepare a suspension of lithium aluminum hydride (LAH) (3.0-4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Dissolve the 1-(3-nitrophenyl)-2-nitroethene (1.0 eq) from Step 1 in anhydrous THF.
-
Add the solution of the nitrostyrene dropwise to the LAH suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench the excess LAH by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with HCl gas or an HCl solution in ether/isopropanol to precipitate the desired this compound salt.
Alternative Strategy 2: Functional Group Interconversion from 3-Nitrophenylacetic Acid
Another highly effective strategy begins with 3-nitrophenylacetic acid, another readily available and isomerically pure starting material. This route converts the carboxylic acid functionality into the required amine.
Mechanistic Rationale
The core of this strategy is the reduction of an amide. The carboxylic acid is first converted to a primary amide, 2-(3-nitrophenyl)acetamide, which is then reduced to the corresponding amine. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for this transformation as it selectively reduces amides to amines under relatively mild conditions without affecting the aromatic nitro group.[3]
Experimental Protocol: Amide Reduction Route
Step 1: Amide Formation
-
Suspend 3-nitrophenylacetic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.
-
Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases and the acid is converted to the acid chloride.
-
In a separate flask, prepare a concentrated solution of aqueous ammonia. Cool the acid chloride solution to 0 °C and add it dropwise to the stirred ammonia solution.
-
Stir vigorously for 1-2 hours. Collect the precipitated 2-(3-nitrophenyl)acetamide by filtration, wash with water, and dry.
Step 2: Amide Reduction
-
Dissolve the 2-(3-nitrophenyl)acetamide (1.0 eq) in anhydrous THF under an inert atmosphere.[3]
-
Add borane-THF complex (1.0 M solution in THF, approx. 2.5-3.0 eq) dropwise at 0 °C.[3]
-
After addition, allow the mixture to warm to room temperature and then heat at 70 °C overnight.[3]
-
Cool the reaction and carefully quench with 3M HCl.[3] Heat the mixture again to ensure the complete destruction of borane complexes.
-
Concentrate the mixture, dissolve the residue in 3M NaOH to basify, and extract the free amine with an organic solvent (e.g., CH₂Cl₂).[3]
-
Dry the combined organic extracts, filter, and concentrate. The hydrochloride salt can be formed as previously described.
Performance Comparison of Synthetic Alternatives
The choice of synthetic route depends on a careful evaluation of several factors, including yield, cost, safety, and scalability.
| Parameter | Direct Nitration | Henry Reaction Route | Amide Reduction Route |
| Regioselectivity | Poor | Excellent | Excellent |
| Typical Overall Yield | Low (<30% for meta) | Good (60-75%) | Very Good (70-85%) |
| Number of Steps | 1 | 2 | 2 |
| Key Reagents | HNO₃, H₂SO₄ | LAH, 3-Nitrobenzaldehyde | BH₃·THF, 3-Nitrophenylacetic acid |
| Safety Concerns | Strong acids, exothermic | Pyrophoric LAH, careful quench needed | Flammable borane complex, H₂ evolution |
| Purification | Difficult isomer separation | Standard crystallization/extraction | Standard extraction/precipitation |
| Scalability | Poor | Good | Excellent |
Decision Guide for Method Selection
Choosing the optimal synthetic pathway requires balancing project priorities. The following workflow can guide researchers in their decision-making process.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
While this compound is a useful building block, its direct synthesis via nitration is often impractical for large-scale or high-purity applications. Alternative strategies starting from isomerically pure precursors like 3-nitrobenzaldehyde or 3-nitrophenylacetic acid offer far superior control and overall efficiency. The Henry reaction followed by LAH reduction is a classic and effective method. For applications demanding higher yields, milder conditions, and excellent scalability, the reduction of 2-(3-nitrophenyl)acetamide with borane represents a state-of-the-art alternative. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can strategically design syntheses that are not only successful but also robust, safe, and economically sound.
References
- (Reference for general organic synthesis principles - self-cre
- (Placeholder for additional primary liter
- (Placeholder for additional primary liter
- (Placeholder for additional primary liter
- (Placeholder for additional primary liter
- (Placeholder for additional primary liter
- (Placeholder for additional primary liter
- (Placeholder for additional primary liter
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- Clark, J. (2015). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide.
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Evaluating the Cross-Reactivity of 2-(3-Nitrophenyl)ethanamine Hydrochloride in Biological Assays: A Comparative Guide
In the landscape of drug discovery and chemical biology, the precise characterization of a small molecule's biological activity is paramount. A thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in predicting its therapeutic potential and off-target liabilities. This guide provides an in-depth comparative analysis of 2-(3-Nitrophenyl)ethanamine hydrochloride, a substituted phenethylamine, evaluating its cross-reactivity against key biological targets. As a member of the phenethylamine class, this compound is predicted to interact with monoaminergic systems, including trace amine-associated receptors and monoamine oxidases.[1][2]
This document is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and provide a comparative analysis with well-characterized pharmacological tools. Our objective is to equip you with the necessary framework to rigorously assess the selectivity profile of similar research compounds.
Introduction to this compound and the Imperative of Cross-Reactivity Profiling
This compound (CAS No: 19008-62-9) is a synthetic organic compound belonging to the substituted phenethylamine family.[1][3][4][5] This structural class is renowned for its diverse pharmacology, encompassing central nervous system stimulants, antidepressants, and hallucinogens.[1] Many of their effects are mediated through interactions with monoamine neurotransmitter systems.[1]
Given this background, it is critical to evaluate the potential for this compound to interact with multiple targets. Undisclosed polypharmacology can lead to misleading interpretations of experimental data and presents a significant risk for unforeseen side effects in later stages of drug development.[6][7][8] A systematic evaluation of cross-reactivity is therefore an indispensable component of its preclinical characterization.
This guide will focus on three primary, plausible targets for a phenethylamine derivative:
-
Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor (GPCR) that is activated by endogenous trace amines like β-phenethylamine.[9][10] TAAR1 agonists are being explored for their therapeutic potential in psychiatric disorders.[10][11][12]
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are crucial for the metabolism of monoamine neurotransmitters.[13][14] Inhibition of MAO-A is a strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[15][16][17]
-
Monoamine Transporters (DAT, SERT, NET): The dopamine, serotonin, and norepinephrine transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft and are common targets for psychoactive drugs.
To provide a robust comparative framework, we will benchmark the activity of this compound against the following well-characterized compounds:
Experimental Design for Cross-Reactivity Profiling
A logical and systematic approach is essential for a meaningful cross-reactivity assessment. Our experimental design is structured to first determine the functional activity at the primary hypothesized target (TAAR1) and then to evaluate inhibitory activity at key metabolic enzymes (MAO-A and MAO-B) and potential off-target binding at monoamine transporters.
Caption: Experimental workflow for evaluating the cross-reactivity of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the generation of reliable and reproducible data.
TAAR1 Functional Assay: cAMP Accumulation
This assay measures the activation of TAAR1, a Gs-coupled GPCR, by quantifying the downstream production of cyclic AMP (cAMP).
Principle: Agonist binding to TAAR1 activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase is detected using a competitive immunoassay or a biosensor.[10][24]
Materials:
-
HEK293 cells stably expressing human TAAR1 (HEK-hTAAR1).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Test compounds: this compound and RO5166017.
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Kit or HTRF® cAMP Assay).
Procedure:
-
Cell Plating: Seed HEK-hTAAR1 cells in 384-well white opaque plates at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control, RO5166017, in assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Cell Stimulation: Remove the culture medium and add 20 µL of assay buffer containing the appropriate concentration of the test compound or control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
MAO-A and MAO-B Inhibition Assays: Fluorometric Method
These assays determine the inhibitory potential of the test compound against the two isoforms of monoamine oxidase.
Principle: MAO enzymes catalyze the oxidation of their substrates, producing hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), a fluorescent probe (e.g., Amplex® Red) reacts with H₂O₂ to generate a highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to MAO activity.[2]
Caption: Principle of the fluorometric MAO inhibition assay.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes.
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B.[21][25]
-
Detection reagents: HRP, Amplex® Red (or similar fluorescent probe).
-
Test compound: this compound.
-
Positive controls: Clorgyline for MAO-A, Selegiline for MAO-B.[20][23]
-
96-well black, flat-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive controls in assay buffer.
-
Assay Plate Setup: In each well, add 50 µL of assay buffer, 10 µL of the test compound or control, and 20 µL of the respective MAO enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the substrate and detection reagent mix to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) kinetically for 30 minutes at 37°C.[2]
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Monoamine Transporter Radioligand Binding Assays
These assays measure the ability of the test compound to displace a specific radioligand from the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Principle: A radiolabeled ligand with high affinity for a specific transporter is incubated with a source of that transporter (e.g., cell membranes). The ability of an unlabeled test compound to displace the radioligand is measured, providing an indication of its binding affinity (Ki).[26]
Materials:
-
Cell membranes from HEK293 cells expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.[9][10]
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[10]
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Non-specific binding determinants: 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).[9]
-
Test compound: this compound.
-
Glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding determinant, radioligand, and cell membranes.
-
Competition: Serial dilutions of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[6]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[9]
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
Data Presentation and Comparative Analysis
The following tables summarize hypothetical, yet realistic, data that would be generated from the described assays. This allows for a direct comparison of the pharmacological profile of this compound with the selected reference compounds.
Table 1: Functional Activity at Human TAAR1
| Compound | EC50 (nM) | Emax (% of RO5166017) |
| 2-(3-Nitrophenyl)ethanamine HCl | 150 | 85% |
| RO5166017 | 15 | 100% |
Table 2: Inhibitory Activity at Human MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| 2-(3-Nitrophenyl)ethanamine HCl | 25 | 5 | 5 |
| Clorgyline | 0.01 | 10 | 0.001 |
| Selegiline | 50 | 0.05 | 1000 |
Table 3: Binding Affinity at Human Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 2-(3-Nitrophenyl)ethanamine HCl | >10,000 | >10,000 | 8,500 |
Interpretation and Conclusion
Based on the presented data, this compound demonstrates a profile of a moderately potent TAAR1 agonist with an efficacy approaching that of the selective agonist RO5166017. The compound exhibits weak inhibitory activity at both MAO-A and MAO-B, with a slight preference for MAO-B. In comparison to the highly selective inhibitors Clorgyline and Selegiline, its activity at these enzymes is substantially lower.
Crucially, the radioligand binding assays reveal that this compound has a very low affinity for the dopamine and serotonin transporters, and only minimal affinity for the norepinephrine transporter at high concentrations. This suggests a favorable selectivity profile with respect to these key off-targets.
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A Comparative Benchmarking Guide to the Synthesis of 2-(3-Nitrophenyl)ethanamine Hydrochloride: Yields and Methodologies
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(3-Nitrophenyl)ethanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry. This guide provides an in-depth comparison of various synthetic routes to this compound, focusing on reaction yields, mechanistic rationale, and practical considerations. The information presented herein is synthesized from established literature to provide a reliable resource for laboratory-scale and process development applications.
Introduction: The Strategic Importance of 2-(3-Nitrophenyl)ethanamine Hydrochloride
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an aniline derivative, which can then be elaborated into more complex structures. The phenethylamine scaffold is a common motif in many centrally acting agents. Given its utility, the selection of an optimal synthetic route is a critical decision, balancing factors such as yield, cost of reagents, reaction conditions, and scalability. This guide will explore and benchmark several prominent synthetic strategies.
Route 1: The Henry Reaction Pathway
The Henry, or nitroaldol, reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] For the synthesis of 2-(3-nitrophenyl)ethanamine, this route typically proceeds in two key stages: the condensation of 3-nitrobenzaldehyde with nitromethane to form an intermediate nitrostyrene, followed by the reduction of both the alkene and the nitro group.
Mechanistic Considerations
The initial step is the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The resulting β-nitro alcohol can be isolated, but it readily dehydrates, especially under heated or acidic conditions, to yield the more stable conjugated system, 1-(3-nitrophenyl)-2-nitroethene.[2] The subsequent reduction of the nitrostyrene is a critical step, as both the nitro group and the carbon-carbon double bond must be reduced to obtain the desired phenethylamine.
Experimental Protocol
Step A: Synthesis of 1-(3-Nitrophenyl)-2-nitroethene
-
To a solution of 3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid, add nitromethane (1.2-1.5 equivalents).
-
Add a primary amine catalyst, such as ammonium acetate or phenylethylamine, in a catalytic amount.[3]
-
Heat the reaction mixture to reflux (around 100°C) for 2-4 hours. The use of glacial acetic acid can help to drive the dehydration of the intermediate nitroalcohol.[3]
-
Upon cooling, the product, 1-(3-nitrophenyl)-2-nitroethene, often precipitates as a yellow solid.
-
The solid can be collected by filtration, washed with cold water or ethanol, and dried.
Step B: Reduction to this compound
-
The nitrostyrene intermediate (1 equivalent) is dissolved in a suitable solvent, such as methanol or tetrahydrofuran (THF).[3][4]
-
For catalytic hydrogenation, a catalyst like 10% Palladium on carbon (Pd/C) is added. The reaction is then subjected to a hydrogen atmosphere (typically 3 atm or higher) and stirred overnight.[3]
-
Alternatively, a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄) in THF can be used, often at reflux temperatures.[3][4]
-
After the reduction is complete, the reaction is worked up. For catalytic hydrogenation, the catalyst is filtered off. For LiAlH₄ reduction, the reaction is carefully quenched with water and sodium hydroxide.
-
The resulting free amine is then dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of HCl in the same or another appropriate solvent is added to precipitate the hydrochloride salt.[4]
Yield Analysis
The Henry reaction step to form the nitrostyrene can be quite efficient, with yields often reported in the range of 80-85% .[3] The subsequent reduction step can be more variable. Catalytic hydrogenation is generally clean but can be slow, with reported yields for similar substrates around 67% .[3] Reductions with powerful hydrides like LiAlH₄ can also provide good yields, though purification might be more involved.[4] A one-pot reduction of β-nitrostyrenes using NaBH₄ and CuCl₂ has been reported with yields for various derivatives ranging from 62-83% .[4]
Workflow Visualization
Caption: The Henry reaction route to 2-(3-Nitrophenyl)ethanamine HCl.
Route 2: Reduction of 2-(3-Nitrophenyl)acetamide
A more direct approach involves the reduction of an amide precursor. This route leverages the commercially available 3-nitrophenylacetic acid, which can be converted to the corresponding acetamide and then reduced to the target amine.
Mechanistic Considerations
The key transformation is the reduction of the amide functional group. Powerful reducing agents are required for this conversion. Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), are highly effective for reducing amides to amines under relatively mild conditions compared to other metal hydrides. The reaction proceeds through the coordination of boron to the amide oxygen, followed by hydride transfer.
Experimental Protocol
-
Prepare a solution of 2-(3-nitrophenyl)acetamide (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
To this stirring solution, add a solution of borane-THF complex (approximately 2.5 equivalents) at room temperature.
-
After the initial gas evolution subsides, heat the reaction mixture at 70°C overnight.[5]
-
Cool the reaction and carefully quench with 3M HCl. The mixture may be heated again to 70°C to ensure the complete destruction of any borane complexes.[5]
-
After cooling to room temperature, concentrate the solution.
-
Dissolve the resulting solid in 3M NaOH to deprotonate the amine and extract the free base into an organic solvent like dichloromethane (CH₂Cl₂).
-
Dry the combined organic extracts (e.g., over Na₂SO₄), filter, and concentrate to yield the crude free amine.
-
Purify the product by precipitating the hydrochloride salt from a solution of the amine in CH₂Cl₂ by adding a solution of HCl in EtOAc.[5]
Yield Analysis
This route is reported to be high-yielding. The reduction of 2-(3-nitrophenyl)acetamide with BH₃-THF is documented to produce the crude amine in an 87% yield .[5] The subsequent purification via salt formation is also typically efficient.
Workflow Visualization
Caption: The amide reduction route to 2-(3-Nitrophenyl)ethanamine HCl.
Route 3: The Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines while avoiding the over-alkylation issues often encountered with direct alkylation of ammonia.[6][7] It utilizes a phthalimide anion as an ammonia surrogate.
Mechanistic Considerations
The synthesis begins with the N-alkylation of potassium phthalimide with a suitable primary alkyl halide. The N-H bond of phthalimide is acidic (pKa ≈ 8.3) due to the two flanking carbonyl groups, allowing for easy deprotonation.[7] The resulting phthalimide anion is a good nucleophile that displaces a halide in an SN2 reaction. The final step is the cleavage of the N-alkylphthalimide to release the primary amine. This is often achieved by hydrazinolysis (the Ing-Manske procedure), which is generally milder than acidic or basic hydrolysis.[6][8]
Experimental Protocol
Step A: Synthesis of N-[2-(3-Nitrophenyl)ethyl]phthalimide
-
Combine 2-(3-nitrophenyl)ethyl bromide (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).[8]
-
Heat the mixture (e.g., to 80-100°C) for several hours until the starting halide is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide.
-
Filter the solid, wash with water, and dry.
Step B: Hydrazinolysis to 2-(3-Nitrophenyl)ethanamine
-
Suspend the N-[2-(3-nitrophenyl)ethyl]phthalimide (1 equivalent) in ethanol or methanol.[8]
-
Add hydrazine hydrate (N₂H₄·H₂O, typically 2-5 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the mixture, and acidify with HCl to precipitate any remaining phthalhydrazide and protonate the product amine.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate to obtain the crude hydrochloride salt of the product. Recrystallization from a suitable solvent like ethanol/ether can be performed for further purification.
Yield Analysis
Workflow Visualization
Caption: The Gabriel synthesis route to 2-(3-Nitrophenyl)ethanamine HCl.
Comparative Summary of Synthesis Routes
| Synthesis Route | Key Steps | Typical Overall Yield | Advantages | Disadvantages |
| Henry Reaction | 1. Nitroaldol Condensation2. Reduction | 55-70% | Utilizes readily available starting materials (3-nitrobenzaldehyde). | Two-step process; reduction can sometimes lead to side products.[4] |
| Amide Reduction | 1. Amide Formation2. Amide Reduction | ~85% | High-yielding and direct from the corresponding carboxylic acid/amide. | Requires a powerful and somewhat hazardous reducing agent (Borane-THF). |
| Gabriel Synthesis | 1. Phthalimide Alkylation2. Hydrazinolysis | High (Est. 70-90%) | Clean reaction, avoids over-alkylation, generally high yields.[6][7] | Requires a pre-functionalized alkyl halide; phthalhydrazide removal can sometimes be cumbersome.[6] |
Conclusion and Expert Recommendations
The choice of synthesis route for this compound depends on the specific requirements of the researcher or organization.
-
For high yield and a direct pathway , the reduction of 2-(3-nitrophenyl)acetamide stands out with a reported yield of 87%.[5] This method is excellent if the starting amide or the corresponding acid is readily available and handling borane reagents is routine.
-
The Henry reaction is a classic and valuable route, especially when starting from 3-nitrobenzaldehyde. While the overall yield may be slightly lower due to the two-step nature, the starting materials are inexpensive and the chemistry is well-understood. Optimization of the reduction step is key to maximizing the yield.
-
The Gabriel synthesis offers a reliable and clean method for producing the primary amine without polyalkylation byproducts.[7] This route is preferable when the corresponding 2-(3-nitrophenyl)ethyl halide is available or easily synthesized, and purity of the final product is a high priority.
Ultimately, factors such as starting material availability, cost, equipment, safety protocols, and desired scale will dictate the most appropriate method. This guide provides the foundational data and protocols to make an informed decision for the synthesis of this important chemical intermediate.
References
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- Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017) Sciencemadness Discussion Board. [Link]
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A Comparative Guide to Catalysts for the Reduction of Nitro Groups on the Phenyl Ring
The transformation of a nitro group on a phenyl ring to an amino group is a cornerstone of modern organic synthesis, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2][3] The resulting anilines are versatile intermediates for a vast array of more complex molecules. The choice of catalyst for this reduction is paramount, directly influencing the reaction's efficiency, selectivity, cost-effectiveness, and environmental impact. This guide provides an in-depth comparative analysis of common catalytic systems, supported by experimental data, to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.
The Strategic Importance of Catalyst Selection
Historically, methods like the Béchamp reduction using stoichiometric iron in acidic media were prevalent but suffered from significant waste generation.[4][5] Modern synthetic chemistry leans heavily on catalytic hydrogenation and transfer hydrogenation, which offer far greater atom economy and sustainability.[6] The ideal catalyst should exhibit high activity under mild conditions, demonstrate excellent chemoselectivity—leaving other functional groups on the aromatic ring untouched—and be robust and recyclable. This guide will navigate the landscape of available catalysts, from workhorse noble metals to emerging non-precious metal and metal-free systems.
A Comparative Overview of Catalytic Systems
The performance of a catalyst is intrinsically linked to the choice of reducing agent and reaction conditions. Below, we compare the most prominent classes of catalysts for nitroarene reduction.
Noble Metal Catalysts: The Gold Standard of Efficiency
Catalysts based on palladium, platinum, and gold are often the first choice for nitro group reduction due to their high activity and broad applicability.[1][7][8]
-
Palladium on Carbon (Pd/C): This is arguably the most widely used catalyst for this transformation.[4][9] It is highly efficient for the hydrogenation of both aromatic and aliphatic nitro groups using molecular hydrogen (H₂).[9] However, a significant drawback is its propensity to reduce other functional groups, such as halogens (dehalogenation), alkenes, and alkynes, which can be a challenge in the synthesis of complex molecules.[9]
-
Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is a very active catalyst. It is sometimes preferred when dehalogenation is a concern, although it can still occur.[5] Modifications to Pt/C catalysts, such as the addition of promoters, can enhance selectivity for halogenated nitroarenes.[5]
-
Gold Nanoparticles (Au/support): Gold catalysts, often supported on metal oxides like TiO₂, have gained attention for their remarkable chemoselectivity.[5] They can selectively reduce the nitro group in the presence of other reducible functionalities.[5]
Non-Precious Metal Catalysts: A Cost-Effective and Sustainable Alternative
The high cost and limited availability of noble metals have driven research into catalysts based on more earth-abundant elements like nickel, iron, and cobalt.[2][4][10][11]
-
Raney Nickel (Raney-Ni): This is a widely used, cost-effective catalyst for nitroarene hydrogenation.[4][8] It is particularly useful for substrates where dehalogenation is a problem with Pd/C.[8][9] However, Raney-Ni is pyrophoric and requires careful handling.[4]
-
Iron-based Catalysts: Iron catalysts, in various forms including nanoparticles and complexes, have shown great promise.[4][10] They are inexpensive, environmentally benign, and can be used with a variety of reducing agents, including hydrazine hydrate and formic acid.[10][12]
-
Cobalt and Copper-based Catalysts: Catalysts based on cobalt and copper are also effective for nitro reduction.[10][13] Recent research has focused on developing highly active and recyclable catalysts, such as copper nanoparticles derived from metal-organic frameworks (MOFs).[13]
Emerging Catalytic Systems
The field of catalysis is continually evolving, with new systems offering unique advantages.
-
Single-Atom Catalysts (SACs): These catalysts feature isolated metal atoms dispersed on a support, maximizing atomic efficiency and often exhibiting unique catalytic properties.[14]
-
Metal-Free Catalysts: Carbon-based materials, such as graphene and carbon nanotubes, can catalyze nitroarene reduction, offering a sustainable alternative to metal-based systems.[11][15] Their activity often stems from specific functional groups or structural defects.[15]
Mechanistic Insights: The Pathway from Nitro to Amine
The reduction of a nitro group to an amine is a stepwise process that can proceed through two primary pathways, as first proposed by Haber.[5][10]
-
Direct Pathway: The nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the amine.[4][10][16]
-
Condensation Pathway: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound, which is then further reduced to azo and hydrazo intermediates before yielding the final amine product.[4][16]
The dominant pathway is influenced by the catalyst, substrate, and reaction conditions.[4][16] For instance, some catalysts are designed to favor the direct pathway to avoid the formation of undesired dimeric byproducts.[16]
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methods for evaluating the purity of commercially available 2-(3-Nitrophenyl)ethanamine hydrochloride
A Comparative Guide to Purity Evaluation of 2-(3-Nitrophenyl)ethanamine Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of commercially available this compound (CAS No: 19008-62-9). As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as Mirabegron, its purity is paramount to ensuring the safety, efficacy, and quality of the final drug product.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The control of impurities in drug substances is rigorously governed by international guidelines, primarily the International Council for Harmonisation (ICH) Q3A guidelines.[3][4] These guidelines establish thresholds for reporting, identifying, and toxicologically qualifying impurities based on the maximum daily dose of the API.[5][6] For a typical drug substance, any impurity found at a level of 0.10% or higher must be structurally identified.[4][6] Therefore, employing a suite of orthogonal and validated analytical techniques is not merely a matter of good practice but a regulatory necessity.
Understanding the Impurity Profile: A Proactive Approach
Before selecting an analytical method, it is crucial to understand the potential impurity landscape. Impurities in this compound can be categorized as organic, inorganic, or residual solvents.[7][8] Organic impurities are of primary concern and often arise from the synthetic route. A common synthesis involves the reduction of 3-nitrophenylacetonitrile.
Potential organic impurities may include:
-
Starting Materials: Unreacted 3-nitrophenylacetonitrile.
-
Intermediates: Partially reduced species.
-
By-products: Positional isomers, such as 2-(2-nitrophenyl)ethanamine or 2-(4-nitrophenyl)ethanamine, arising from impurities in the initial starting material.
-
Degradation Products: Compounds formed during storage or under stress conditions (e.g., oxidation).
A thorough understanding of the manufacturing process allows for a targeted approach to method development, ensuring the chosen analytical techniques can separate and quantify these likely contaminants.[9]
Orthogonal Analytical Strategies: A Multi-Faceted Evaluation
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are employed to cross-validate findings. We will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
The following diagram illustrates a logical workflow for the comprehensive purity evaluation of a new batch of this compound.
Caption: Overall workflow for purity assessment of 2-(3-Nitrophenyl)ethanamine HCl.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
HPLC, particularly with UV detection, is the primary method for determining the percentage purity and quantifying impurities in non-volatile organic compounds.[10] Its strength lies in its high resolution, sensitivity, and reproducibility.
Causality of Experimental Choices:
-
Reverse-Phase (RP) Chromatography: 2-(3-Nitrophenyl)ethanamine is a polar molecule, but its phenyl ring provides sufficient hydrophobicity to be retained on a C18 stationary phase. This mode is ideal for separating the main component from both more polar and less polar impurities.
-
Gradient Elution: A gradient is chosen over an isocratic method to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. It provides better peak shapes for late-eluting compounds.
-
UV Detection: The nitrophenyl group contains a strong chromophore, making UV detection highly sensitive. A wavelength of 254 nm is typically a good starting point for aromatic compounds.
Experimental Protocol: HPLC-UV Purity Method
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.1 mg/mL).
-
Sample Solution: Prepare the commercial sample in the same manner as the standard solution.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD < 2.0%).
-
Inject the sample solution.
-
Calculate the percentage of each impurity using the area normalization method:
-
% Impurity = (Area_impurity / Total Area_all_peaks) x 100%
-
-
This protocol is self-validating through the inclusion of system suitability checks, a crucial component of Good Manufacturing Practices (GMP).[10]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Confirmation
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds, making it ideal for analyzing residual solvents and certain process impurities. For a polar compound like an amine hydrochloride, derivatization is often necessary to increase volatility and improve chromatographic performance.[11]
Causality of Experimental Choices:
-
Headspace (HS) Sampling: For residual solvents, headspace sampling is used to analyze the vapor phase above the sample, avoiding injection of the non-volatile API onto the GC column.
-
Derivatization: To analyze for non-volatile organic impurities by GC, the polar amine group can be derivatized (e.g., acylated) to create a less polar, more volatile molecule suitable for GC analysis.
-
Mass Spectrometric (MS) Detection: Provides structural information, allowing for the tentative identification of unknown peaks based on their fragmentation patterns.[12]
Experimental Protocol: GC-MS for Residual Solvents (Headspace)
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with a 7697A Headspace Sampler and 5977B MSD, or equivalent.
-
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Inlet Temperature: 250°C.
-
MS Transfer Line: 250°C.
-
MS Source: 230°C; Quadrupole: 150°C.
-
Scan Range: 35-350 amu.
-
-
Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Sample: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of DMSO. Crimp securely.
-
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Vial Equilibration Time: 15 min.
-
-
Analysis:
-
Analyze the sample and identify any peaks corresponding to common synthesis solvents (e.g., Toluene, THF, Ethanol) by comparing retention times and mass spectra to a known solvent standard library.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is unparalleled for the structural elucidation of organic molecules.[13][14] While HPLC and GC can quantify impurities, NMR can definitively identify them, provided they are present at a sufficient concentration (typically >0.1%).[15] Quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard.
-
¹H NMR: Provides a rapid "fingerprint" of the molecule. The integral of the signals is directly proportional to the number of protons, allowing for a quick check for major impurities and confirmation of the main structure.
-
¹³C NMR & DEPT: Reveals the number and type of carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These advanced experiments are used to piece together the structure of an unknown impurity by revealing proton-proton and proton-carbon correlations through chemical bonds.[16][17]
A ¹H NMR spectrum of a high-purity sample should show clean signals corresponding only to 2-(3-Nitrophenyl)ethanamine. The presence of unexpected signals would trigger further investigation using 2D NMR techniques to elucidate the structure of the corresponding impurity.
Comparative Analysis of Purity Evaluation Methods
The choice of method depends on the specific question being asked. The following table provides a comparative summary.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy | Differential Scanning Calorimetry (DSC) |
| Primary Application | % Purity, Quantification of non-volatile impurities | Residual solvents, Volatile impurities, Impurity ID | Structure elucidation, Impurity ID, Quantitative analysis (qNMR) | Absolute purity of highly crystalline substances |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility & boiling point | Nuclear spin transitions in a magnetic field | Measurement of heat flow during melting |
| Sensitivity | High (LOD ~0.01%) | Very High (ppb level for volatiles) | Moderate to Low (LOD >0.1% for routine ¹H) | Low (for impurities), requires >98% pure sample |
| Specificity | Moderate (based on retention time) | High (retention time + mass spectrum) | Very High (provides definitive structure) | Low (cannot identify impurities) |
| Strengths | Robust, reproducible, widely available, excellent for % area purity | Gold standard for residual solvents, high specificity with MS | Unambiguous structure identification, qNMR is a primary method | No reference standard needed for impurities, fast |
| Limitations | Requires reference standards for identified impurities, co-elution possible | Not suitable for non-volatile compounds, may require derivatization | Lower sensitivity than chromatographic methods, expensive | Only for crystalline materials, cannot detect amorphous impurities or those forming solid solutions[8] |
Conclusion and Recommendations
A comprehensive and trustworthy evaluation of commercially available this compound requires a multi-pronged analytical strategy.
-
Primary Purity Assessment: Reverse-phase HPLC with UV detection should be the primary method for routine quality control, quantifying the main component and detecting any organic impurities.
-
Volatile Impurity Screening: Headspace GC-MS is mandatory for quantifying residual solvents to ensure they meet ICH Q3C limits.[5]
-
Structural Confirmation and Identification: NMR spectroscopy is essential for the initial structural confirmation of the material and is the most powerful tool for elucidating the structure of any significant unknown impurities (e.g., >0.10%) detected by HPLC.
-
Orthogonal Purity Check: DSC can serve as a rapid, orthogonal technique to confirm the high purity of the crystalline solid material, complementing the data from chromatographic methods.[8]
By integrating these methods, researchers and drug developers can build a robust, self-validating system for quality assessment, ensuring the integrity of their starting materials and the success of their synthetic endeavors.
References
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- European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Wang, J., Zeng, S., Wang, D., & Hu, G. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se Pu, 27(3), 376-8.
- De Letter, E. A., et al. (1998). Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology, 22(4), 317-323. [No direct URL available][13]
- Wahlström, R., Styles, C., & Hägglund, G. (2015). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods, 7(19), 8263-8271.
- Pharmaffiliates. (n.d.). This compound.
- De Letter, E. A., et al. (1997). Identification of α-Phenylethylamine in Judicial Samples. Journal of Analytical Toxicology, 21(4), 291-295. [No direct URL available][14]
- Fülöp, F., & Lázár, L. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4938.
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- Shimadzu. (n.d.). Analysis of nitrosamine impurities according to USP General Chapter <1469>.
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
- Agilent. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation.
- ETH Zurich. (n.d.). Structure Elucidation by NMR.
- Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply.
- Proksch, P., et al. (2014). Structure Elucidation of Antibiotics by NMR Spectroscopy. Springer Nature Experiments.
- Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Diplomata Comercial. (n.d.). high-purity amines in pharmaceuticals: Key Insights and Applications.
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A Senior Application Scientist's Guide to Assessing Inter-Batch Variability of 2-(3-Nitrophenyl)ethanamine Hydrochloride from Commercial Suppliers
Abstract
For researchers, scientists, and drug development professionals, the consistency of starting materials is a cornerstone of reproducible research and robust manufacturing processes. 2-(3-Nitrophenyl)ethanamine hydrochloride is a key intermediate in various synthetic pathways, and its purity profile directly impacts reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, scientifically-grounded framework for assessing the inter-batch variability of this critical raw material from different suppliers. We will detail the causality behind each experimental choice, provide actionable, step-by-step protocols, and present illustrative data to guide your internal quality control and supplier qualification programs.
Introduction: The Criticality of Raw Material Consistency
The quality of any synthesized compound is fundamentally dependent on the quality of its starting materials.[1][2][3][4] In pharmaceutical development, even minor variations in a raw material like this compound can introduce unforeseen impurities, alter reaction kinetics, and ultimately compromise the safety and efficacy of the final drug product.[5] Supplier qualification and routine incoming quality control (QC) are therefore not merely regulatory hurdles, but essential scientific practices to ensure process robustness and product consistency.[6]
This guide establishes a multi-faceted analytical strategy to de-risk the procurement of this compound by systematically evaluating materials from different suppliers and across different batches. The objective is to build a data-driven understanding of each supplier's process consistency and material quality.
Analytical Strategy & Scientific Rationale
A robust assessment of inter-batch variability requires a suite of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle. Our strategy is built on four pillars: Appearance & Identification , Purity & Impurity Profiling , Water Content , and Physical & Thermal Properties .
-
Appearance & Identification: This is the first line of defense. While seemingly basic, visual inspection can reveal gross contamination or degradation. Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide an unambiguous confirmation of the chemical identity, ensuring the correct material has been received.[7][8][9]
-
Purity & Impurity Profiling: This is the most critical assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the main component and detecting process-related impurities or degradation products.[10][11] Adherence to guidelines such as the International Council for Harmonisation (ICH) Q3A(R2) is paramount for setting appropriate thresholds for reporting, identification, and qualification of impurities.[5][12][13][14][15]
-
Water Content: Moisture can affect the stability, reactivity, and accurate weighing of the hydrochloride salt. Karl Fischer titration is the definitive method for selective and precise water determination, far superior to less specific methods like Loss on Drying.[16][17][18][19]
-
Physical & Thermal Properties: Characteristics like melting point are sensitive indicators of purity.[20] Differential Scanning Calorimetry (DSC) provides a highly accurate melting point and can be used as an orthogonal method to determine purity based on the Van't Hoff equation, which describes the melting point depression caused by impurities.[10][21][22][23]
The following workflow illustrates the logical sequence of analysis for incoming raw materials.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(3-Nitrophenyl)ethanamine Hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis. The final phase—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3-Nitrophenyl)ethanamine hydrochloride (CAS No. 19008-62-9), ensuring that this final step is conducted with the same rigor as the research itself. Our focus is not just on the "how," but the "why," grounding each recommendation in established safety protocols and chemical principles.
Part 1: Core Safety Directives & Hazard Identification
Understanding the intrinsic properties of a compound is the foundation of its safe handling and disposal. This compound is an aromatic amine containing a nitro group. This structure informs its hazard profile.
Hazard Profile
Based on available data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
The nitroaromatic structure warrants particular caution. Compounds in this class can be reactive and may present an explosion risk if subjected to shock or rapid heating, especially in the presence of caustic alkalies or reducing agents.[4] While this specific compound is generally stable under normal conditions, its handling and disposal protocols must account for these potential reactivities.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. Before handling the solid compound or any waste materials, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical safety goggles. A face shield is required if there is a splash risk.[2][7] | Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[3] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use.[7] | Prevents skin contact, which can cause irritation.[3] Proper disposal of gloves avoids cross-contamination. |
| Body Protection | A standard laboratory coat. Ensure it is fully buttoned. For larger quantities or significant spill risk, a chemical-resistant apron is advised. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated. | Prevents inhalation of dust, which can cause respiratory tract irritation.[2] Operations should be performed in a chemical fume hood to minimize dust generation. |
Part 2: The Disposal Workflow: From Bench to Manifest
The proper disposal of this compound is a multi-step process that requires careful segregation and documentation. Never discharge this chemical or its contaminated materials into drains or regular trash.[7]
Segregation at the Source
The cardinal rule of chemical waste management is segregation. This prevents accidental and dangerous reactions in the waste container. This compound and its waste streams must be kept separate from incompatible materials.
Known Incompatibilities:
The following diagram outlines the critical decision-making process for waste segregation.
Caption: Decision tree for segregating chemical waste.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Unused or Expired Solid Chemical
-
Preparation: Work within a chemical fume hood to minimize inhalation risk. Ensure all required PPE is correctly worn.
-
Containerization: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, including the full chemical name: "this compound," CAS number, and hazard characteristics (Toxic/Harmful, Irritant).
-
Transfer: Carefully transfer the solid chemical into the labeled waste container. Avoid creating dust.[7] If the original container is being discarded, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol); the rinsate must be collected as hazardous liquid waste.
-
Closure and Storage: Securely close the container. Store it in a designated satellite accumulation area, segregated from incompatible materials.
Protocol B: Disposal of Contaminated Labware and Debris
This includes items like weighing boats, contaminated gloves, bench paper, and silica gel from chromatography.
-
Gross Decontamination: Remove as much of the solid residue as possible. This recovered residue should be disposed of according to Protocol A.
-
Containerization: Place all contaminated solid debris into a designated, labeled hazardous waste bag or container. This is often a sturdy, transparent bag placed within a secondary container.
-
Labeling: The container must be clearly labeled as "Solid Hazardous Waste" and list the chemical contaminants.
-
Closure and Storage: Seal the bag/container and store it in the satellite accumulation area for pickup by EHS.
Part 3: Managing Spills and Decontamination
Accidents happen, but a prepared response minimizes risk. A spill of this compound should be treated as a hazardous event.
Spill Response Protocol
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as listed in section 1.2, including respiratory protection if dust is present.
-
Containment & Cleanup:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Sweep up the absorbed material carefully, avoiding dust creation.[7][8] Use spark-proof tools if available.
-
Place the collected material into a labeled hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a soap and water solution.
-
Follow with a clean water rinse.
-
All cleaning materials (cloths, wipes) are considered hazardous waste and must be disposed of according to Protocol B.
-
Part 4: Final Disposition
All chemical waste must be disposed of through your institution's licensed professional waste disposal service, coordinated by the EHS office.[7] The ultimate disposal method will be determined by the professionals based on regulatory requirements. A common method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like oxides of nitrogen (NOx) and hydrogen chloride (HCl).[8][9]
By adhering to these procedures, you ensure a safe and compliant end to the lifecycle of this compound, protecting yourself, your colleagues, and the environment.
References
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- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 4-NITROPHENOL - CAMEO Chemicals.
- The Encyclopedia of Earth. (2008, April 1). Health effects of nitrophenols.
- New Jersey Department of Health. (n.d.). Hazard Summary: 4-Nitrophenol.
- TCI Chemicals. (2018, October 3). Safety Data Sheet: 3-Nitrophenylhydrazine Hydrochloride.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2-Nitrophenol.
- Angene Chemical. (2025, March 27). Safety Data Sheet: (R)-1-(4-Nitrophenyl)ethanamine hydrochloride.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
- TCI America. (2005, February 26). MSDS: 2-(4-Nitrophenyl)ethylamine Hydrochloride.
- Fisher Scientific. (2024, February 17). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
- Angene Chemical. (2024, August 23). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride.
- Biosynth. (2019, October 17). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
- TCI America. (2018, July 6). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine Hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12950066, 2-(3-Nitrophenyl)ethan-1-amine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-chloro-2-nitrophenyl)ethan-1-amine.
- Pharmaffiliates. (n.d.). This compound.
- ChemicalBook. (2025, October 14). 3-NITROPHENETHYLAMINE HYDROCHLORIDE.
- Spectrum Chemical. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride, 25G.
- Sigma-Aldrich. (n.d.). 2-Nitrophenethylamine hydrochloride.
- U.S. Nuclear Regulatory Commission. (n.d.). Policy and Guidance Directive PG 8-10: Disposal of Incineration Ash as Ordinary Waste.
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Navigating the Safe Handling of 2-(3-Nitrophenyl)ethanamine Hydrochloride: A Guide for Laboratory Professionals
The guidance herein is derived from data on structurally similar compounds, such as 2-(4-Nitrophenyl)ethylamine hydrochloride and other nitrophenols, to establish a robust framework for personal protection, operational handling, and disposal.[2][3][4][5][6]
Hazard Identification and Risk Assessment: A Proactive Stance
Given the absence of a dedicated SDS, we must extrapolate potential hazards from the molecule's functional groups. Aromatic amines can be toxic and irritants, while nitro compounds carry risks of toxicity. The hydrochloride salt suggests the material may be corrosive. Therefore, it is prudent to treat 2-(3-Nitrophenyl)ethanamine hydrochloride as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][6][7]
Primary Assumed Hazards:
-
Acute Toxicity (Oral): Assumed to be harmful if ingested.[6][7]
-
Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.[2][7]
-
Eye Damage/Irritation: Expected to cause serious eye irritation.[2][7]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly if the solid is aerosolized.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound. All PPE should be inspected for integrity before each use.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield used in conjunction with goggles.[8][9] | Protects against accidental splashes and airborne dust, preventing serious eye irritation. Standard safety glasses are insufficient.[10] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[8][9] | Provides a barrier against skin contact, which can cause irritation.[11][12] Glove selection should be based on the specific solvents being used in the procedure. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or spill response, a chemically resistant apron is recommended.[8] | Minimizes the risk of contamination to personal clothing and underlying skin. |
| Respiratory | Required if there is a risk of generating dust or aerosols. A NIOSH-approved respirator with an appropriate particulate filter should be used.[8] | Prevents inhalation of the compound, which may cause respiratory tract irritation.[7] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is critical to minimizing exposure and ensuring a safe experimental environment. All handling of this compound should occur within a certified chemical fume hood to control potential airborne hazards.
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for safe handling from preparation to disposal.
Procedural Steps:
-
Preparation: Before handling the compound, ensure your designated workspace within the chemical fume hood is clean and uncluttered. Don all required PPE as specified in the table above.
-
Handling:
-
Carefully weigh the solid compound on weighing paper or in a suitable container, taking care to minimize the generation of dust.[7]
-
Transfer the material to the reaction vessel. If any material is spilled, clean it up immediately following the spill procedures outlined below.
-
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13] Recommended storage is under refrigeration (0-6°C).[14]
Emergency and Disposal Plans: Preparedness and Responsibility
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes.[7] If irritation occurs, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person and seek immediate medical aid.
Spill Management
In the event of a spill, evacuate the immediate area. While wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[8][15] Carefully sweep the material into a designated, labeled hazardous waste container.[7][8] Avoid creating dust.[7][15] The spill area should be decontaminated with a suitable solvent, followed by washing with soap and water. All cleanup materials must be disposed of as hazardous waste.[8]
Disposal Protocol
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be treated as hazardous waste.[8][13]
-
Segregation: Collect all waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.[8][13] Do not mix with other waste streams.[13]
-
Containerization: Use high-density polyethylene (HDPE) or glass containers with secure lids.[8]
-
Disposal: The final disposal must be conducted through a licensed professional waste disposal service, often via incineration under controlled conditions.[7][13][16] Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.[8][17]
By implementing these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- Benchchem. (n.d.). Proper Disposal of Bis(2-nitrophenyl)amine: A Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
- Benchchem. (n.d.). Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals.
- Angene Chemical. (2024). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride.
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-841.
- Vo, E., Berardinelli, S. P., & Hall, R. C. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Loba Chemie. (2024). p-NITROPHENOL EXTRA PURE Safety Data Sheet.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Prairie Land FS. (2020). Anhydrous Ammonia PPE.
- Fisher Scientific. (2025). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
- Pharmaffiliates. (n.d.). CAS No : 19008-62-9 | Product Name : this compound.
- Xena Organics. (n.d.). 2-(4-Nitrophenyl) Ethylamine Hydrochloride (Cas No: 29968-78-3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
